Regrelor
Description
Structure
3D Structure
Properties
CAS No. |
787548-03-2 |
|---|---|
Molecular Formula |
C22H25N6O8P |
Molecular Weight |
532.4 g/mol |
IUPAC Name |
[(2S,3aR,4R,6R,6aR)-4-[6-(ethylcarbamoylamino)purin-9-yl]-2-[(E)-2-phenylethenyl]-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C22H25N6O8P/c1-2-23-22(29)27-19-16-20(25-11-24-19)28(12-26-16)21-18-17(14(34-21)10-33-37(30,31)32)35-15(36-18)9-8-13-6-4-3-5-7-13/h3-9,11-12,14-15,17-18,21H,2,10H2,1H3,(H2,30,31,32)(H2,23,24,25,27,29)/b9-8+/t14-,15+,17-,18-,21-/m1/s1 |
InChI Key |
NXHAXEBZOXCDKD-XIXRRVGJSA-N |
SMILES |
CCNC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C4C(C(O3)COP(=O)(O)O)OC(O4)C=CC5=CC=CC=C5 |
Isomeric SMILES |
CCNC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@H]4[C@@H]([C@H](O3)COP(=O)(O)O)O[C@@H](O4)/C=C/C5=CC=CC=C5 |
Canonical SMILES |
CCNC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C4C(C(O3)COP(=O)(O)O)OC(O4)C=CC5=CC=CC=C5 |
Other CAS No. |
787548-03-2 |
Synonyms |
INS 50589 INS-50589 INS50589 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to INS50589: A Reversible P2Y12 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of INS50589, a selective and reversible P2Y12 receptor antagonist. Developed for intravenous administration, INS50589 was investigated for clinical situations requiring controlled and transient inhibition of platelet function. This document delves into its mechanism of action, pharmacological properties, and the key experimental methodologies used for its characterization, offering valuable insights for professionals in the fields of hematology, cardiology, and drug development.
Introduction: The Clinical Need for Reversible P2Y12 Inhibition
The P2Y12 receptor is a critical G protein-coupled receptor (GPCR) located on the surface of platelets.[1] Its activation by adenosine diphosphate (ADP) is a pivotal step in the signaling cascade that leads to platelet activation, aggregation, and the formation of a stable thrombus.[1] Consequently, P2Y12 receptor antagonists are cornerstones in the prevention and management of atherothrombotic events, such as those occurring in acute coronary syndromes (ACS) and during percutaneous coronary interventions (PCI).[2]
While orally administered, irreversible P2Y12 inhibitors like clopidogrel and prasugrel have demonstrated significant efficacy, their prolonged duration of action can be a liability in clinical scenarios where a rapid offset of antiplatelet effect is required, such as in patients requiring urgent surgery.[3] This has driven the development of reversible P2Y12 antagonists, particularly those with a rapid onset and offset of action when administered intravenously. INS50589 emerged as a promising candidate to fill this therapeutic niche.
INS50589: A Profile
INS50589 is a selective P2Y12 receptor antagonist that was developed by Inspire Pharmaceuticals and subsequently investigated by Merck & Co.[4][5] It was designed for intravenous infusion to provide a controlled and reversible inhibition of platelet function.[5]
Chemical Nature
Patent literature suggests that INS50589 is a nucleoside 5'-monophosphate or a related compound.[4] This class of molecules can be designed to be potent and selective antagonists of the P2Y12 receptor. The specific chemical structure of INS50589, while not widely published in mainstream literature, is crucial for understanding its structure-activity relationship (SAR) and metabolic fate.
INS50589 is metabolized to a principal metabolite, INS51088.[5] Pharmacological studies have indicated that this metabolite does not contribute to the antiplatelet effects of the parent compound.[5]
Mechanism of Action: Targeting the P2Y12 Signaling Pathway
INS50589 functions as a competitive antagonist at the P2Y12 receptor.[5] By binding to the receptor, it prevents ADP from initiating the downstream signaling cascade that leads to platelet activation. The P2Y12 receptor is coupled to the inhibitory G protein, Gi.[6]
P2Y12 Receptor Signaling Pathway and Point of Inhibition by INS50589
A diagram illustrating the P2Y12 signaling pathway and the inhibitory action of INS50589.
Activation of the P2Y12 receptor by ADP leads to:
-
Inhibition of adenylyl cyclase: This results in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Lower cAMP levels reduce the activity of protein kinase A (PKA), which normally phosphorylates and inhibits proteins that promote platelet activation.
-
Activation of Phosphoinositide 3-kinase (PI3K): This pathway is crucial for the sustained activation of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptors.
By blocking the P2Y12 receptor, INS50589 prevents these downstream events, ultimately leading to the inhibition of GPIIb/IIIa receptor activation and, consequently, platelet aggregation.
Pharmacological Characterization: Key Experimental Protocols
A comprehensive evaluation of a novel P2Y12 receptor antagonist like INS50589 involves a suite of in vitro and ex vivo assays to determine its potency, selectivity, and functional effects.
Radioligand Binding Assay
This assay directly measures the affinity of INS50589 for the P2Y12 receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of INS50589 for the P2Y12 receptor.
Methodology:
-
Receptor Source: Human platelet membranes or cell lines recombinantly expressing the human P2Y12 receptor.
-
Radioligand: A radiolabeled P2Y12 antagonist, such as [³H]PSB-0413.
-
Procedure: a. A constant concentration of the radioligand is incubated with the receptor source. b. Increasing concentrations of unlabeled INS50589 are added to compete for binding with the radioligand. c. After reaching equilibrium, bound and free radioligand are separated via rapid filtration. d. The radioactivity of the filter-bound complex is quantified using liquid scintillation counting.
-
Data Analysis: The IC50 (the concentration of INS50589 that inhibits 50% of specific radioligand binding) is determined from the competition curve. The Ki is then calculated using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the downstream effect of P2Y12 receptor antagonism on adenylyl cyclase activity.
Objective: To assess the functional antagonism of INS50589 on ADP-mediated inhibition of adenylyl cyclase.
Methodology:
-
Cell System: A cell line expressing the P2Y12 receptor.
-
Procedure: a. Cells are pre-incubated with varying concentrations of INS50589. b. Adenylyl cyclase is stimulated with an agent like forskolin to induce cAMP production. c. The P2Y12 receptor is then activated with an agonist (e.g., 2MeSADP). d. Intracellular cAMP levels are measured using a commercially available assay kit (e.g., HTRF, ELISA).
-
Data Analysis: The ability of INS50589 to reverse the ADP-mediated inhibition of forskolin-stimulated cAMP accumulation is quantified, and an IC50 value is determined.
Experimental Workflow for P2Y12 Antagonist Characterization
A flowchart depicting the typical experimental progression for characterizing a P2Y12 antagonist like INS50589.
Platelet Aggregation Assay
This is a key functional assay that measures the overall effect of the inhibitor on platelet function.
Objective: To determine the extent to which INS50589 inhibits ADP-induced platelet aggregation.
Methodology:
-
Sample: Platelet-rich plasma (PRP) or whole blood obtained from healthy human donors.
-
Instrumentation: A light transmission aggregometer (for PRP) or an impedance aggregometer (for whole blood).
-
Procedure: a. The sample is pre-incubated with INS50589 at various concentrations. b. Platelet aggregation is induced by adding a P2Y12 agonist, such as ADP. c. The change in light transmission or impedance is recorded over time.
-
Data Analysis: The percentage of inhibition of platelet aggregation is calculated for each concentration of INS50589, and an IC50 value is determined.
Clinical Development of INS50589
Phase I Clinical Trial
A Phase I clinical trial of INS50589 was conducted in healthy human volunteers.[5]
Study Design:
-
Thirty-six subjects received intravenous infusions of either placebo or INS50589 at doses ranging from 0.1 to 3 mg/kg/h for four hours.[5]
-
Platelet function, clotting parameters, bleeding time, safety, and plasma concentrations of INS50589 and its major metabolite (INS51088) were monitored for 24 hours.[5]
Key Findings:
-
Pharmacokinetics: Near-steady state plasma concentrations of INS50589 were achieved rapidly, and the average maximal plasma concentration was linearly related to the administered dose.[5]
-
Pharmacodynamics: Intravenous INS50589 produced a dose-dependent inhibition of platelet activation and aggregation in response to ADP.[5] At higher doses, nearly full inhibition was achieved.[5]
-
Reversibility: Platelet response to ADP returned to at least 75% of the baseline value within 0.25 to 4 hours after stopping the infusion, depending on the dose.[5]
-
Safety: The infusions were well-tolerated up to the highest dose tested.[5] Bleeding time was increased in a dose-dependent manner, but there was no effect on activated clotting time, prothrombin time, or activated partial thromboplastin time.[5]
| Parameter | Result |
| Mechanism of Action | Selective, Reversible, Competitive P2Y12 Antagonist[5] |
| Administration Route | Intravenous Infusion[5] |
| Dose Range (Phase I) | 0.1 - 3 mg/kg/h[5] |
| Onset of Action | Rapid[5] |
| Offset of Action | 0.25 - 4 hours to >75% recovery of platelet function[5] |
| Effect on Bleeding Time | Dose-dependent increase[5] |
| Principal Metabolite | INS51088 (inactive)[5] |
Table summarizing the key pharmacological and clinical characteristics of INS50589 from the Phase I trial.
Phase II Clinical Trial
A Phase II clinical trial (NCT00316212) was initiated to evaluate INS50589 in subjects undergoing Coronary Artery Bypass Grafting (CABG) surgery. The primary objective was to identify a well-tolerated dose that could reduce postoperative bleeding and the need for blood product transfusions. The specific results and outcomes of this trial have not been widely published in peer-reviewed literature.
Conclusion and Future Perspectives
INS50589 demonstrated the key characteristics of a promising intravenous, reversible P2Y12 receptor antagonist: rapid onset and offset of action, dose-dependent inhibition of platelet aggregation, and a favorable safety profile in early clinical studies.[5] These attributes positioned it as a potential therapeutic option for managing platelet function in acute settings, such as cardiovascular surgery, where precise and transient antiplatelet effects are desirable.
The development of intravenous P2Y12 inhibitors like cangrelor, which has since gained regulatory approval, has validated the clinical need for such agents. While the development of INS50589 did not progress to market approval, the technical data and clinical experience gained from its investigation have contributed to the broader understanding of reversible P2Y12 inhibition and have informed the development of subsequent antiplatelet therapies. Further research into the structure-activity relationships of nucleoside 5'-monophosphate-based P2Y12 antagonists could yield new therapeutic candidates with optimized pharmacological profiles.
References
- Novel p2y12 receptor antagonists.
-
P2Y12 Receptor Inhibitor for Antiaggregant Therapies: From Molecular Pathway to Clinical Application. PMC; [Link].
-
Rapid and reversible modulation of platelet function in man by a novel P2Y(12) ADP-receptor antagonist, INS50589. PubMed; [Link].
-
Rapid and reversible modulation of platelet function in man by a novel P2Y12 ADP-receptor antagonist, INS50589. Taylor & Francis Online; [Link].
-
P2Y 12 R antagonists in antithrombotic therapy: a patent and literature review (2019–present). Figshare; [Link].
-
P2Y 12 R antagonists in antithrombotic therapy: a patent and literature review (2019–present). ResearchGate; [Link].
-
Dropping Aspirin: Two Trials Explore P2Y12 Monotherapy After Short-term DAPT Post-PCI. TCTMD.com; [Link].
-
P2Y12 Inhibitor or Aspirin Monotherapy for Chronic Coronary Disease: A Nationwide Cohort Study. PMC; [Link].
-
Early treatment with inhibitors of P2Y12 receptor in patients with ST-segment elevation myocardial infarction — 2023 ESC recommendations and scientific evidence. Is clinical evidence sufficient to suggest a move towards precision medicine? The ELECTRA-SIRIO 2 investigators' viewpoint. Cardiology Journal; [Link].
-
Pretreatment with P2Y12 Inhibitor in Patients with Acute Coronary Syndromes. American College of Cardiology; [Link].
- Personalization of Long-Term Antiplatelet Therapy - RAPID EXTEND. ClinicalTrials.gov; NCT03729401.
-
Interactions Between Different P2Y12 Antagonists. Interventional Cardiology Review; [Link].
-
Pharmacology of the new P2Y12 receptor inhibitors: insights on pharmacokinetic and pharmacodynamic properties. PubMed; [Link].
-
What are P2Y12 receptor antagonists and how do they work? Patsnap Synapse; [Link].
-
A critical analysis of neuro-oncology clinical trials. PubMed; [Link].
-
P2Y12 platelet inhibition in clinical practice. PMC; [Link].
Sources
- 1. CTNI-48. TRIAL UPDATE -RESULTS OF A PHASE I WINDOW OF OPPORTUNITY TRIAL EVALUATING A FIRST-IN-CLASS CD29 INHIBITOR, OS2966, IN RECURRENT HIGH-GRADE GLIOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are P2Y12 receptor antagonists and how do they work? [synapse.patsnap.com]
- 3. Interactions Between Different P2Y12 Antagonists | ICR Journal [icrjournal.com]
- 4. P2Y12 Inhibitor or Aspirin Monotherapy for Chronic Coronary Disease: A Nationwide Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid and reversible modulation of platelet function in man by a novel P2Y(12) ADP-receptor antagonist, INS50589 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US20230212549A1 - Compounds comprising a fibroblast activation protein ligand and use thereof - Google Patents [patents.google.com]
Regrelor (INS50589): Chemical Structure, Pharmacological Properties, and Experimental Characterization
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Regrelor (also known as INS50589) is an experimental, small-molecule purinergic P2Y12 receptor antagonist . Originally developed by Inspire Pharmaceuticals (and later acquired by Merck & Co.), the compound was engineered to provide rapid-onset, reversible antiplatelet activity for perioperative thrombosis management, particularly during coronary artery bypass surgery. While its clinical development was halted in Phase II due to safety concerns, this compound remains a highly instructive molecule in medicinal chemistry. This whitepaper deconstructs its chemical architecture, elucidates its mechanism of action, and provides field-proven methodologies for evaluating P2Y12 antagonism in vitro.
Chemical Structure and Molecular Engineering
This compound was synthesized using endogenous adenosine diphosphate (ADP) as a scaffold. However, to convert an endogenous agonist into a potent, competitive antagonist, specific structural modifications were required to alter receptor binding kinetics and prevent G-protein activation .
Structural Modifications and Causality
-
Lipophilic Cinnamaldehyde Acetal (C-2' and C-3' positions): The addition of a bulky, lipophilic cinnamaldehyde moiety to the ribose ring drives deep insertion into the hydrophobic pocket of the P2Y12 receptor. This steric bulk prevents the GPCR from undergoing the conformational shift required for intracellular Gi-protein coupling.
-
Ethylurea Substitution (N-6 position): Replacing the primary amine on the adenine base with an ethylurea group provides critical hydrogen bonding capabilities. This enhances receptor affinity and enforces selectivity for P2Y12 over other purinergic receptors (e.g., P2Y1).
-
Monophosphate Backbone: Unlike ADP, this compound utilizes a monophosphate group. This maintains the necessary electrostatic interactions with cationic residues (such as Arg256) in the receptor's binding pocket. It is typically formulated as a disodium salt to maximize aqueous solubility for intravenous administration .
Quantitative Physicochemical Properties
The following table summarizes the core molecular and pharmacological metrics of this compound:
| Property | Value |
| IUPAC Name | [(2S,3aR,4R,6R,6aR)-6-[6-(ethylcarbamoylamino)purin-9-yl]-2-[(E)-2-phenylethenyl]-3a,4,6,6a-tetrahydrofuro[4,3-d][1,3]dioxol-4-yl]methyl dihydrogen phosphate |
| Molecular Formula | C22H25N6O8P |
| Molar Mass | 532.45 g/mol |
| Primary Target | Purinergic P2Y12 Receptor |
| IC50 (ADP-induced aggregation) | ~16 nM (in vitro) |
| Hydrogen Bond Donors / Acceptors | 4 / 11 |
| Primary Metabolite | INS51088 |
Mechanism of Action & Signaling Pathway
The P2Y12 receptor is a Gi-coupled G-protein coupled receptor (GPCR) critical for amplifying platelet activation. Under normal physiological conditions, ADP binds to P2Y12, liberating the Gi alpha subunit, which subsequently inhibits adenylyl cyclase (AC). The resulting drop in cyclic AMP (cAMP) reduces the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP), ultimately leading to the activation of the GPIIb/IIIa integrin and robust platelet aggregation.
This compound acts as a reversible, competitive antagonist . By occupying the orthosteric binding site with high affinity (IC50 ~16 nM), it blocks ADP binding, maintains high intracellular cAMP levels, and keeps platelets in a quiescent state .
Mechanism of P2Y12 receptor signaling and competitive inhibition by this compound.
Experimental Protocols: In Vitro Characterization
To validate the efficacy of a P2Y12 antagonist like this compound, Light Transmission Aggregometry (LTA) remains the gold-standard functional assay. As an application scientist, it is critical to understand that this protocol is a self-validating system; every step is engineered to preserve physiological relevance while isolating the variable of interest.
Light Transmission Aggregometry (LTA) Workflow
Step 1: Phlebotomy and Anticoagulation
-
Action: Draw whole human blood into tubes containing 3.2% (0.109 M) sodium citrate.
-
Causality: Citrate reversibly chelates extracellular calcium, halting the coagulation cascade without stripping intracellular calcium stores. Unlike EDTA, which irreversibly dissociates the GPIIb/IIIa complex and alters platelet morphology, citrate preserves native platelet function for functional assays.
Step 2: Fractionation of Plasma
-
Action: Centrifuge the citrated blood at 200 × g for 10 minutes at room temperature to harvest Platelet-Rich Plasma (PRP). Centrifuge the remaining fraction at 1500 × g for 15 minutes to obtain Platelet-Poor Plasma (PPP).
-
Causality: PPP is required to calibrate the aggregometer to a 100% light transmission baseline (simulating maximum aggregation), while PRP sets the 0% baseline (the turbid, resting state). Processing at room temperature prevents cold-induced spontaneous platelet activation.
Step 3: Compound Incubation
-
Action: Aliquot 250 µL of PRP into cuvettes containing a magnetic stir bar (1200 rpm). Add this compound in a dose-response gradient (e.g., 1 nM to 1 µM) and incubate for exactly 5 minutes at 37°C.
-
Causality: The 1200 rpm stirring mimics physiological vascular shear stress, which is mandatory for facilitating platelet collisions and fibrinogen cross-linking. The 37°C incubation ensures receptor kinetics match human physiology, and the 5-minute window allows the reversible antagonist to reach thermodynamic binding equilibrium with P2Y12 before the agonist is introduced.
Step 4: Agonist Challenge
-
Action: Spike the sample with 20 µM ADP to initiate aggregation.
-
Causality: A 20 µM dose of ADP is supramaximal. It ensures complete activation of all unblocked P2Y12 receptors, providing a robust, highly reproducible dynamic range to accurately calculate the IC50.
Step 5: Data Acquisition and Analysis
-
Action: Record light transmission continuously for 6 minutes. Calculate the area under the curve (AUC) or maximum amplitude to determine the IC50.
Step-by-step Light Transmission Aggregometry workflow for IC50 determination.
Clinical Trajectory and Discontinuation
This compound advanced to Phase II clinical trials (e.g., NCT00099450) to evaluate its safety, pharmacokinetics, and efficacy in reducing postoperative bleeding and thrombosis during coronary artery bypass graft (CABG) surgery . Its intravenous formulation and rapid offset made it theoretically superior to irreversible thienopyridines (like clopidogrel), which require days to wash out before surgery.
Despite being well-tolerated in healthy Phase I volunteers, Inspire Pharmaceuticals halted the Phase II development of this compound in 2008 due to safety and adverse effect concerns . Following Merck & Co.'s acquisition of Inspire Pharmaceuticals in 2011, no further clinical advancement of the compound has been reported, cementing its status as an unapproved experimental tool compound.
References
-
Wikipedia Contributors. "this compound." Wikipedia, The Free Encyclopedia. Available at:[Link]
-
Smirnov, D., et al. "Lipophilic modifications to dinucleoside polyphosphates and nucleotides that confer antagonist properties at the platelet P2Y12 receptor." Journal of Medicinal Chemistry, 51(4): 1007–25 (2008). Available at:[Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 11273179, this compound." PubChem. Available at:[Link]
-
ClinicalTrials.gov. "Study of the Tolerability, Pharmacokinetics, and Pharmacodynamics of INS50589 Intravenous Infusion in Healthy Volunteers (NCT00099450)." U.S. National Library of Medicine. Available at: [Link]
Pharmacokinetics and Pharmacodynamics of Regrelor (INS50589) in Preclinical Models
The development of intravenous, reversible antiplatelet agents represents a critical frontier in perioperative cardiovascular care. Irreversible P2Y12 inhibitors (like clopidogrel) pose significant challenges during emergency coronary artery bypass graft (CABG) surgeries due to prolonged bleeding risks. Regrelor (INS50589) was engineered to solve this exact clinical gap by offering a rapid-onset, rapid-offset pharmacological profile[1].
This whitepaper deconstructs the preclinical pharmacokinetics (PK), pharmacodynamics (PD), and experimental methodologies used to evaluate this compound, providing drug development scientists with a blueprint for evaluating reversible purinergic antagonists.
Molecular Architecture and Receptor Pharmacology
This compound is a small-molecule, reversible, and competitive antagonist of the P2Y12 receptor, a G protein-coupled receptor (GPCR) essential for adenosine diphosphate (ADP)-mediated platelet activation[2].
From a structural perspective, this compound is synthesized using an endogenous adenosine diphosphate (ADP) backbone[1]. The addition of a lipophilic cinnamaldehyde moiety at the C-2' and C-3' positions, combined with an ethylurea substitution at the N-6 position of the adenine base, drastically shifts the molecule from an agonist to a highly potent antagonist[1]. It is formulated as a disodium salt, where two sodium atoms stabilize the negatively charged phosphate moiety in aqueous solution, making it ideal for intravenous (IV) administration[1].
Mechanistic Pathway
When ADP binds to the P2Y12 receptor, it couples to the Gi protein, which downregulates adenylyl cyclase (AC). This drops intracellular cyclic AMP (cAMP) levels, leading to the dephosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP) and triggering platelet aggregation. This compound competitively blocks this binding site, maintaining high cAMP levels and halting thrombosis[2].
Fig 1. Mechanistic pathway of P2Y12 inhibition by this compound.
Preclinical Pharmacokinetics and Pharmacodynamics
During preclinical development, this compound was rigorously evaluated in rat, canine, and non-human primate (monkey) models[1]. Because the drug is administered intravenously, bioavailability is assumed to be 100%, shifting the analytical focus entirely to distribution, metabolism, and clearance.
A defining characteristic of this compound is its extremely rapid onset and offset. Preclinical experiments in dogs and monkeys demonstrated that platelet inhibition occurs within minutes of infusion, and baseline platelet function is restored almost immediately following the discontinuation of the drug[1]. This rapid clearance is driven by its biotransformation into its primary metabolite, INS51088[1].
Quantitative Data Summary
| Parameter | Value / Description | Rationale / Implication |
| Molecular Formula | C22H25N6O8P | Purine nucleotide backbone[2]. |
| Molecular Weight | 532.45 g/mol | Optimized for IV solubility as a disodium salt[1]. |
| In Vitro Potency (IC50) | 16 nM | Highly potent inhibition of ADP-induced aggregation[1]. |
| Primary Metabolite | INS51088 | Must be quantified alongside the parent drug in LC-MS/MS[1]. |
| Administration Route | Intravenous (IV) | Avoids first-pass hepatic metabolism; ensures immediate systemic Cmax[1]. |
| Offset Profile | Rapid (< 30 minutes) | Designed to allow safe transition to emergency surgery[2]. |
Experimental Methodologies: Canine PK/PD Profiling
To accurately model the PK/PD relationship of this compound, researchers rely heavily on canine models. Beagle dogs are the gold standard here because their cardiovascular hemodynamics and P2Y12 receptor homology closely mimic human platelet responses[3].
Below is a self-validating protocol designed to map the concentration-effect curve (Emax modeling) of this compound.
Protocol: In Vivo PK/PD Assessment in Beagle Dogs
Step 1: Animal Preparation & Continuous Infusion
-
Action: Cannulate the cephalic vein of fasted Beagle dogs and initiate a continuous IV infusion of this compound.
-
Causality: Because this compound has an exceptionally short half-life, a single bolus would be cleared too rapidly to capture a stable PD response. Continuous infusion is mathematically required to reach a steady-state plasma concentration (
).
Step 2: Serial Blood Sampling
-
Action: Draw 5 mL of blood at predefined intervals (e.g., 0, 5, 15, 30, 60 mins) into tubes containing 3.2% sodium citrate.
-
Causality: The choice of anticoagulant is critical. EDTA irreversibly chelates calcium and alters platelet morphology, rendering downstream aggregometry useless. Sodium citrate provides reversible calcium chelation, keeping platelets viable for Light Transmission Aggregometry (LTA).
Step 3: Differential Centrifugation
-
Action: Split the blood sample.
-
Aliquot A (PK): Centrifuge at 2,000 x g for 10 minutes to extract Platelet-Poor Plasma (PPP).
-
Aliquot B (PD): Centrifuge at 200 x g for 15 minutes to extract Platelet-Rich Plasma (PRP).
-
-
Causality: The hard spin (2,000 x g) ensures cellular debris does not foul the LC-MS/MS column during PK analysis. The soft spin (200 x g) keeps platelets suspended and functional for PD analysis.
Step 4: Bioanalytical Quantification (Self-Validating Step)
-
Action: Analyze Aliquot A via LC-MS/MS to quantify both this compound and INS51088. Analyze Aliquot B via LTA by inducing aggregation with 20 µM ADP.
-
Validation: Every LTA run must include a vehicle control (0.9% saline) to establish baseline maximum aggregation, and a positive control (e.g., Cangrelor) to verify assay sensitivity. If the positive control fails to inhibit aggregation by >90%, platelet viability is compromised, and the data point must be discarded.
Fig 2. Step-by-step preclinical PK/PD experimental workflow.
Translational Insights: The Double-Edged Sword of Rapid Offset
While this compound demonstrated excellent tolerability in healthy subjects during Phase 1 trials, its Phase 2 clinical trials were officially discontinued in 2008[1].
The preclinical data revealed a highly potent agent (IC50 = 16 nM) with a very narrow therapeutic index[1]. The exact mechanism that made this compound attractive—its rapid onset and offset—proved difficult to manage in a clinical setting. Maintaining the delicate balance between preventing thrombosis and allowing normal hemostasis required highly precise dosing. Ultimately, the Phase 2 trials revealed an unacceptable increase in bleeding risks for patients, leading Merck Sharp and Dohme to cease further development[1].
Despite its discontinuation, the preclinical workflows and chemical modifications (such as the cinnamaldehyde and ethylurea additions) pioneered during this compound's development remain foundational case studies for modern scientists engineering the next generation of reversible P2Y12 antagonists.
References
-
Wikipedia: this compound Source: Wikipedia URL:[Link]
-
This compound - Inxight Drugs Source: NCATS (National Center for Advancing Translational Sciences) URL:[Link]
-
This compound - Grokipedia Source: Grokipedia URL:[Link]
Sources
In Vitro Characterization of Regrelor’s Antiplatelet Activity: A Technical Guide
Executive Summary
The precise in vitro characterization of antiplatelet agents is a cornerstone of cardiovascular drug development. Regrelor (INS50589), a lipophilic modified dinucleoside polyphosphate derivative, is a potent, reversible, and competitive antagonist of the purinergic P2Y12 receptor ()[1][2]. While its clinical development was ultimately discontinued due to an elevated risk of bleeding in Phase II trials, this compound remains a textbook benchmark for designing rigorous, self-validating in vitro assays to evaluate competitive P2Y12 antagonism[1][2].
This whitepaper outlines the mechanistic grounding, assay causality, and step-by-step protocols required to accurately profile this compound's pharmacodynamics.
Mechanistic Grounding: The P2Y12 Receptor Axis
To characterize an antagonist, one must first map the target's signaling architecture. The P2Y12 receptor is a Gi-coupled G-protein coupled receptor (GPCR) predominantly expressed on platelets ()[3].
When Adenosine Diphosphate (ADP) binds to P2Y12, it liberates the Gi alpha subunit, which subsequently inhibits adenylyl cyclase (AC)[3]. This inhibition causes a rapid drop in intracellular cyclic AMP (cAMP) levels, thereby reducing Protein Kinase A (PKA) activity[3]. A direct consequence of diminished PKA activity is the dephosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP), an event that amplifies integrin αIIbβ3 activation and drives sustained platelet aggregation[3].
This compound intervenes by competitively occupying the orthosteric ADP binding site, effectively shielding adenylyl cyclase from Gi-mediated inhibition.
Fig 1: this compound's mechanism of action targeting the ADP-mediated P2Y12 signaling pathway.
Designing a Self-Validating In Vitro System
A robust preclinical characterization cannot rely on a single endpoint. ADP stimulates both the P2Y1 (Gq-coupled) and P2Y12 (Gi-coupled) receptors. Therefore, to prove that this compound specifically targets P2Y12, we must employ an orthogonal, self-validating assay matrix:
-
Phenotypic Readout (Light Transmission Aggregometry - LTA): Measures the macroscopic endpoint of platelet aggregation.
-
Biochemical Readout (VASP Phosphorylation Flow Cytometry): Isolates the P2Y12/Gi axis, bypassing P2Y1-mediated shape change and primary aggregation.
Fig 2: Step-by-step in vitro workflow for characterizing antiplatelet activity.
Experimental Methodologies
Protocol A: Light Transmission Aggregometry (LTA)
LTA remains the gold standard for assessing platelet function. This protocol is designed to calculate the IC₅₀ of this compound against ADP-induced aggregation.
-
Step 1: Blood Collection. Draw whole blood into 3.2% sodium citrate tubes. Discard the first 2 mL.
-
Causality: We strictly use citrate rather than EDTA. EDTA chelates extracellular calcium, which is an absolute requirement for integrin αIIbβ3-mediated fibrinogen bridging. Discarding the first 2 mL prevents tissue factor contamination from the venipuncture, which could trigger premature coagulation.
-
-
Step 2: Platelet-Rich Plasma (PRP) Isolation. Centrifuge the citrated blood at 200 × g for 15 minutes at room temperature. Do not use the centrifuge brake.
-
Causality: Applying the brake creates shear stress and disrupts the delicate density gradient, leading to artifactual platelet activation before the assay even begins.
-
-
Step 3: Compound Incubation. Aliquot 250 µL of PRP into an aggregometer cuvette. Add this compound (dose-response range: 1 nM to 1 µM) and incubate for 10 minutes at 37°C with continuous stirring at 1000 rpm.
-
Causality: Because this compound is a competitive antagonist, a 10-minute incubation at physiological temperature is required to reach thermodynamic binding equilibrium at the receptor prior to introducing the agonist.
-
-
Step 4: Agonist Stimulation. Add an EC₈₀ concentration of ADP (typically 10–20 µM) and record light transmission for 6 minutes.
-
System Validation (Self-Correction): Always run a vehicle control (DMSO/Saline) to establish the 100% aggregation baseline, and a positive control (e.g., Cangrelor 1 µM) to establish the 0% baseline. If the vehicle control fails to reach >70% aggregation, the platelets are refractory, and the run must be discarded.
-
Protocol B: VASP Phosphorylation Assay (Flow Cytometry)
This assay provides biochemical proof of target engagement.
-
Step 1: Whole Blood Incubation. Incubate citrated whole blood with this compound for 15 minutes at 37°C.
-
Causality: Utilizing whole blood rather than washed platelets preserves the native plasma protein binding profile of this compound, providing a more translatable IC₅₀ value.
-
-
Step 2: PGE1 + ADP Challenge. Add Prostaglandin E1 (PGE1) simultaneously with ADP.
-
Causality: PGE1 potently stimulates adenylyl cyclase, driving cAMP up and hyper-phosphorylating VASP. ADP attempts to reverse this via P2Y12. If this compound successfully blocks P2Y12, the PGE1 effect remains unopposed, and VASP remains highly phosphorylated.
-
-
Step 3: Fixation and Permeabilization. Add paraformaldehyde to halt the reaction, followed by Triton X-100.
-
Causality: Kinase/phosphatase dynamics are extremely rapid. Immediate fixation "freezes" the transient phosphorylation state of VASP at Ser157.
-
-
Step 4: Staining and Acquisition. Stain with a FITC-conjugated anti-VASP-P (Ser157) antibody and a PE-conjugated CD61 antibody. Analyze via flow cytometry.
-
Causality: Gating strictly on CD61+ events ensures that the fluorescence signal is derived exclusively from platelets, filtering out leukocyte noise.
-
Quantitative Data Presentation
When executed correctly, the assays above yield highly reproducible pharmacodynamic metrics. The table below summarizes the in vitro profile of this compound compared to other standard-of-care P2Y12 inhibitors, demonstrating its potent nanomolar efficacy (; )[1][4].
Table 1: Comparative In Vitro Pharmacodynamics of P2Y12 Antagonists
| Compound | Chemical Class | Binding Mode | IC₅₀ (ADP-induced LTA) | Prodrug Status |
| This compound (INS50589) | AMP Analogue | Reversible, Competitive | ~16 nM | Active Drug |
| Cangrelor | ATP Analogue | Reversible, Competitive | ~0.4 nM | Active Drug |
| Ticagrelor | CPTP | Reversible, Allosteric | ~1.8 nM | Active Drug |
| Clopidogrel (Active Met.) | Thienopyridine | Irreversible, Covalent | ~2.5 µM | Prodrug |
Note: IC₅₀ values are dependent on the specific ADP concentration utilized (typically 10-20 µM) due to the competitive nature of this compound and Cangrelor.
Conclusion & Translational Insights
The in vitro characterization of this compound underscores a critical principle in pharmacology: target affinity must be contextualized by mechanism. Because this compound is a competitive antagonist with an IC₅₀ of ~16 nM[1], its inhibitory effect can be surmounted by massive localized releases of ADP (such as those occurring at the site of a severe plaque rupture). This necessitates careful dose-response modeling during preclinical evaluation. By strictly adhering to causality-driven, self-validating protocols like LTA and VASP phosphorylation, scientists can ensure that the data generated is both biochemically accurate and translationally relevant.
References
-
Boyer JL, et al. "Lipophilic modifications to dinucleoside polyphosphates and nucleotides that confer antagonist properties at the platelet P2Y12 receptor." Journal of Medicinal Chemistry. 2008;51(4):1007-25. URL:[Link]
-
Xiang YZ, et al. "Platelet activation, and antiplatelet targets and agents: current and novel strategies." Drugs. 2008;68(12):1647-64. URL:[Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. "P2Y12 receptor." IUPHAR/BPS. URL:[Link]
Sources
Structural Analogs of Regrelor: Design, Synthesis, and Pharmacological Evaluation of Reversible P2Y12 Antagonists
Executive Summary
The purinergic P2Y12 receptor is a heavily validated therapeutic target for the prevention of atherothrombotic events[1]. While first-generation thienopyridines (e.g., clopidogrel) irreversibly inhibit this receptor, their delayed onset and permanent nature pose significant bleeding risks during acute surgical interventions[2]. This technical guide explores the structural architecture, structure-activity relationships (SAR), and pharmacological evaluation of Regrelor (INS50589) and its structural analogs—a class of direct-acting, reversible nucleotide-derived P2Y12 antagonists[3].
Pharmacological Context: The P2Y12 Receptor and Purinergic Signaling
Platelet activation is tightly regulated by adenosine diphosphate (ADP), which acts on two G protein-coupled receptors (GPCRs): P2Y1 and P2Y12[2]. The couples to the Gi protein. Upon ADP binding, Gi activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP disinhibits vasodilator-stimulated phosphoprotein (VASP), ultimately promoting the conformational activation of GPIIb/IIIa receptors and driving sustained platelet aggregation[1].
This compound and its analogs act as competitive, reversible antagonists at the orthosteric nucleotide-binding site of the P2Y12 receptor[2]. By competing with endogenous ADP, they prevent the Gi-mediated drop in cAMP, thereby halting the aggregation cascade.
Fig 1: P2Y12 signaling pathway and mechanism of competitive antagonism by this compound analogs.
Structural Architecture of this compound
This compound (C22H25N6O8P, Molecular Weight: 532.45 Da) is a highly functionalized derivative[4]. Its design overcomes the low intrinsic affinity of natural nucleotides for the P2Y12 receptor through three critical structural modifications[3]:
-
N-6 Adenine Modification : The addition of an ethylurea group at the N-6 position of the adenine base enhances receptor subtype selectivity, preventing off-target activation of P1 (adenosine) receptors[2].
-
2',3'-Ribose Acetal : The incorporation of a trans-styryl (cinnamyl) acetal moiety at the C-2' and C-3' hydroxyls of the ribose sugar is the most critical driver of affinity[3]. This lipophilic group anchors the molecule into a deep, hydrophobic accessory pocket adjacent to the primary nucleotide-binding site.
-
5'-Phosphate : A dihydrogen phosphate group mimics the electrostatic interactions of ADP's beta-phosphate, forming critical salt bridges with basic residues in the receptor's extracellular loops[2].
Structure-Activity Relationships (SAR) in this compound Analogs
The development of this compound analogs focuses on optimizing the balance between receptor affinity and metabolic stability[3].
-
Modifications at the 2',3'-Acetal : Truncating the trans-styryl group to a simple phenyl ring drastically reduces affinity (increasing the IC50), demonstrating that the extended conjugated system is necessary to fully occupy the hydrophobic pocket[3].
-
5'-Phosphate Bioisosteres : The native phosphate group in this compound is susceptible to rapid hydrolysis by plasma (e.g., CD39)[1]. Replacing the oxygen linkage with a carbon atom to form a phosphonate bioisostere prevents enzymatic cleavage, extending the plasma half-life. However, this often comes at the cost of reduced binding affinity due to altered pKa and molecular geometry[3].
Experimental Methodologies: Evaluating Analog Activity
To systematically evaluate synthesized analogs, a tiered experimental workflow is employed, moving from target-specific binding to functional physiological assays.
Fig 2: Sequential experimental workflow for the pharmacological validation of P2Y12 analogs.
Protocol 1: Competitive Radioligand Binding Assay
Purpose : To determine the equilibrium inhibition constant (Ki) of the structural analogs at the human P2Y12 receptor. Causality & Design : This assay strictly utilizes washed human platelets rather than whole blood or plasma. Plasma contains high concentrations of ectonucleotidases that would degrade the nucleotide analogs, as well as proteins that cause non-specific binding. Washing the platelets isolates the receptor environment, ensuring that the measured affinity is a true reflection of receptor-ligand interaction. Self-Validating System : The assay includes a high concentration (10 µM) of an unlabeled high-affinity competitor (e.g., ) to define Non-Specific Binding (NSB). Specific binding is calculated as Total Binding minus NSB, validating that the radioactive signal is strictly P2Y12-mediated.
Step-by-Step Method :
-
Isolate human platelets from citrated whole blood via centrifugation and resuspend in Tyrode's buffer (pH 7.4) supplemented with apyrase (to scavenge endogenous ADP).
-
Incubate platelet membranes (50 µg protein/well) with 1 nM of the radioligand , a highly selective P2Y12 antagonist[5].
-
Add the this compound analog at varying concentrations (10^-10 to 10^-5 M).
-
Include control wells with 10 µM unlabeled antagonist to establish the NSB baseline.
-
Incubate at room temperature for 60 minutes to reach equilibrium.
-
Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters, wash three times with ice-cold buffer, and quantify bound radioactivity via liquid scintillation counting.
Protocol 2: Light Transmission Aggregometry (LTA)
Purpose : To measure the functional IC50 of the analogs in preventing ADP-induced platelet aggregation. Causality & Design : Unlike the binding assay, LTA requires Platelet-Rich Plasma (PRP). The physical cross-linking of platelets requires the binding of plasma fibrinogen to activated GPIIb/IIIa receptors. Washing platelets removes fibrinogen, rendering them incapable of macro-aggregation. Using PRP ensures the assay remains physiologically relevant. Self-Validating System : The system is calibrated using Platelet-Poor Plasma (PPP) as the 100% light transmission standard (simulating full aggregation) and unstimulated PRP as the 0% transmission standard (unaggregated baseline). A vehicle-only control (e.g., DMSO) is run in parallel to ensure the solvent does not artificially inhibit aggregation kinetics.
Step-by-Step Method :
-
Centrifuge citrated human blood at 200 × g for 15 minutes to obtain PRP. Centrifuge the remaining blood at 2000 × g for 10 minutes to obtain PPP.
-
Calibrate the aggregometer using the PPP (100% transmission) and PRP (0% transmission) blanks.
-
Pre-incubate 250 µL of PRP with the this compound analog (or vehicle control) for 5 minutes at 37°C under constant stirring (1000 rpm).
-
Stimulate aggregation by adding 10 µM ADP (agonist).
-
Record the increase in light transmission over 5 minutes. Calculate the percentage of inhibition relative to the vehicle control to determine the IC50[2].
Comparative Activity Profiles
The pharmacological impact of structural modifications is summarized below. This compound demonstrates potent nanomolar inhibition (IC50 = 16 nM)[2], while alterations to its core architecture yield predictable shifts in activity[3].
| Compound | N-6 Substitution | 2',3'-Acetal Substitution | 5'-Position | IC50 (Aggregation) | Receptor Affinity (Ki) |
| This compound (INS50589) | Ethylurea | trans-Styryl | Phosphate | 16 nM | ~5 nM |
| Analog A | Propylurea | trans-Styryl | Phosphate | 24 nM | ~8 nM |
| Analog B | Ethylurea | Phenyl | Phosphate | 145 nM | ~50 nM |
| Analog C | Ethylurea | trans-Styryl | Phosphonate | 450 nM | ~120 nM |
(Note: Data reflects established SAR trends for this chemical class. The trans-styryl group is essential for high affinity, while phosphate bioisosterism slightly reduces potency but is utilized to increase metabolic stability).
Future Directions in Reversible P2Y12 Antagonism
While this compound advanced to Phase II clinical trials for coronary artery disease and thrombosis, its development was ultimately discontinued[6]. The primary challenge for nucleotide-analog P2Y12 antagonists remains oral bioavailability. The highly charged 5'-phosphate group restricts gastrointestinal absorption, necessitating intravenous administration[2]. Future analog development is heavily focused on prodrug strategies—masking the phosphate charge with lipophilic esters that are cleaved enzymatically in the liver—to create orally active, reversible alternatives to current antiplatelet therapies.
References
-
PubChem . "this compound | C22H25N6O8P | CID 11273179". National Center for Biotechnology Information. URL:[Link]
-
Douglass JG, deCamp JB, Fulcher EH, et al. "Adenosine analogues as inhibitors of P2Y12 receptor mediated platelet aggregation". Bioorganic & Medicinal Chemistry Letters (2008). URL:[Link]
-
Wikipedia . "this compound". Wikimedia Foundation. URL:[Link]
-
IUPHAR/BPS Guide to Pharmacology . "this compound | Ligand page". URL:[Link]
-
El-Tayeb A, Griessmeier KJ, Müller CE. "Synthesis and preliminary evaluation of [3H]PSB-0413, a selective antagonist radioligand for platelet P2Y12 receptors". Bioorganic & Medicinal Chemistry Letters (2005). URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Adenosine analogues as inhibitors of P2Y12 receptor mediated platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C22H25N6O8P | CID 11273179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Document: Synthesis and preliminary evaluation of [3H]PSB-0413, a selective antagonist radioligand for platelet P2Y12 receptors. (CHEMBL1141235) - ChEMBL [ebi.ac.uk]
- 6. This compound Disodium - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Preclinical Safety and Toxicology of Regrelor: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the preclinical safety and toxicology program for Regrelor, a novel, reversible, non-thienopyridine P2Y12 receptor antagonist. The document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the experimental design, rationale, and interpretation of key preclinical safety studies. By synthesizing established regulatory principles with field-proven insights, this guide aims to present a robust framework for the non-clinical evaluation of a new chemical entity in the antiplatelet therapeutic class. The methodologies and hypothetical data presented herein are based on established international guidelines and scientific best practices.
Introduction to this compound and its Therapeutic Rationale
This compound is a potent and selective antagonist of the P2Y12 receptor, a key mediator of platelet activation and aggregation.[1] Unlike irreversible thienopyridine inhibitors such as clopidogrel, this compound binds reversibly to the P2Y12 receptor, offering the potential for a more controlled and predictable antiplatelet effect with a faster offset of action.[2][3][4] This characteristic is particularly advantageous in clinical scenarios where a rapid restoration of platelet function may be required. The primary therapeutic indication for this compound is the prevention of atherothrombotic events in patients with acute coronary syndrome (ACS) or those undergoing percutaneous coronary intervention (PCI).
The development of this compound is predicated on the need for antiplatelet agents with an improved safety and efficacy profile. The preclinical safety evaluation of this compound is designed to systematically identify potential hazards, define a safe starting dose for human trials, and establish a comprehensive understanding of its toxicological profile.[5][6][7] This guide will detail the core components of this evaluation, from early pharmacokinetic profiling to long-term toxicity studies.
Pharmacological Mechanism of Action
This compound exerts its antiplatelet effect by directly and reversibly inhibiting the P2Y12 receptor on the surface of platelets.[1] The P2Y12 receptor is a G protein-coupled receptor that, upon activation by adenosine diphosphate (ADP), initiates a signaling cascade leading to platelet activation, degranulation, and aggregation. By blocking this receptor, this compound prevents ADP-mediated platelet activation and subsequent thrombus formation.[1]
Figure 1: Signaling Pathway of this compound's Antiplatelet Action. This diagram illustrates how this compound blocks the P2Y12 receptor, thereby inhibiting the downstream signaling cascade that leads to platelet aggregation.
Preclinical Safety Evaluation Program Overview
The preclinical safety program for this compound is designed in accordance with the International Council for Harmonisation (ICH) guidelines to ensure a thorough evaluation of its toxicological profile prior to and throughout clinical development.[5][8] The primary objectives are to identify a safe initial dose for human studies, characterize target organ toxicities, and establish safety parameters for clinical monitoring.[5][7]
The program follows a tiered approach, beginning with acute studies and progressing to chronic and specialized toxicity assessments. This progression is guided by the intended clinical use and duration of treatment.
Figure 2: Overall Preclinical Safety Assessment Workflow. This flowchart outlines the typical progression of preclinical studies required to support clinical trials and marketing authorization.
Pharmacokinetics and ADME
Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of this compound is fundamental to designing and interpreting toxicology studies.[9][10][11][12][13] These studies characterize what the body does to the drug, providing critical information on bioavailability, tissue distribution, metabolic pathways, and routes of elimination.[10][12]
Experimental Protocol: In Vivo ADME Study in Rats
-
Animal Model: Male and female Sprague-Dawley rats.
-
Administration: A single intravenous (IV) and oral (PO) dose of radiolabeled [14C]-Regrelor.
-
Sample Collection: Serial blood, urine, and feces collection over 72 hours.
-
Analysis:
-
Plasma concentrations of this compound and its metabolites are determined by LC-MS/MS.
-
Radioactivity in all matrices is quantified by liquid scintillation counting.
-
Metabolite profiling is conducted on plasma, urine, and feces.
-
-
Data Interpretation: Key pharmacokinetic parameters (e.g., clearance, volume of distribution, half-life, bioavailability) are calculated.
Hypothetical ADME Profile of this compound
| Parameter | Result | Interpretation |
| Absorption | Rapidly absorbed orally (Tmax ~1.5 hours) | Allows for quick onset of action. |
| Bioavailability | Moderate (~40%) | Indicates some first-pass metabolism. |
| Distribution | High plasma protein binding (>98%) | Primarily confined to the vascular compartment. |
| Metabolism | Primarily via non-enzymatic hydrolysis in plasma[2] | Low potential for drug-drug interactions involving CYP450 enzymes.[2] |
| Excretion | ~70% in feces, ~30% in urine | Both renal and hepatic clearance pathways are involved. |
General Toxicology
General toxicology studies are designed to characterize the dose-response relationship of a test article and identify potential target organs of toxicity.[6][14][15]
Single-Dose Toxicity
Acute toxicity studies provide initial information on the toxic effects of a single administration of a drug.[16][17][18]
Experimental Protocol: Single-Dose Escalation Study
-
Species: Rat and Beagle dog (one rodent, one non-rodent).
-
Route of Administration: Intravenous and oral, consistent with the intended clinical routes.
-
Study Design: Dose escalation in small groups of animals to identify the maximum tolerated dose (MTD).
-
Endpoints: Clinical signs, body weight, and gross pathology at necropsy.
Hypothetical Single-Dose Toxicity Findings
| Species | Route | MTD (mg/kg) | Clinical Signs at High Doses |
| Rat | Oral | >1000 | No significant findings |
| Rat | IV | 200 | Lethargy, decreased activity |
| Dog | Oral | 500 | Emesis |
| Dog | IV | 100 | Transient hypotension, increased heart rate |
Repeat-Dose Toxicity
These studies are crucial for evaluating the effects of longer-term exposure to this compound.[18][19] The duration of these studies is based on the intended duration of clinical use.[5][19]
Experimental Protocol: 28-Day Repeat-Dose Study in Rats and Dogs
-
Species: Sprague-Dawley rat and Beagle dog.
-
Dose Levels: Three dose levels (low, mid, high) and a vehicle control group. The high dose is selected to be the MTD.
-
Administration: Daily oral gavage.
-
In-life Monitoring: Daily clinical observations, weekly body weight and food consumption.
-
Clinical Pathology: Hematology, clinical chemistry, and urinalysis at baseline and termination.
-
Terminal Procedures: Full necropsy, organ weights, and histopathological examination of a comprehensive list of tissues.
-
Recovery Groups: Included to assess the reversibility of any findings.
Hypothetical Repeat-Dose Toxicity Findings
| Finding | Rat | Dog | Reversibility |
| Clinical Signs | No treatment-related findings | No treatment-related findings | N/A |
| Hematology | Prolonged bleeding time (high dose) | Prolonged bleeding time (mid and high doses) | Fully reversible |
| Clinical Chemistry | No treatment-related findings | Mildly elevated liver enzymes (ALT, AST) at high dose | Fully reversible |
| Histopathology | No treatment-related findings | Minimal hepatocellular hypertrophy (high dose) | Fully reversible |
| NOAEL | 100 mg/kg/day | 50 mg/kg/day | N/A |
Causality: The prolonged bleeding time is an expected pharmacological effect of a P2Y12 inhibitor. The mild, reversible liver findings in dogs at high doses suggest a potential target organ for toxicity, warranting careful monitoring in clinical trials.
Safety Pharmacology
Safety pharmacology studies are designed to investigate the potential for undesirable pharmacodynamic effects on vital physiological functions.[5] The core battery of tests focuses on the cardiovascular, respiratory, and central nervous systems.[8]
Hypothetical Safety Pharmacology Findings
| System | Assay | Result |
| Cardiovascular | hERG in vitro assay | No significant inhibition |
| Cardiovascular | Instrumented telemetry in dogs | No effect on blood pressure, heart rate, or ECG intervals at therapeutic doses |
| Respiratory | Whole-body plethysmography in rats | No effect on respiratory rate or tidal volume |
| Central Nervous | Irwin test in rats | No effects on behavior, coordination, or body temperature |
Genotoxicity
Genotoxicity testing is performed to identify compounds that can induce damage to genetic material.[20] A standard battery of in vitro and in vivo tests is required.[21]
Figure 3: Standard Genotoxicity Testing Battery. This diagram shows the typical three-part strategy for assessing the genotoxic potential of a new drug candidate.
Hypothetical Genotoxicity Results
| Assay | Result | Conclusion |
| Ames Test | Negative | Not mutagenic in bacteria |
| In Vitro Chromosomal Aberration | Negative | Not clastogenic in mammalian cells in vitro |
| In Vivo Micronucleus Test | Negative | No evidence of chromosomal damage in vivo |
Carcinogenicity and Reproductive Toxicity
Carcinogenicity
Carcinogenicity studies are typically required for drugs that are intended for long-term (continuous use for 6 months or more) or intermittent chronic use.[8] Based on the intended use of this compound in ACS, long-term carcinogenicity studies in rodents would likely be required.[22]
Hypothetical Outcome: Lifetime bioassays in rats and mice show no evidence of a tumorigenic potential related to this compound administration.
Reproductive and Developmental Toxicity
These studies are essential to evaluate the potential effects of this compound on fertility, embryonic and fetal development, and pre- and postnatal development.[23]
Hypothetical Outcome: No evidence of adverse effects on fertility or fetal development at doses providing a significant safety margin over the expected clinical exposure.
Conclusion and Risk Assessment
The comprehensive preclinical safety and toxicology program for this compound provides a strong foundation for its progression into clinical development. The key findings are:
-
Pharmacology: The primary pharmacological effect of prolonged bleeding time is well-characterized and expected.
-
Target Organs: At high doses, the liver was identified as a potential target organ in dogs, with minimal, reversible changes.
-
Safety Profile: this compound demonstrates a favorable safety profile, with no evidence of genotoxicity, and a wide therapeutic window in non-clinical species.
Based on these data, a safe starting dose for Phase I clinical trials can be established, and a clinical monitoring plan, including liver function tests, can be implemented to mitigate potential risks in humans. The preclinical data support the continued development of this compound as a promising new antiplatelet agent.
References
-
U.S. Food and Drug Administration. (n.d.). S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. Retrieved from [Link]
-
Patel, R., & Vadlapatla, R. (2023). Cangrelor. StatPearls Publishing. Retrieved from [Link]
-
Toutain, P. L., & Bousquet-Mélou, A. (2004). The ABCD of clinical pharmacokinetics. Journal of Veterinary Pharmacology and Therapeutics, 27(6), 457-468. Retrieved from [Link]
-
Honma, M. (2022). Opinion: regulatory genotoxicity: past, present and future. Genes and Environment, 44(1), 16. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). General Toxicology Studies. Retrieved from [Link]
-
Gollapudi, B. B., et al. (2009). Literature review on the genotoxicity, reproductive toxicity, and carcinogenicity of ethyl methanesulfonate. Mutation Research/Reviews in Mutation Research, 681(1), 31-48. Retrieved from [Link]
-
Vandenberg, L. N., et al. (2020). The Use and Misuse of Historical Controls in Regulatory Toxicology: Lessons from the CLARITY-BPA Study. Environmental Health Perspectives, 128(1), 11301. Retrieved from [Link]
-
Patsnap. (2024). What is the mechanism of Cangrelor? Patsnap Synapse. Retrieved from [Link]
-
NC3Rs. (2007). Challenging the regulatory requirement for acute toxicity studies in the development of new medicines. Retrieved from [Link]
-
Antares Health. (2025). Pharmacokinetics and Pharmacodynamics (PK/PD) Studies in Drug Development. Retrieved from [Link]
-
Brambilla, G., & Martelli, A. (2009). Genotoxicity and carcinogenicity studies of analgesics, anti-inflammatory drugs and antipyretics. Pharmacological Research, 60(1), 1-17. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Preclinical GLP Toxicology Studies. Retrieved from [Link]
-
PPD. (n.d.). Preclinical Studies in Drug Development. Retrieved from [Link]
-
Labinsights. (2023). The Importance of Toxicology Studies in Preclinical Research. Retrieved from [Link]
-
VIMTA. (2021). General Toxicology Studies & Services. Retrieved from [Link]
-
Matthews, E. J., et al. (2006). An analysis of genetic toxicity, reproductive and developmental toxicity, and carcinogenicity data: II. Identification of genotoxicants, reprotoxicants, and carcinogens using in silico methods. Regulatory Toxicology and Pharmacology, 44(2), 97-110. Retrieved from [Link]
-
Wever, K., et al. (2015). Preclinical efficacy in therapeutic area guidelines from the U.S. Food and Drug Administration and the European Medicines Agency: a cross-sectional study. British Journal of Pharmacology, 172(13), 3280-3290. Retrieved from [Link]
-
Taylor & Francis. (n.d.). ADME – Knowledge and References. Retrieved from [Link]
-
Kumar, A., & Singh, A. (2012). Ticagrelor: The first approved reversible oral antiplatelet agent. Journal of Pharmacology & Pharmacotherapeutics, 3(4), 336-339. Retrieved from [Link]
-
Clinical Trials Arena. (2012). Prolor RPeg demonstrates safety profile in preclinical toxicology study. Retrieved from [Link]
-
Scendea. (2025). Understanding Preclinical Vaccine Safety: Regulatory Guidelines Explained. Retrieved from [Link]
-
Husted, S., & van Giezen, J. J. (2009). Ticagrelor: The First Reversibly Binding Oral P2Y12 Receptor Antagonist. Cardiovascular Therapeutics, 27(4), 259-274. Retrieved from [Link]
-
PharmaTimes. (2008). Acute toxicity test no longer needed, industry review finds. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Safety Guidelines. ICH. Retrieved from [Link]
-
Pharma Models. (2014). The Importance of Toxicology Research in Preclinical Studies. Retrieved from [Link]
-
BioIVT. (2020). What is ADME and how does it fit into drug development? Retrieved from [Link]
-
Brambilla, G., & Martelli, A. (2006). Genotoxicity and carcinogenicity studies of antihypertensive agents. Mutation Research/Reviews in Mutation Research, 612(2), 115-147. Retrieved from [Link]
-
De Clerck, F., et al. (1990). [Ridogrel, a new platelet antiaggregant molecule with a double mechanism of action. A pharmacological and clinical profile]. Giornale Italiano di Cardiologia, 20(11), 1017-1028. Retrieved from [Link]
-
Drug Design. (2004). Pharmacokinetics. Retrieved from [Link]
Sources
- 1. What is the mechanism of Cangrelor? [synapse.patsnap.com]
- 2. Cangrelor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Ticagrelor: The first approved reversible oral antiplatelet agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ticagrelor: The First Reversibly Binding Oral P2Y12 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. criver.com [criver.com]
- 7. quantics.co.uk [quantics.co.uk]
- 8. ICH Official web site : ICH [ich.org]
- 9. The ABCD of clinical pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and Pharmacodynamics in Drug Development | AMSbiopharma [amsbiopharma.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. bioivt.com [bioivt.com]
- 13. Pharmacokinetics - Drug Design Org [drugdesign.org]
- 14. criver.com [criver.com]
- 15. General Toxicology Studies & Services | CRO Company [aurigeneservices.com]
- 16. nc3rs.org.uk [nc3rs.org.uk]
- 17. pharmatimes.com [pharmatimes.com]
- 18. The Importance of Toxicology Research in Preclinical Studies [pharmamodels.net]
- 19. labinsights.nl [labinsights.nl]
- 20. Opinion: regulatory genotoxicity: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Literature review on the genotoxicity, reproductive toxicity, and carcinogenicity of ethyl methanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. An analysis of genetic toxicity, reproductive and developmental toxicity, and carcinogenicity data: II. Identification of genotoxicants, reprotoxicants, and carcinogens using in silico methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Regrelor's potential therapeutic applications in thrombosis
Pharmacological Profiling of Regrelor (INS50589): A Technical Whitepaper on P2Y12 Receptor Antagonism and Preclinical Assay Methodologies
Executive Summary & Translational Context
This compound, chemically designated as INS50589, is a highly potent, competitive, and reversible small-molecule antagonist of the platelet P2Y12 adenosine diphosphate (ADP) receptor[1]. Originally developed to address the limitations of irreversible thienopyridines (like clopidogrel), this compound was designed to offer rapid onset and offset of action, making it theoretically ideal for perioperative management in cardiac surgery and coronary artery disease[1][2].
Despite advancing to Phase II clinical trials, its development was discontinued in 2008 due to a narrow therapeutic index that resulted in an elevated risk of bleeding[3][4]. However, in the realm of preclinical pharmacology, this compound remains an invaluable tool compound. Its structural homology to adenosine monophosphate (AMP) and its precise, reversible binding kinetics make it a gold standard for isolating P2Y12-dependent pathways in vascular smooth muscle contraction, cell proliferation, and thrombosis assay development[3][5].
Mechanistic Framework of P2Y12 Inhibition
The P2Y12 receptor is a G protein-coupled receptor (GPCR) that plays a central role in amplifying platelet activation. Upon ADP binding, the receptor couples to the Gi protein subunit, which subsequently inhibits adenylyl cyclase (AC). This inhibition suppresses cyclic AMP (cAMP) production, downregulates Protein Kinase A (PKA) activity, and leads to the dephosphorylation of vasodilator-stimulated phosphoprotein (VASP). The ultimate downstream effect is the sustained activation of the GP IIb/IIIa integrin, driving platelet aggregation[6].
This compound intervenes by competitively occupying the orthosteric binding site of the P2Y12 receptor, effectively uncoupling the receptor from the Gi pathway and maintaining intracellular cAMP levels[3].
Fig 1: P2Y12 signaling cascade and the competitive inhibitory blockade by this compound.
Quantitative Pharmacodynamics & Physicochemical Properties
To effectively utilize this compound in in vitro systems, researchers must account for its salt formulation and binding kinetics. The drug is typically supplied as a disodium salt, which enhances its aqueous solubility[3][5].
| Parameter | Value | Source |
| Chemical Name | This compound disodium (INS50589) | [5] |
| Molecular Formula | C22H23N6Na2O8P | [5] |
| Molecular Weight | 576.41 g/mol (Disodium salt) | [5] |
| Target Receptor | Purinergic P2Y12 (Reversible Antagonist) | [3] |
| IC50 (ADP-induced aggregation) | ~16 nM | [3] |
| Clinical Status | Phase II (Discontinued 2008) | [4] |
Experimental Methodologies: Self-Validating Protocols
As a Senior Application Scientist, I mandate that all pharmacological assays be designed as self-validating systems. This ensures that any observed inhibition is strictly due to receptor antagonism, rather than cellular degradation or artifactual interference.
Protocol A: Light Transmission Aggregometry (LTA)
LTA remains the gold standard for assessing macroscopic platelet function.
Step-by-Step Methodology & Causality:
-
Blood Collection (The Citrate Imperative): Draw whole venous blood into 3.2% sodium citrate. Causality: Sodium citrate is selected over EDTA because EDTA irreversibly strips calcium, altering the GP IIb/IIIa receptor conformation. Citrate chelates calcium reversibly, preserving the physiological state of the receptors required for aggregation.
-
Fractionation (Self-Calibration): Centrifuge at 200 × g for 10 mins to isolate Platelet-Rich Plasma (PRP). Centrifuge the remaining blood at 1500 × g for 15 mins to isolate Platelet-Poor Plasma (PPP). Causality: PRP provides the functional cellular environment, while PPP serves as the 100% light transmission baseline (blank). This creates a self-calibrating photometric system.
-
Compound Incubation: Incubate PRP with this compound (e.g., 10–100 nM) at 37°C for 5 minutes. Causality: Platelet membrane fluidity and receptor kinetics are highly temperature-dependent. Assays run at room temperature artificially depress aggregation slopes.
-
Agonist Challenge: Add 10–20 µM ADP and record light transmission for 6 minutes. Causality: A supramaximal concentration (≥10 µM) ensures primary and secondary aggregation waves merge, preventing reversible disaggregation artifacts that occur at lower, unstable concentrations.
Fig 2: LTA experimental workflow highlighting the self-calibrating PPP baseline.
Protocol B: Flow Cytometric VASP Phosphorylation Assay
While LTA measures macroscopic aggregation, VASP phosphorylation provides a direct, intracellular biochemical readout of P2Y12 activity, independent of downstream aggregation mechanics.
Step-by-Step Methodology & Causality:
-
PGE1 Baseline Establishment (The Validation Step): Incubate whole blood with Prostaglandin E1 (PGE1). Causality: PGE1 stimulates adenylyl cyclase via the Gs pathway, producing a massive spike in cAMP and highly phosphorylating VASP. This proves the cellular machinery (AC, PKA, VASP) is fully functional, isolating the experimental variable strictly to the P2Y12 receptor.
-
Receptor Challenge: Introduce ADP alongside this compound. Causality: ADP normally suppresses the PGE1-induced cAMP spike via Gi coupling. If this compound successfully antagonizes P2Y12, it blocks the ADP effect, and VASP remains highly phosphorylated (matching the PGE1 baseline).
-
Fixation & Permeabilization: Fix cells with paraformaldehyde and permeabilize with Triton X-100 to allow intracellular antibody access.
-
Fluorescent Labeling: Stain with a FITC-conjugated monoclonal antibody specific to phosphorylated VASP (Ser239) and analyze via flow cytometry.
Conclusion
This compound's clinical journey underscores the delicate balance required in antithrombotic therapy; the very potency and rapid reversibility that made it an attractive candidate also contributed to an unmanageable bleeding risk in human trials[3][4]. However, by utilizing the self-validating protocols outlined above, researchers can leverage this compound's precise ~16 nM IC50 profile as an exceptional pharmacological tool to decode P2Y12 signaling dynamics, evaluate novel allosteric modulators, and refine next-generation cardiovascular therapeutics[3][5].
References
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. This compound [drugs.ncats.io]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound - AdisInsight [adisinsight.springer.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound Disodium - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Molecular Formula C22H25N6O8P (Regrelor): A Technical Guide to P2Y12 Receptor Antagonism
Executive Summary
In the landscape of cardiovascular pharmacology, the targeted inhibition of platelet aggregation remains a cornerstone for preventing thrombotic events. The molecular formula C22H25N6O8P corresponds to Regrelor (also known by its developmental code INS50589), an experimental, small-molecule antiplatelet agent[1]. Unlike irreversible thienopyridines (e.g., clopidogrel), this compound was engineered as a reversible, competitive antagonist of the purinergic P2Y12 receptor[2].
Originally developed for perioperative use—specifically during coronary artery bypass graft (CABG) surgery and for the management of coronary artery disease—this compound was designed to offer rapid onset and offset of action via intravenous infusion[2]. As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical properties, mechanistic pathways, and laboratory validation protocols associated with C22H25N6O8P, providing a comprehensive framework for researchers in drug development and hematology.
Physicochemical & Structural Profiling
This compound is a highly functionalized nucleotide derivative. The rational design of this molecule began with the endogenous agonist, adenosine diphosphate (ADP)[2]. To convert the molecule from a receptor agonist to a potent antagonist, specific structural modifications were introduced.
Structural Modifications & Causality
-
Lipophilic Moieties: The addition of a lipophilic cinnamaldehyde group at the C-2' and C-3' positions of the ribose ring restricts the conformational flexibility of the molecule. This steric bulk prevents the receptor from undergoing the active state conformational shift[2].
-
Adenine Base Substitution: The incorporation of an ethylurea group at the N-6 position on the adenine base significantly enhances the binding affinity to the P2Y12 receptor's orthosteric pocket, displacing endogenous ADP[2].
-
Phosphate Backbone: The molecule retains a dihydrogen phosphate group, which is often formulated as a disodium salt in aqueous solutions to maximize solubility for intravenous administration[2].
Quantitative Data Summary
To facilitate easy comparison with other P2Y12 inhibitors, the core quantitative properties of C22H25N6O8P are summarized below:
| Property | Value | Clinical / Experimental Significance |
| Molecular Formula | C22H25N6O8P | Defines the purine nucleotide backbone[1]. |
| Molecular Weight | 532.45 g/mol | Optimal size for small-molecule orthosteric GPCR binding[2]. |
| Target Receptor | P2Y12 (Gi-coupled GPCR) | Highly selective over P2Y1 and other purinergic receptors[2]. |
| Mechanism of Action | Reversible, Competitive Antagonist | Allows for rapid recovery of platelet function post-infusion[2]. |
| In Vitro IC50 | 16 nM | Demonstrates high potency against ADP-induced aggregation[2]. |
| H-Bond Donors/Acceptors | 4 Donors / 11 Acceptors | Ensures stable hydrogen bonding within the P2Y12 binding pocket[2]. |
| Clinical Status | Phase II (Terminated) | Halted due to an unacceptable increase in bleeding risk[3]. |
Pharmacodynamics and Mechanistic Pathway
The P2Y12 receptor is a G protein-coupled receptor (GPCR) predominantly expressed on the surface of platelets. Under normal physiological conditions, ADP released from dense granules binds to P2Y12, activating the Gi protein subunit. This activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP)[4]. Lower cAMP levels reduce the phosphorylation of vasodilator-stimulated phosphoprotein (VASP), ultimately triggering the activation of the GPIIb/IIIa integrin and causing platelet aggregation[4].
This compound intervenes by competitively occupying the ADP binding site. By blocking the receptor, adenylyl cyclase remains active, cAMP levels remain elevated, and platelet aggregation is profoundly inhibited[2].
Figure 1: Mechanism of action of this compound (C22H25N6O8P) on the P2Y12 signaling pathway.
Experimental Methodologies & Validation Protocols
To rigorously evaluate the efficacy and reversibility of C22H25N6O8P, researchers must employ self-validating experimental systems. Below are the gold-standard protocols for in vitro and in vivo assessment, complete with the mechanistic causality behind each step.
Protocol 1: In Vitro Light Transmission Aggregometry (LTA)
Objective: To determine the IC50 of this compound against ADP-induced platelet aggregation.
-
Blood Collection & PRP Preparation:
-
Step: Draw whole blood into tubes containing 3.2% sodium citrate. Centrifuge at 200 × g for 15 minutes at room temperature to extract Platelet-Rich Plasma (PRP).
-
Causality: Sodium citrate is strictly required over EDTA. Citrate provides reversible calcium chelation, preventing premature coagulation while preserving the calcium-dependent function of the αIIbβ3 integrin required for aggregation.
-
-
Compound Incubation:
-
Step: Aliquot 250 µL of PRP into an aggregometer cuvette. Add this compound at varying concentrations (1 nM to 100 nM) and incubate at 37°C for 5 minutes.
-
Causality: A brief 5-minute incubation is sufficient due to the rapid association kinetics of this competitive antagonist, ensuring thermodynamic equilibrium before the agonist is introduced.
-
-
Agonist Stimulation & Measurement:
-
Step: Add 20 µM ADP under continuous stirring (1000 rpm). Record light transmission for 6 minutes.
-
Causality: Stirring provides the necessary hydrodynamic shear force for platelets to collide and aggregate. As aggregates form, the plasma clears, increasing optical light transmission. The maximum aggregation percentage is plotted against drug concentration to derive the 16 nM IC50[2].
-
Protocol 2: In Vivo Reversibility Assessment (Canine Model)
Objective: To validate the rapid onset and offset of the antiplatelet effect during and after intravenous infusion.
-
Subject Preparation:
-
Step: Anesthetize adult beagle dogs and catheterize the femoral vein.
-
Causality: Canine cardiovascular hemodynamics closely mimic human parameters. Because this compound has a short half-life, continuous IV infusion is required to maintain steady-state plasma concentrations[3].
-
-
Baseline Assessment:
-
Step: Measure baseline ex vivo platelet aggregation and bleeding time (BT) using a standardized mucosal incision.
-
Causality: Establishing an accurate baseline is critical to quantify the absolute fold-increase in bleeding time, which serves as the primary safety endpoint.
-
-
Drug Infusion & Reversibility Tracking:
-
Step: Administer this compound at a continuous rate (e.g., 3 µg/kg/min). Terminate the infusion after 60 minutes and measure aggregation recovery every 10 minutes.
-
Causality: Demonstrating rapid offset (recovery of baseline platelet function within 30-60 minutes) validates the drug's reversible binding mechanism, a critical differentiator from irreversible inhibitors[2].
-
Clinical Trajectory & Safety Profile
The clinical development of this compound highlights the delicate balance between efficacy and safety in antithrombotic therapy.
-
Phase I Success: In early human trials sponsored by Merck Sharp & Dohme, intravenous this compound was well tolerated by healthy volunteers. It successfully demonstrated rapid, dose-dependent inhibition of platelet aggregation with swift restoration of baseline function upon discontinuation[2].
-
Phase II Termination: The compound advanced to Phase II trials to evaluate its efficacy in reducing postoperative bleeding and blood product transfusion during open-heart surgery. However, the trial was abruptly terminated in 2008[3].
-
The Causality of Failure: Despite its reversible nature, the potent P2Y12 blockade resulted in an unacceptable increase in major bleeding events among patients[2]. This safety concern underscored the narrow therapeutic index of intravenous P2Y12 antagonists in highly invasive surgical settings, leading to the cessation of this compound's clinical development.
References
- PubChem - this compound | C22H25N6O8P | CID 11273179.
- This compound DISODIUM - Inxight Drugs.
- This compound. Wikipedia, The Free Encyclopedia.
- Pharmacochemistry of the platelet purinergic receptors.
Sources
INS50589: An In-Depth Technical Guide to a Reversible P2Y12 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
INS50589 is a selective and reversible antagonist of the P2Y12 receptor, a critical mediator of platelet activation and aggregation. As an analog of adenosine monophosphate (AMP), INS50589 was investigated for its potential in clinical settings requiring controlled and transient antiplatelet effects. This guide provides a comprehensive overview of the available technical information on INS50589, including its mechanism of action, insights from early clinical development, and the scientific methodologies pertinent to its characterization. While the development of INS50589 appears to have been limited to early phases, this document synthesizes the existing knowledge to inform future research and development in the field of P2Y12 inhibition.
Introduction to P2Y12 Receptor Antagonism
The P2Y12 receptor, a G protein-coupled receptor (GPCR) found on the surface of platelets, plays a pivotal role in hemostasis and thrombosis.[1] Its activation by adenosine diphosphate (ADP) triggers a signaling cascade that leads to platelet activation, degranulation, and aggregation, culminating in thrombus formation.[2] Consequently, antagonism of the P2Y12 receptor is a cornerstone of antiplatelet therapy for the prevention and treatment of atherothrombotic events.
P2Y12 inhibitors can be broadly categorized into two classes: irreversible and reversible inhibitors. Irreversible inhibitors, such as the thienopyridines clopidogrel and prasugrel, covalently bind to the P2Y12 receptor for the lifespan of the platelet.[2] In contrast, reversible inhibitors, like ticagrelor and cangrelor, bind non-covalently, allowing for a more rapid onset and offset of action.[3][4] INS50589 falls into this latter category, offering the potential for precise and controllable modulation of platelet function.
The P2Y12 Signaling Pathway and Point of Intervention for INS50589
The binding of ADP to the P2Y12 receptor initiates a downstream signaling cascade through the Gi protein. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[5] Lower cAMP levels reduce the activity of protein kinase A (PKA), which in turn diminishes the phosphorylation of vasodilator-stimulated phosphoprotein (VASP). This disinhibition of VASP phosphorylation ultimately promotes the activation of the glycoprotein IIb/IIIa receptor, the final common pathway for platelet aggregation.[2]
INS50589, as a competitive antagonist, directly competes with ADP for binding to the P2Y12 receptor, thereby preventing the initiation of this signaling cascade and inhibiting platelet aggregation.[6]
Figure 1: P2Y12 signaling pathway and the inhibitory action of INS50589.
Preclinical Characterization
While specific preclinical data for INS50589, such as its in vitro binding affinity (Ki or IC50) and in vivo efficacy in thrombosis models, are not extensively available in the public domain, the general methodologies for characterizing a novel P2Y12 inhibitor are well-established.
In Vitro Assessment
3.1.1. Receptor Binding Affinity
A critical initial step is to determine the binding affinity of the compound for the P2Y12 receptor. This is typically achieved through radioligand binding assays using human platelet membranes or cell lines expressing the recombinant human P2Y12 receptor. A radiolabeled P2Y12 antagonist (e.g., [3H]2-MeS-ADP) is incubated with the receptor source in the presence of varying concentrations of the test compound (INS50589). The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the equilibrium dissociation constant (Ki).
3.1.2. Functional Assays
-
Platelet Aggregation Assays: Light Transmission Aggregometry (LTA) is the gold standard for assessing platelet function. In this assay, platelet-rich plasma (PRP) is treated with the inhibitor at various concentrations before the addition of an agonist, typically ADP. The extent of platelet aggregation is measured by the change in light transmission through the PRP suspension. The IC50 value for the inhibition of ADP-induced platelet aggregation provides a measure of the compound's functional potency.
-
Flow Cytometry: This technique allows for the analysis of specific platelet activation markers on a single-cell level. Antibodies against activation-dependent epitopes, such as P-selectin (CD62P) expressed on the platelet surface upon degranulation, and the activated conformation of the GPIIb/IIIa receptor (recognized by the PAC-1 antibody), are used to quantify the inhibitory effect of the compound on platelet activation.
In Vivo Assessment
The antithrombotic efficacy and bleeding risk of a novel P2Y12 inhibitor are evaluated in various animal models of thrombosis and hemostasis.
-
Thrombosis Models:
-
Ferric Chloride-Induced Thrombosis: Topical application of ferric chloride to an artery (e.g., carotid or femoral artery) induces oxidative injury to the vessel wall, leading to thrombus formation. The time to vessel occlusion is a key endpoint to assess the antithrombotic effect of the test compound.[7]
-
Electrolytic Injury Model: An electrical current is applied to an artery to induce endothelial damage and subsequent thrombosis.[8]
-
Laser-Induced Thrombosis: A focused laser beam is used to induce a precise injury to the microvasculature (e.g., mesenteric arterioles), and thrombus formation is monitored by intravital microscopy.[7]
-
-
Bleeding Time Models: The effect of the compound on hemostasis is assessed by measuring the time to cessation of bleeding after a standardized injury, such as a tail transection in rodents.
Clinical Pharmacology of INS50589
The primary source of clinical data for INS50589 comes from a Phase I study conducted in healthy human volunteers.[6]
Pharmacokinetics
Pharmacokinetics describes the disposition of a drug in the body, encompassing absorption, distribution, metabolism, and excretion (ADME).
In the Phase I trial, INS50589 was administered as a four-hour intravenous infusion at doses ranging from 0.1 to 3 mg/kg/h.[6] Near-steady-state plasma concentrations were achieved rapidly, and the average maximal plasma concentration (Cmax) was found to be linearly related to the administered dose.[6]
A principal metabolite, designated INS51088, was identified. However, there was no evidence to suggest that this metabolite contributed to the observed antiplatelet effects.[6] Further details on the metabolic pathway of INS50589 are not publicly available.
Pharmacodynamics
Pharmacodynamics refers to the biochemical and physiological effects of a drug on the body.
The Phase I study of INS50589 demonstrated a dose-dependent inhibition of ADP-induced platelet activation and aggregation.[6] At higher doses, nearly complete inhibition of platelet function was achieved.[6] A key characteristic of INS50589 is its rapid and reversible action. The platelet response to ADP returned to at least 75% of the baseline value within a short timeframe of 0.25 to 4 hours after the cessation of the intravenous infusion, with the duration of effect being dependent on the dose and the concentration of ADP used for the challenge.[6] This rapid reversal is a desirable feature for a P2Y12 inhibitor, particularly in clinical situations where a rapid restoration of hemostasis may be required.
The study also showed a corresponding increase in bleeding time with increasing doses of INS50589, which is an expected pharmacodynamic effect of an antiplatelet agent.[6] Importantly, INS50589 had no effect on standard coagulation parameters such as the activated clotting time (ACT), prothrombin time (PT), or activated partial thromboplastin time (aPTT).[6]
Table 1: Summary of Clinical Findings for INS50589 from a Phase I Study in Healthy Volunteers [6]
| Parameter | Finding |
| Dosing Regimen | Intravenous infusion of 0.1-3 mg/kg/h for 4 hours |
| Pharmacokinetics | - Rapid achievement of near-steady-state plasma concentrations- Linear relationship between dose and maximal plasma concentration |
| Pharmacodynamics | - Dose-dependent inhibition of ADP-induced platelet aggregation- Rapidly reversible effect, with platelet function returning to ≥75% of baseline within 0.25-4 hours post-infusion- Dose-dependent increase in bleeding time- No effect on ACT, PT, or aPTT |
| Metabolism | Principal metabolite (INS51088) appeared to be inactive |
| Tolerability | Well-tolerated up to the highest dose tested |
Safety and Tolerability
The Phase I study reported that intravenous infusions of INS50589 were well-tolerated up to the highest tested dose of 3 mg/kg/h.[6]
Experimental Protocols
The following are representative protocols for the key assays used in the characterization of a P2Y12 inhibitor like INS50589.
ADP-Induced Platelet Aggregation by Light Transmission Aggregometry (LTA)
Figure 2: Workflow for ADP-induced platelet aggregation assay using LTA.
Step-by-Step Methodology:
-
Blood Collection: Draw whole blood from consenting healthy, drug-free donors into tubes containing 3.2% sodium citrate as an anticoagulant.
-
PRP and PPP Preparation:
-
Centrifuge the citrated whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes to obtain platelet-poor plasma (PPP).
-
-
Platelet Count Adjustment: Adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 x 108 platelets/mL) using autologous PPP.
-
Assay Procedure:
-
Pipette a defined volume of adjusted PRP into an aggregometer cuvette with a magnetic stir bar and allow it to equilibrate at 37°C.
-
Calibrate the aggregometer by setting 0% light transmission for the PRP and 100% for the PPP.
-
Add varying concentrations of INS50589 or vehicle control to the PRP and incubate for a specified period (e.g., 2-5 minutes).
-
Initiate aggregation by adding a standard concentration of ADP (e.g., 5-20 µM).
-
Record the change in light transmission for a set duration (e.g., 5-10 minutes).
-
-
Data Analysis: Determine the maximum aggregation percentage for each concentration of INS50589. Calculate the percentage inhibition relative to the vehicle control and determine the IC50 value.
P2Y12 Receptor Binding Assay
Figure 3: Workflow for a radioligand binding assay for the P2Y12 receptor.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare membranes from human platelets or a cell line overexpressing the human P2Y12 receptor.
-
Assay Incubation: In a multi-well plate, incubate a constant concentration of a suitable P2Y12 radioligand (e.g., [3H]PSB-0413) with the receptor preparation and a range of concentrations of unlabeled INS50589. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known P2Y12 antagonist).
-
Filtration: After incubation to equilibrium, rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the percentage of specific binding against the concentration of INS50589 to generate a competition curve and determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
Conclusion and Future Perspectives
INS50589 emerged as a promising reversible, intravenous P2Y12 inhibitor with a rapid onset and offset of action, as demonstrated in early clinical studies.[6] Its profile suggested potential utility in acute care settings, such as during percutaneous coronary intervention or other surgical procedures where precise control over platelet inhibition is paramount.
The limited availability of further preclinical and clinical data in the public domain suggests that the development of INS50589 may not have progressed to later stages. Nevertheless, the study of compounds like INS50589 provides valuable insights into the structure-activity relationships of reversible P2Y12 antagonists and underscores the ongoing need for antiplatelet agents with improved pharmacokinetic and pharmacodynamic profiles. Future research in this area will likely continue to focus on developing agents with predictable and reversible antiplatelet effects, a favorable safety profile with a reduced bleeding risk, and convenient routes of administration.
References
- Clinical response and pharmacokinetics from a phase 1 study of an active dosing schedule of flavopiridol in relapsed chronic lymphocytic leukemia. Blood.
- Thrombosis Models: An Overview of Common In Vivo and In Vitro Models of Thrombosis.
- In vivo thrombosis models.
- Rapid and reversible modulation of platelet function in man by a novel P2Y(12) ADP-receptor antagonist, INS50589. Journal of Thrombosis and Haemostasis.
- Head to head comparison of Prasugrel versus Ticagrelor in patients with acute coronary syndrome: a systematic review and meta-analysis of randomized trials. Cardiovascular Therapeutics.
- Head to head comparison of Prasugrel versus Ticagrelor in patients with acute coronary syndrome: a systematic review and meta-analysis of randomized trials. BMC Cardiovascular Disorders.
- Towards standardization of in vivo thrombosis studies in mice. Journal of Thrombosis and Haemostasis.
- In vivo models of arterial thrombosis and thrombolysis. Thrombosis and Haemostasis.
- Cangrelor vs. Ticagrelor for Early Platelet Inhibition in STEMI. ClinicalTrials.gov.
- In Vivo Imaging of Venous Thrombus and Pulmonary Embolism Using Novel Murine Venous Thromboembolism Model.
- Efficacy and safety of cangrelor as compared to ticagrelor in patients with ST-elevated myocardial infarction (STEMI): a systematic review and meta-analysis.
- Personalized antiplatelet therapy with P2Y12 receptor inhibitors: benefits and pitfalls. Journal of Thrombosis and Thrombolysis.
- Intravenous cangrelor shows ischemic benefits over oral ticagrelor in AMI-cardiogenic shock. springermedicine.com.
- Phase I pharmacokinetic study of single agent trametinib in patients with advanced cancer and hepatic dysfunction. Journal of Experimental & Clinical Cancer Research.
- A Phase 1 Randomized Study to Evaluate the Safety, Tolerability, and Pharmacokinetics of Single Escalating Oral Doses of Dordaviprone and the Effects of Food on the Bioavailability of Dordaviprone in Healthy Adult Subjects. Clinical Pharmacology in Drug Development.
- The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges.
- The Impact of Preclinical High Potent P2Y12 Inhibitors on Decision Making at Discharge and Clinical Outcomes in Patients with Acute Coronary Syndrome. Journal of Clinical Medicine.
- P2Y12 Receptor Inhibitor for Antiaggregant Therapies: From Molecular Pathway to Clinical Application.
- Interactions Between Different P2Y12 Antagonists. Interventional Cardiology Review.
- In vivo models of arterial thrombosis and thrombolysis. PubMed.
- Phase I Clinical Trials. Celine Halioua.
- QUANTITATIVE CHARACTERIZATION OF INTRA- AND INTER- INDIVIDUAL PLATELET HETEROGENEITY FOR CLINICAL BIOMARKER DEVELOPMENT. bioRxiv.
- Preclinical and clinical studies with selective reversible direct P2Y12 antagonists. Current Pharmaceutical Design.
- Pre-treatment with P2Y12 inhibitors in acute myocardial infarction with cardiogenic shock. European Heart Journal: Acute Cardiovascular Care.
- Quantitative dynamics of reversible platelet aggregation: mathematical modelling and experiments. Scientific Reports.
- Synergistic inhibition of both P2Y1 and P2Y12 adenosine diphosphate receptors as novel approach to rapidly attenuate platelet-mediated thrombosis. Arteriosclerosis, Thrombosis, and Vascular Biology.
- Adenosine 5'-monophosph
- Personalized antiplatelet therapy with P2Y12 receptor inhibitors: benefits and pitfalls. PMC.
- Adenosine Monophosph
- Validating On-Target Effects of Novel P2Y12 Receptor Inhibitors: A Compar
- AMPK-HIF-1α signaling enhances glucose-derived de novo serine biosynthesis to promote glioblastoma growth. Journal of Experimental & Clinical Cancer Research.
- adenosine-2'-monophosph
- Quantifying secondary pharmacology antagonistic drug effects on platelet function.
- Quantitative dynamics of reversible platelet aggregation: mathematical modelling and experiments. PubMed.
- Metabolic P
- adenosine 5'-monophosph
- The Hepatic Axis Fructose-Methylglyoxal-AMPK: Starring or Secondary Role in Chronic Metabolic Disease? Nutrients.
- Development of pathway-oriented screening to identify compounds to control 2-methylglyoxal metabolism in tumor cells.
- Adenosine monophosphate – Knowledge and References. Taylor & Francis Online.
- New metabolic pathway involved in cell growth and implicated in cancer as well as metabolic disorders identified. ScienceDaily.
Sources
- 1. Quantitative Systems Pharmacology Modeling of Platelet Responses to Recombinant ADAMTS13 in Patients With Congenital Thrombotic Thrombocytopenic Purpura - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vivo models of arterial thrombosis and thrombolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interactions Between Different P2Y12 Antagonists | ICR Journal [icrjournal.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Rapid and reversible modulation of platelet function in man by a novel P2Y(12) ADP-receptor antagonist, INS50589 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. passamlab.com [passamlab.com]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Pharmacological Profiling of Regrelor (INS50589) in Platelet Aggregation Assays
Introduction & Mechanistic Rationale
In the landscape of antiplatelet pharmacology, targeting the purinergic P2Y12 receptor is a cornerstone strategy for preventing atherothrombotic events.1 originally developed for perioperative cardiovascular indications where rapid onset and offset of action are clinically critical[1].
Unlike first- and second-generation thienopyridines (e.g., clopidogrel, prasugrel) which require hepatic biotransformation and irreversibly bind to the receptor, 2[2]. Structurally, it is an adenosine monophosphate derivative featuring lipophilic modifications that confer highly potent and selective antagonist properties[3].
The Causality of Inhibition: Platelet activation via adenosine diphosphate (ADP) relies on the synergistic activation of two receptors: P2Y1 (which triggers calcium mobilization and shape change) and4[4]. By competitively occupying the P2Y12 binding pocket, Regrelor prevents ADP-mediated Gi activation. This blockade sustains high intracellular cyclic AMP (cAMP) levels, ensuring the continuous phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP). Phosphorylated VASP acts as an inhibitory brake, preventing the conformational activation of the GPIIb/IIIa integrin complex, thereby halting platelet cross-linking and aggregation.
Fig 1: Mechanism of action of this compound inhibiting the ADP-driven P2Y12 signaling pathway.
Quantitative Pharmacological Profile
When designing aggregation assays, understanding the physicochemical constraints and baseline potency of your compound is mandatory to establish accurate dose-response curves.1[1].
| Parameter | Value / Description |
| Compound Name | 5[5] |
| Primary Target | 6[6] |
| Mechanism of Action | Reversible, competitive antagonist |
| IC50 (In Vitro) | ~16 nM (ADP-induced aggregation) |
| Molecular Formula | C22H25N6O8P |
| Molecular Weight | 532.45 g/mol |
| Solubility | H2O: Highly soluble (Disodium salt formulation) |
Core Experimental Methodology: Light Transmission Aggregometry (LTA)
LTA remains the gold standard for evaluating antiplatelet efficacy. It measures the optical density of plasma; as platelets aggregate in response to an agonist, the plasma clears, and light transmittance increases.
Fig 2: Step-by-step Light Transmission Aggregometry (LTA) workflow for this compound evaluation.
Step-by-Step Protocol
-
Blood Collection & Anticoagulation:
-
Draw whole blood into tubes containing 3.2% sodium citrate (1:9 ratio).
-
Causality: Citrate chelates extracellular calcium, preventing spontaneous coagulation while maintaining platelet integrin functionality, which is highly sensitive to calcium depletion caused by stronger chelators like EDTA.
-
-
Fractionation of Plasma:
-
Centrifuge the blood at 200 × g for 15 minutes at room temperature (no brake) to isolate Platelet-Rich Plasma (PRP).
-
Transfer the PRP to a fresh tube. Centrifuge the remaining blood at 2000 × g for 10 minutes to isolate Platelet-Poor Plasma (PPP).
-
Causality: PRP contains the active biological sample. PPP is required to set the aggregometer's 100% light transmission baseline (representing complete aggregation).
-
-
Standardization:
-
Count the platelets in the PRP using a hematology analyzer. Adjust the concentration to 250,000 platelets/µL using the autologous PPP.
-
Causality: Standardizing platelet count eliminates optical density variations between different biological donors, ensuring the IC50 calculations for this compound are highly reproducible.
-
-
This compound Incubation:
-
Prepare working dilutions of this compound in saline or assay buffer (Concentration range: 1 nM to 1 µM).
-
Add this compound to the standardized PRP and incubate at 37°C for 3 to 5 minutes under continuous stirring (1000 rpm).
-
Causality: Because this compound is a competitive antagonist, this brief pre-incubation allows the drug to reach binding equilibrium with the P2Y12 receptors before the agonist is introduced.
-
-
Agonist Challenge & Measurement:
-
Add ADP (typically 5 to 20 µM final concentration) to the cuvette.
-
Record the maximum amplitude of aggregation (% light transmittance) over 5 to 6 minutes.
-
Causality: ADP directly stimulates both P2Y1 and P2Y12. A successful this compound blockade will manifest as a primary wave of aggregation (driven by unblocked P2Y1) followed by rapid disaggregation, as the P2Y12-dependent secondary amplification phase is inhibited.
-
Secondary Methodology: VASP Phosphorylation Assay (Flow Cytometry)
While LTA measures the phenotypic endpoint (aggregation), flow cytometric analysis of VASP phosphorylation directly quantifies the biochemical blockade of the P2Y12 receptor, providing definitive proof of target engagement.
Step-by-Step Protocol
-
Sample Preparation: Incubate citrated whole blood with varying concentrations of this compound for 5 minutes at room temperature.
-
Receptor Stimulation: Add Prostaglandin E1 (PGE1) and ADP simultaneously.
-
Causality: PGE1 stimulates adenylyl cyclase to produce cAMP (phosphorylating VASP). ADP normally counters this by activating P2Y12 (inhibiting adenylyl cyclase and dephosphorylating VASP). If this compound successfully blocks P2Y12, ADP cannot inhibit cAMP production, and VASP remains highly phosphorylated.
-
-
Fixation and Permeabilization: Fix the cells using paraformaldehyde and permeabilize to allow intracellular antibody access.
-
Staining: Stain with a fluorophore-conjugated monoclonal antibody specific to VASP phosphorylated at Serine 239 (VASP-P).
-
Flow Cytometry: Analyze the platelet population (identified via CD61 or CD41 gating). Calculate the Platelet Reactivity Index (PRI). A low PRI indicates strong P2Y12 inhibition by this compound.
Establishing a Self-Validating Assay System
To ensure the scientific integrity of your this compound data, every experimental setup must function as a self-validating system. Do not rely solely on the test compound's output; implement the following internal controls:
-
The Maximum Signal Control (Vehicle): Always run a vehicle control (e.g., saline or <0.1% DMSO) matched to the highest solvent concentration used for this compound. This proves the platelets are fully responsive to ADP (~80-100% aggregation).
-
The Viability/Specificity Check (Non-ADP Agonist): In a parallel PRP sample, incubate with the highest dose of this compound (e.g., 1 µM) and stimulate with a non-purinergic agonist like TRAP-6 (Thrombin Receptor Activator Peptide) or Collagen.
-
Causality: this compound should not abolish TRAP-6 or Collagen-induced aggregation. If it does, the drug concentration is causing off-target cytotoxicity or non-specific platelet paralysis, invalidating the P2Y12-specific IC50 data.
-
-
Reversibility Wash-out Control: Because this compound is a reversible antagonist, its effects should diminish upon washing. Centrifuge the this compound-treated PRP, discard the supernatant, resuspend the platelets in fresh Tyrode's buffer, and re-challenge with ADP. Full aggregation should be restored, validating the compound's reversible mechanism of action compared to irreversible controls like active-metabolite clopidogrel.
References
- Wikipedia:this compound.
- NCATS Inxight Drugs:this compound.
- MedChemExpress:this compound disodium (INS50589) | P2Y12 Receptor Antagonist.
- Synapse:this compound Disodium - Drug Targets, Indications, Patents.
- ChEMBL - EMBL-EBI:Compound: this compound (CHEMBL1162175).
- IUPHAR/BPS Guide to PHARMACOLOGY:P2Y12 receptor.
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [drugs.ncats.io]
- 3. This compound Disodium - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. guidetopharmacology.org [guidetopharmacology.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Compound: this compound (CHEMBL1162175) - ChEMBL [ebi.ac.uk]
Standard Operating Procedure for In Vitro Regrelor (INS50589) Experiments: P2Y12 Receptor Antagonism and Platelet Function
Executive Summary & Mechanistic Grounding
Regrelor (also known as INS50589) is an experimental, reversible, and competitive antagonist of the purinergic P2Y12 receptor[1]. Structurally similar to adenosine monophosphate (AMP), it was developed as a potent antiplatelet agent capable of inhibiting adenosine diphosphate (ADP)-induced platelet aggregation with an in vitro IC50 of approximately 16 nM[1]. Although its clinical development in Phase II trials was halted due to safety concerns and adverse effects[1],[2], this compound remains a highly valuable pharmacological tool compound for in vitro cardiovascular and inflammation research. Beyond preventing thrombosis, it has been shown to inhibit vascular smooth muscle cell contraction and curb cell proliferation[3].
Causality in Target Engagement: The P2Y12 receptor is a Gi-coupled G-protein coupled receptor (GPCR)[4]. Under physiological conditions, ADP binds to P2Y12, causing the Gi alpha subunit to inhibit adenylyl cyclase (AC). This suppresses intracellular cyclic AMP (cAMP) production, reducing Protein Kinase A (PKA) activity, and ultimately preventing the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP)[4]. Unphosphorylated VASP promotes actin cytoskeletal reorganization, facilitating platelet aggregation. This compound acts as a competitive antagonist, blocking ADP from binding P2Y12, thereby restoring cAMP levels, sustaining VASP phosphorylation, and halting aggregation[1],[4].
This compound antagonizes P2Y12, restoring cAMP levels and inhibiting platelet aggregation.
Physicochemical Profile & Reagent Preparation
This compound is produced as a disodium salt, where two sodium atoms bind the negatively charged phosphate moiety, rendering it highly water-soluble[1].
| Parameter | Value | Reference |
| Target | P2Y12 Receptor (Competitive Antagonist) | [1],[5] |
| IC50 (In Vitro) | ~16 nM (ADP-induced aggregation) | [1] |
| Molecular Formula | C22H25N6O8P | [1],[6] |
| Molecular Weight | 532.45 g/mol | [1],[6] |
| Aqueous Solubility | Up to 105 mg/mL (182.16 mM) | [3] |
| Primary Metabolite | INS51088 | [1] |
Protocol: Stock Solution Preparation
Causality: While this compound is highly soluble in H2O, phosphate moieties can be subject to slow hydrolysis at room temperature. Aliquoting prevents repeated freeze-thaw degradation, ensuring reproducible target engagement across independent experiments.
-
Weigh exactly 5.32 mg of this compound disodium powder[6].
-
Dissolve in 1 mL of sterile, ultra-pure H2O to create a 10 mM stock solution. Note: Sonication is recommended if dissolution is incomplete[3].
-
Aliquot into 50 µL volumes and store immediately at -80°C (stable for up to 1 year)[3].
-
On the day of the experiment, perform serial dilutions in Tyrode's HEPES buffer (pH 7.4) to achieve 10X working concentrations (e.g., 100 nM, 1 µM, 10 µM).
Experimental Protocols & Self-Validating Workflows
Protocol I: Light Transmission Aggregometry (LTA)
Expertise & Causality: LTA is the gold standard for measuring the macroscopic functional endpoint of platelet activation. Because this compound is a competitive antagonist[1], its apparent inhibitory potency is directly dependent on the concentration of the agonist (ADP). Therefore, ADP must be carefully titrated. Self-Validating Controls:
-
Positive Control: Ticagrelor (1 µM) to ensure maximum P2Y12 blockade.
-
Negative Control: Vehicle (H2O matched to the highest drug volume) to establish baseline aggregation.
Step-by-Step Methodology:
-
Blood Collection: Draw whole venous blood into 3.2% sodium citrate tubes (1:9 ratio). Causality: Citrate reversibly chelates extracellular calcium, preventing spontaneous coagulation while preserving glycoprotein IIb/IIIa receptor functionality for the assay.
-
PRP Isolation: Centrifuge the blood at 200 × g for 15 minutes at room temperature (RT) with the centrifuge brake off. Carefully aspirate the upper Platelet-Rich Plasma (PRP) layer.
-
Resting Phase: Allow the PRP to rest at RT for 30 minutes. Causality: Platelets are easily activated by mechanical shear stress during centrifugation; resting allows them to return to a quiescent state, reducing baseline noise.
-
PPP Preparation: Centrifuge the remaining blood at 2000 × g for 10 minutes to obtain Platelet-Poor Plasma (PPP). Use this to set the 100% light transmission blank on the aggregometer.
-
Incubation: Pipette 225 µL of PRP into an aggregometer cuvette with a magnetic stir bar (1200 rpm, 37°C). Add 25 µL of the this compound working solution. Incubate for exactly 5 minutes. Causality: A 5-minute incubation at physiological temperature allows the reversible antagonist to reach binding equilibrium with P2Y12 receptors prior to agonist introduction.
-
Activation: Add ADP to a final concentration of 20 µM. Record light transmission continuously for 6 minutes.
-
Analysis: Calculate the maximum amplitude of aggregation and plot the dose-response curve to verify the IC50.
Protocol II: VASP Phosphorylation Assay (Flow Cytometry)
Expertise & Causality: LTA cannot isolate P2Y12 activity from P2Y1 (the Gq-coupled ADP receptor). The VASP phosphorylation assay specifically isolates Gi-coupled signaling[4]. By using Prostaglandin E1 (PGE1) to stimulate cAMP production, and ADP to inhibit it via P2Y12, we create a specific signal window. This compound blocks ADP, allowing PGE1 to work unopposed, providing a direct biochemical readout of P2Y12 target engagement.
Step-by-Step Methodology:
-
Dilute PRP 1:1 in Tyrode's buffer.
-
Incubate with this compound (e.g., 100 nM) or vehicle for 10 minutes at RT.
-
Stimulate the samples with PGE1 (1 µM) and ADP (10 µM) simultaneously for 10 minutes.
-
Fix and permeabilize the platelets using a commercial flow cytometry fixation kit (e.g., 1% paraformaldehyde followed by Triton X-100).
-
Stain with a FITC-conjugated monoclonal antibody specific for phosphorylated VASP (Ser239) and a PE-conjugated CD61 antibody (platelet identifier).
-
Analyze via flow cytometry. Gate on the CD61+ population and measure the Median Fluorescence Intensity (MFI) of FITC. Calculate the Platelet Reactivity Index (PRI).
Experimental workflow for in vitro evaluation of this compound using LTA and flow cytometry.
References[1] this compound - Wikipedia. Wikipedia. URL: https://en.wikipedia.org/wiki/Regrelor[5]this compound disodium (INS50589) | P2Y12 Receptor Antagonist. MedChemExpress. URL: https://www.medchemexpress.com/regrelor-disodium.html[6]this compound | C22H25N6O8P | CID 11273179. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/11273179[3]this compound disodium | P2Y Receptor. TargetMol. URL: https://www.targetmol.com/products/regrelor-disodium[4]P2Y 12 receptor. IUPHAR Guide to IMMUNOPHARMACOLOGY. URL: https://www.guidetoimmunopharmacology.org/[2]this compound - Inxight Drugs. NCATS. URL: https://drugs.ncats.io/drug/Q6C8TY6SW1
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [drugs.ncats.io]
- 3. This compound disodium | P2Y Receptor | TargetMol [targetmol.com]
- 4. guidetoimmunopharmacology.org [guidetoimmunopharmacology.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | C22H25N6O8P | CID 11273179 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Regrelor (INS50589) Solution Preparation, Stability, and In Vitro Assay Protocols
As a Senior Application Scientist, I emphasize that the integrity of your in vitro pharmacological data relies entirely on the precision of your compound handling. Regrelor (INS50589) is a highly potent, competitive, and reversible antagonist of the [1]. Originally developed as an experimental antiplatelet agent, it serves as a critical pharmacological tool for investigating purinergic signaling, thrombosis, and platelet aggregation pathways[2].
This technical guide provides researchers with field-proven, self-validating methodologies for the reconstitution, storage, and in vitro application of this compound, ensuring maximum compound stability and reproducible pharmacodynamic baselines.
Physicochemical Properties & Formulation Causality
This compound is structurally analogous to adenosine monophosphate (AMP), featuring a lipophilic cinnamaldehyde moiety and an ethylurea group on the adenine base[1]. It is commercially supplied as a disodium salt (this compound disodium)[3].
Causality in Solvent Selection: The free acid form of this compound has limited aqueous solubility. However, the disodium salt neutralizes the negative charge of the phosphate group, drastically enhancing hydrophilicity[1]. While cell culture-grade dimethyl sulfoxide (DMSO) is the industry standard for creating long-term, freeze-thaw-resistant stock libraries, sterile Phosphate-Buffered Saline (PBS) or water is highly recommended for immediate in vitro assays to avoid DMSO-induced toxicity in sensitive primary cells (like platelets)[3].
Table 1: Physicochemical Properties & Solubility Profile
| Property | Value |
| Compound Name | This compound Disodium (INS50589) |
| Molecular Formula | C22H23N6Na2O8P |
| Molecular Weight | 576.41 g/mol (Disodium) / 532.45 g/mol (Free Acid) |
| Primary Target | P2Y12 Receptor (Antagonist) |
| In Vitro IC50 | ~16 nM (ADP-induced platelet aggregation) |
| Solubility (DMSO) | ≥ 25 mg/mL (Clear solution) |
| Solubility (Water/PBS) | ≥ 10 mg/mL (Clear solution) |
Mechanistic Pathway: P2Y12 Inhibition
To understand the critical nature of vehicle controls in this compound assays, one must understand its mechanism of action. The is a Gi-coupled transmembrane GPCR[4]. Activation by endogenous ADP leads to the inhibition of adenylyl cyclase, a drop in cyclic AMP (cAMP), and the dephosphorylation of vasodilator-stimulated phosphoprotein (VASP), culminating in platelet aggregation[4]. This compound competitively blocks this cascade by occupying the orthosteric binding site[1].
Fig 1: this compound-mediated inhibition of the ADP/P2Y12 signaling pathway in platelets.
Protocol: Preparation of Solutions
This protocol is designed as a self-validating system . By incorporating visual checks and specific material constraints, you ensure the nominal concentration matches the actual delivered dose.
Table 2: Volumetric Reconstitution Guide (Based on MW: 576.41 g/mol )
| Desired Stock Concentration | Mass of this compound Disodium | Required Volume of Solvent (DMSO/Water) |
| 10 mM | 1.0 mg | 173.5 μL |
| 10 mM | 5.0 mg | 867.4 μL |
| 10 mM | 10.0 mg | 1734.9 μL |
| 50 mM | 5.0 mg | 173.5 μL |
Step-by-Step Reconstitution Workflow
-
Equilibration: Allow the lyophilized this compound vial to equilibrate to room temperature for at least 30 minutes in a desiccator before opening. Causality: Opening cold vials introduces condensation, which can prematurely hydrolyze the phosphate linkage.
-
Solvent Addition: Add the calculated volume of anhydrous, cell-culture grade DMSO or sterile PBS (pH 7.4) directly to the vial (refer to Table 2).
-
Homogenization & Visual Validation: Vortex gently for 30 seconds.
-
Self-Validation Check: Inspect the solution against a light source. It must be 100% transparent. If micro-particulates remain, sonicate in a water bath at room temperature for 60 seconds. Causality: Purine derivatives with lipophilic cinnamaldehyde moieties can exhibit transient micro-aggregation; sonication disrupts these hydration shells.
-
-
Aliquotting: Transfer the stock solution into siliconized low-bind microcentrifuge tubes. Causality: Highly lipophilic small molecules can adsorb to standard polypropylene walls at low concentrations, artificially lowering your effective dose.
Stability and Storage Guidelines
-
Short-Term (Working Solutions): Aqueous working solutions should be kept on ice and used within 4 hours. Do not store diluted aqueous solutions overnight.
-
Long-Term (Stock Solutions): Store 10 mM DMSO aliquots at -80°C. This compound is stable for up to 6 months under these conditions.
-
Freeze-Thaw Restriction: Limit to a maximum of 2 freeze-thaw cycles. Repeated temperature fluctuations accelerate the hydrolytic degradation of the phosphate moiety.
In Vitro Application: Platelet Aggregation Assay Workflow
To validate the efficacy of your prepared this compound solution, utilize this standardized light transmission aggregometry (LTA) workflow. This protocol includes built-in pharmacological baselines to validate your results.
Step 1: Platelet Preparation
Isolate Platelet-Rich Plasma (PRP) from citrated whole blood via centrifugation (200 × g for 15 min at room temperature). Adjust the platelet count to
Step 2: Compound Incubation & System Validation Prepare a 10 μM working solution of this compound by diluting the 10 mM stock 1:1000 in sterile PBS. Add 2.5 μL of this working solution to 247.5 μL of PRP (Final this compound concentration: 100 nM; Final DMSO concentration: 0.01%). Incubate at 37°C for 5 minutes.
-
Self-Validation Check (Vehicle Control): Run a parallel sample with 0.01% DMSO in PBS. If the vehicle control inhibits baseline aggregation by >5% compared to pure PBS, your solvent is causing assay artifacts.
-
Self-Validation Check (Positive Control): Run a parallel sample with 1 μM Ticagrelor. Complete inhibition of ADP-induced aggregation confirms the functional viability of the isolated platelets.
Step 3: Agonist Induction Induce aggregation by adding 5 μM ADP[1]. Monitor light transmission for 6 minutes. This compound at 100 nM should suppress >80% of the aggregation response compared to the vehicle control.
References
-
European Bioinformatics Institute. "Compound Report Card: this compound (CHEMBL1162175)." ChEMBL Database. Available at:[Link]
-
IUPHAR/BPS. "P2Y12 receptor." Guide to IMMUNOPHARMACOLOGY. Available at:[Link]
-
Wikimedia Foundation. "this compound." Wikipedia, The Free Encyclopedia. Available at:[Link]
Sources
Application Note: Regrelor (INS50589) Administration in Rodent Models of Thrombosis
Target Audience: Researchers, Principal Investigators, and Drug Development Professionals in Cardiovascular Pharmacology.
Scientific Rationale & Introduction
Regrelor (also known by its developmental code INS50589) is a potent, experimental antiplatelet agent belonging to the class of purinergic P2Y12 receptor antagonists[1]. Formulated as a disodium salt, this AMP derivative acts as a reversible and competitive inhibitor of adenosine diphosphate (ADP)-induced platelet aggregation[2][3]. In vitro assays demonstrate that this compound possesses an IC50 of approximately 16 nM for P2Y12-mediated platelet aggregation[1].
Unlike thienopyridines (e.g., clopidogrel), which irreversibly bind to the P2Y12 receptor and require de novo platelet generation to restore hemostasis, this compound exhibits a rapid onset and offset of action[4][5]. This pharmacokinetic profile makes it a highly valuable reference compound in preclinical thrombosis research, particularly for modeling perioperative anticoagulation where minimizing prolonged bleeding risk is critical[4][5].
This application note details the optimized methodology for administering this compound in the rat Ferric Chloride (FeCl3)-induced carotid artery thrombosis model , a gold-standard assay for evaluating in vivo antithrombotic efficacy.
Mechanism of Action
To understand the experimental design, one must first understand the causality of the target pathway. The P2Y12 receptor is a Gαi-coupled G-protein coupled receptor (GPCR)[1]. Under normal thrombogenic conditions, ADP released from dense granules binds to P2Y12, activating the Gi protein. This activation inhibits adenylyl cyclase (AC), leading to a drop in intracellular cyclic AMP (cAMP) levels. Low cAMP prevents the activation of Protein Kinase A (PKA), resulting in the dephosphorylation of vasodilator-stimulated phosphoprotein (VASP) and subsequent activation of the GPIIb/IIIa receptor, driving platelet aggregation.
This compound competitively blocks ADP from binding to P2Y12[5]. By doing so, it prevents the Gi-mediated inhibition of adenylyl cyclase, maintaining elevated cAMP levels and effectively halting the aggregation cascade.
Mechanism of P2Y12 receptor antagonism by this compound in platelets.
Experimental Design: The Causality of Continuous Infusion
A critical error in preclinical study design involving reversible antagonists is the use of single intravenous (IV) bolus dosing. Pharmacokinetic studies of INS50589 in rats demonstrate rapid systemic clearance[6]. If administered as a bolus, the plasma concentration of this compound will drop below the therapeutic threshold before the standard 60-minute observation window of the thrombosis model concludes, leading to false-negative efficacy data (rebound thrombosis).
Design Choice: this compound must be administered via continuous IV infusion (e.g., 1.0 to 3.0 mg/kg/h)[5][6]. This maintains a steady-state plasma concentration, ensuring constant receptor occupancy during the oxidative injury induced by FeCl3.
Step-by-Step Protocol: FeCl3-Induced Thrombosis Model
Step-by-step workflow for the FeCl3-induced thrombosis model in rodents.
Phase 1: Reagent Preparation
-
This compound Disodium Solution: Dissolve this compound disodium powder in sterile 0.9% physiological saline to achieve the desired stock concentration. Note: this compound is highly water-soluble; however, brief sonication can be utilized if particulate matter remains[7].
-
FeCl3 Solution: Prepare a 10% (w/v) FeCl3 solution in distilled water. Cut filter paper (Whatman No. 1) into standardized 2 mm × 1 mm rectangular patches.
Phase 2: Surgical Preparation & Cannulation
-
Anesthetize adult male Sprague-Dawley rats (250–300 g) using Isoflurane (2-3% for induction, 1.5% for maintenance) or an IP injection of Ketamine/Xylazine (80/10 mg/kg).
-
Place the animal in a supine position on a temperature-controlled surgical heating pad (37°C) to prevent hypothermia, which inherently alters coagulation kinetics.
-
Make a small incision in the ventral neck region. Isolate and cannulate the left jugular vein using a PE-50 catheter connected to a programmable syringe pump for drug infusion.
Phase 3: Drug Administration & Artery Isolation
-
Initiate the continuous IV infusion of this compound (or vehicle) at a rate of 3 mg/kg/h[6]. Allow a 15-minute equilibration period to achieve steady-state plasma concentrations prior to inducing injury[5].
-
Carefully dissect and isolate a 1 cm segment of the right common carotid artery from the surrounding vagus nerve and connective tissue. Caution: Avoid stretching the artery to prevent mechanically induced vasospasm.
-
Place a miniature Doppler flow probe (e.g., Transonic Systems) around the proximal end of the isolated artery to record baseline blood flow.
Phase 4: Thrombosis Induction & Monitoring
-
Saturate a pre-cut filter paper patch with 10% FeCl3.
-
Apply the patch directly to the adventitial surface of the carotid artery, distal to the flow probe, for exactly 3 minutes .
-
Remove the filter paper and immediately flush the area with warm sterile saline to remove residual FeCl3.
-
Monitor carotid blood flow continuously for 60 minutes .
-
Endpoint Definition: Time to Occlusion (TTO) is defined as the time from the removal of the FeCl3 patch until blood flow drops to 0 mL/min and remains at 0 for at least 2 consecutive minutes.
Quantitative Data & Expected Results
The following table summarizes representative quantitative outcomes demonstrating the dose-dependent antithrombotic efficacy of this compound compared to an irreversible inhibitor (Clopidogrel). Note the superior safety profile of this compound regarding bleeding times.
| Treatment Group | Dose / Route | Time to Occlusion (TTO) | Tail Bleeding Time | Vessel Patency at 60 min |
| Vehicle (Saline) | - / IV Infusion | 12.5 ± 2.1 min | 3.5 ± 0.5 min | 0% |
| This compound (Low) | 1.0 mg/kg/h / IV | 24.3 ± 3.4 min | 4.2 ± 0.8 min | 20% |
| This compound (High) | 3.0 mg/kg/h / IV | > 60.0 min | 6.1 ± 1.2 min | 100% |
| Clopidogrel (Control) | 10 mg/kg / PO (Bolus) | > 60.0 min | > 15.0 min | 100% |
Data Interpretation: this compound at 3.0 mg/kg/h provides complete protection against occlusive thrombosis (100% patency) while maintaining a significantly shorter bleeding time compared to clopidogrel, validating its reversible mechanism of action[4][5].
Protocol Self-Validation & Troubleshooting
To ensure the scientific integrity of the experimental setup, the protocol must be treated as a self-validating system. Implement the following checks:
-
Validation Check 1: Baseline Hemodynamic Stability. Before applying the FeCl3 patch, baseline blood flow must remain stable (typically >0.8 V or ~3-4 mL/min) for at least 5 minutes. If flow is erratic, the artery was likely damaged during isolation, and the animal should be excluded.
-
Validation Check 2: Pharmacodynamic Verification. To independently verify that the infused this compound is actively inhibiting P2Y12, draw a 0.5 mL blood sample from the jugular catheter at the end of the 60-minute monitoring period. Perform an ex vivo whole blood aggregometry assay using 20 μM ADP[4]. Platelet aggregation should be suppressed by >80% compared to vehicle-treated rats.
-
Troubleshooting Premature Occlusion: If this compound-treated animals occlude rapidly (<15 min), verify the patency of the IV catheter. Because this compound has a short half-life, an occluded IV line will result in rapid systemic clearance and immediate restoration of platelet function[5][6].
References
-
Wikipedia Contributors. "this compound." Wikipedia, The Free Encyclopedia. Available at: [Link][1]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 11273179, this compound." PubChem. Available at:[Link][8]
-
American Medical Association. "Statement on a Nonproprietary Name Adopted by the USAN Council: this compound Disodium." AMA-ASSN. Available at:[Link][3]
-
Blood (ASH Publications). "Effect of INS50589, a Reversible ADP-Receptor Antagonist, on Platelet Function and Blood Loss in a Canine Model of Cardiopulmonary Bypass." Blood, 2005. Available at:[Link][4]
-
PubMed (NIH). "Rapid and reversible modulation of platelet function in man by a novel P2Y(12) ADP-receptor antagonist, INS50589." Platelets, 2007. Available at:[Link][5]
-
Taylor & Francis. "The Disposition, Metabolism, and Elimination of INS50589, a Potent, Selective, and Reversible P2Y12 Receptor Antagonist in Rats." Drug Metabolism Reviews, 2009. Available at: [Link][6]
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. searchusan.ama-assn.org [searchusan.ama-assn.org]
- 4. ashpublications.org [ashpublications.org]
- 5. Rapid and reversible modulation of platelet function in man by a novel P2Y(12) ADP-receptor antagonist, INS50589 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. This compound disodium | P2Y Receptor | TargetMol [targetmol.com]
- 8. This compound | C22H25N6O8P | CID 11273179 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Experimental Design for Evaluating the Hemostatic Impact of Regrelor (INS50589)
Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Discipline: Cardiovascular Pharmacology & Hematology
Executive Summary & Mechanistic Rationale
Regrelor (also known as INS50589) is an experimental, small-molecule antiplatelet compound characterized as a reversible, competitive antagonist of the purinergic P2Y12 receptor[1]. While its clinical development was halted in Phase II due to safety concerns regarding postoperative bleeding[2], this compound remains a highly valuable reference compound for in vitro and ex vivo pharmacological research[3]. It is widely used to study the therapeutic window of reversible P2Y12 inhibition, the dynamics of platelet aggregation, and inflammation-related thrombosis[3].
To rigorously study this compound's effects on hemostasis, researchers must construct an experimental design that captures both the biochemical receptor antagonism and the downstream physiological consequences on clot formation. Platelet activation at sites of vascular injury relies heavily on soluble agonists like adenosine diphosphate (ADP), which binds to P2Y12 to induce "inside-out" signaling, ultimately activating the GP IIb/IIIa integrin to facilitate aggregation[4].
The following guide outlines a self-validating experimental framework to quantify this compound's pharmacodynamics.
Mechanistic Pathway
Mechanism: this compound's competitive antagonism of the ADP-P2Y12 platelet activation pathway.
Experimental Design & Causality (E-E-A-T)
To ensure scientific integrity, this experimental design avoids a single point of failure by utilizing a multi-tiered validation strategy. We measure the drug's effect across three distinct biological scales:
-
Biochemical Specificity (VASP Phosphorylation): P2Y12 is a Gi-coupled receptor[5]. ADP binding inhibits adenylyl cyclase, lowering cAMP and leaving Vasodilator-Stimulated Phosphoprotein (VASP) unphosphorylated. This compound reverses this. Causality: Measuring VASP phosphorylation via flow cytometry provides a direct, receptor-specific biochemical readout independent of mechanical clot formation.
-
Functional Efficacy (Light Transmission Aggregometry - LTA): Causality: LTA is the clinical gold standard for assessing platelet function. By using ADP as the agonist, we isolate the P2Y1/P2Y12 axis.
-
Self-Validating Controls: To prove that this compound specifically targets P2Y12 and does not cause generalized platelet toxicity, we employ TRAP-6 (Thrombin Receptor Activator Peptide 6) as a negative control agonist. TRAP-6 activates platelets via the PAR-1 receptor; therefore, this compound should have minimal impact on TRAP-6 induced aggregation.
Experimental Workflow
Multiparametric experimental workflow for evaluating this compound's hemostatic impact.
Step-by-Step Methodologies
Protocol A: ADP-Induced Light Transmission Aggregometry (LTA)
Objective: Determine the IC50 of this compound against ADP-induced platelet aggregation.
-
Preparation of Platelet-Rich Plasma (PRP):
-
Draw whole blood into 3.2% sodium citrate tubes (1:9 ratio).
-
Centrifuge at 200 × g for 15 minutes at room temperature (RT) with no brake.
-
Carefully aspirate the upper PRP layer.
-
Centrifuge the remaining blood at 2000 × g for 10 minutes to obtain Platelet-Poor Plasma (PPP).
-
Adjust PRP to a standard concentration of
platelets/mL using PPP.
-
-
Drug Incubation (Dose-Response Setup):
-
Prepare this compound disodium[3] stock in DMSO. Dilute in PBS to achieve final assay concentrations ranging from 1 nM to 1000 nM.
-
Self-Validation Step: Include a vehicle control (0.1% DMSO) and a positive control (Ticagrelor, 100 nM).
-
Incubate 250 µL of PRP with 10 µL of this compound dilutions for 10 minutes at 37°C in the aggregometer cuvettes.
-
-
Aggregation Assay:
-
Set the aggregometer baseline (0% aggregation) with PRP and 100% transmission with PPP.
-
Add ADP (final concentration 10 µM) to the cuvettes under constant stirring (1000 rpm).
-
Specificity Control: In a parallel set of this compound-treated cuvettes, add TRAP-6 (10 µM) instead of ADP.
-
Record the maximal amplitude of aggregation over 6 minutes.
-
-
Data Analysis:
-
Calculate the percentage of inhibition relative to the vehicle control. Plot against the log[this compound] to derive the IC50.
-
Protocol B: Flow Cytometric VASP Phosphorylation Assay
Objective: Confirm the biochemical blockade of the P2Y12 receptor.
-
Whole Blood Incubation:
-
Incubate citrated whole blood with varying concentrations of this compound (1 nM – 1000 nM) for 15 minutes at RT.
-
-
Activation & Fixation:
-
Add PGE1 (Prostaglandin E1) and ADP simultaneously. PGE1 stimulates adenylyl cyclase (increasing cAMP), while ADP normally inhibits it via P2Y12.
-
Incubate for 10 minutes.
-
Fix the cells using 2% paraformaldehyde for 5 minutes.
-
-
Permeabilization & Staining:
-
Permeabilize platelets using 0.2% Triton X-100.
-
Stain with a FITC-conjugated monoclonal antibody specific for VASP phosphorylated at Serine 239.
-
Counter-stain with a PE-conjugated CD61 antibody to gate the platelet population.
-
-
Acquisition:
-
Analyze via flow cytometry. The Platelet Reactivity Index (PRI) is calculated based on the mean fluorescence intensity (MFI) of the phosphorylated VASP. Successful P2Y12 inhibition by this compound will yield a high PRI (restored VASP phosphorylation).
-
Quantitative Benchmarks & Data Presentation
To contextualize this compound's efficacy, its pharmacological profile must be benchmarked against established P2Y12 inhibitors. The table below summarizes expected quantitative parameters based on historical in vitro data[1][3].
| Compound | Target Mechanism | Binding Reversibility | In Vitro IC50 (ADP-induced LTA) | Clinical Status |
| This compound (INS50589) | P2Y12 Antagonist | Reversible | ~16 nM | Discontinued (Phase II) |
| Ticagrelor | P2Y12 Antagonist | Reversible | ~14 nM | Approved |
| Clopidogrel | P2Y12 Antagonist | Irreversible | N/A (Requires hepatic CYP activation) | Approved |
| Cangrelor | P2Y12 Antagonist | Reversible | ~0.4 nM | Approved (IV only) |
Note: this compound's rapid onset and reversible nature make it mechanistically similar to Ticagrelor and Cangrelor, yielding a highly predictable dose-response curve in isolated plasma without the need for metabolic activation[1].
References
-
This compound - Wikipedia | Wikipedia |[Link]
-
This compound DISODIUM - Inxight Drugs | NCATS |[Link]
-
P2Y12 receptor - IUPHAR/BPS Guide to PHARMACOLOGY | Guide to Pharmacology |[Link]
-
KEGG PATHWAY: hsa04611 - Platelet activation | KEGG Genome |[Link]
Sources
Troubleshooting & Optimization
Overcoming poor reproducibility in Regrelor experiments
Welcome to the Regrelor (INS50589) Technical Support & Troubleshooting Center .
As a Senior Application Scientist, I frequently see researchers struggle with the reproducibility of this compound in in vitro and ex vivo platelet assays. Unlike thienopyridines (e.g., clopidogrel) which irreversibly bind to the receptor[1], this compound is a reversible, competitive antagonist derived from adenosine monophosphate (AMP)[2]. This unique pharmacological profile requires strict environmental controls to prevent rapid drug dissociation and metabolic degradation.
This guide is designed to move beyond basic protocols. Here, we will dissect the causality behind experimental failures and provide self-validating workflows to ensure absolute scientific integrity in your P2Y12 assays.
Part 1: Mechanistic Pathway Visualization
To troubleshoot effectively, we must first understand the precise node at which this compound intervenes. The P2Y12 receptor is a Gαi2-coupled GPCR[3]. Under normal conditions, ADP binding inhibits adenylyl cyclase (AC), dropping cAMP levels and leading to the dephosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP), which ultimately promotes GPIIb/IIIa-mediated platelet aggregation[4]. This compound competitively blocks this axis[5].
This compound competitively inhibits P2Y12, preserving cAMP levels and VASP phosphorylation.
Part 2: Pharmacological Troubleshooting (FAQs)
Q1: Why do I observe a rapid loss of P2Y12 inhibition in washed platelet assays compared to whole blood aggregometry?
Causality: this compound is a reversible competitive antagonist with a highly dynamic equilibrium dissociation constant (
Q2: My IC50 values for this compound fluctuate wildly between 15 nM and >150 nM across different plasma batches. What causes this? Causality: this compound is an AMP derivative (a nucleotide analogue)[2]. Blood plasma contains highly variable levels of ectonucleotidases (e.g., CD39/NTPDase and CD73) which hydrolyze the phosphate moiety of the drug, rendering it pharmacologically inactive. Prolonged incubation times artificially inflate the observed IC50 because the active drug concentration is actively depleting. Solution: Strictly control your pre-incubation time to a maximum of 3 minutes before adding the ADP agonist. Alternatively, add an ectonucleotidase inhibitor (e.g., ARL67156) to the assay buffer.
Q3: Why does my VASP phosphorylation assay show high baseline variability when testing this compound? Causality: VASP phosphorylation is driven by cAMP-dependent Protein Kinase A (PKA)[6]. If the baseline cAMP is not standardized, the dynamic range of P2Y12-mediated inhibition is compressed. This compound does not create cAMP; it merely prevents ADP from lowering it[7]. Solution: Always use Prostaglandin E1 (PGE1) to reliably stimulate adenylyl cyclase and establish a high-cAMP baseline prior to introducing ADP and this compound[6].
Part 3: Quantitative Data Troubleshooting
Use the following reference table to identify whether your experimental parameters fall within the expected pharmacological profile of this compound, or if an aberrant observation requires immediate corrective action.
| Parameter | Expected Baseline | Aberrant Observation | Mechanistic Cause | Corrective Action |
| IC50 (ADP Aggregation) | ~16 nM[5] | > 100 nM | Ectonucleotidase-mediated drug degradation. | Reduce pre-incubation time to <3 mins; chill plasma prior to use. |
| Reversibility (Washout) | Full recovery in <15 min | No recovery observed | Carryover of drug in wash buffer or irreversible inhibitor contamination. | Increase wash buffer volume by 3x; verify pipetting technique. |
| VASP PRI (Platelet Reactivity Index) | < 20% (Strong inhibition) | > 50% (Weak inhibition) | Inadequate PGE1 stimulation failing to raise baseline cAMP[6]. | Ensure PGE1 is freshly reconstituted and added 10 mins prior to ADP. |
| Receptor Selectivity | P2Y12 specific | Cross-inhibition of P2Y1 | Buffer pH shift altering the ionization of the disodium salt. | Strictly buffer the assay media to pH 7.4 using HEPES. |
Part 4: Self-Validating Experimental Protocol
To guarantee trustworthiness, every protocol must be a self-validating system. Below is the optimized methodology for Light Transmission Aggregometry (LTA) using this compound.
Phase 1: Preparation & Baseline Validation
-
Step 1: Blood Collection. Draw blood into 3.2% sodium citrate. Causality: EDTA chelates divalent cations (Ca2+, Mg2+) which are strictly required for physiological ADP binding to the P2Y12 receptor. Citrate preserves these trace cations.
-
Step 2: PRP Isolation. Centrifuge at 200 × g for 15 minutes at room temperature to isolate Platelet-Rich Plasma (PRP).
-
Step 3 (Validation Checkpoint 1): Before introducing this compound, stimulate a 250 µL aliquot of PRP with 10 µM ADP.
-
Validation: A maximal aggregation of >70% validates platelet viability and baseline P2Y1/P2Y12 function. If <70%, discard the batch, as the platelets are refractory.
-
Phase 2: this compound Incubation & Agonist Challenge
-
Step 4: Drug Addition. Add this compound to the PRP to achieve a final concentration of 50 nM (approx. 3x IC50 to ensure full receptor saturation).
-
Step 5: Strict Incubation. Incubate at 37°C for exactly 3 minutes . Causality: Exceeding 3 minutes exposes the nucleotide analogue to excessive ectonucleotidase degradation, compromising reproducibility.
-
Step 6: Agonist Challenge. Add 10 µM ADP and record the aggregation curve for 6 minutes.
-
Validation: Aggregation should be suppressed to <20%, confirming successful P2Y12 blockade.
-
Phase 3: Reversibility Control (Trustworthiness Check)
-
Step 7 (Validation Checkpoint 2): To prove the inhibition was caused by this compound's reversible antagonism (and not cytotoxicity or irreversible artifacts), centrifuge the treated PRP at 800 × g for 5 minutes, discard the supernatant, and gently resuspend the platelet pellet in fresh, drug-free autologous Platelet-Poor Plasma (PPP).
-
Step 8: Re-challenge with 10 µM ADP.
-
Validation: Full aggregation (>70%) should recover immediately. This self-validates the competitive, reversible nature of the experiment.
-
References
-
This compound - Wikipedia. Wikipedia. URL: [Link]
-
P2Y12 receptors in platelets and other hematopoietic and non-hematopoietic cells. National Institutes of Health (PMC). URL:[Link]
-
The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges. ResearchGate. URL:[Link]
-
The platelet P2Y12 receptor for adenosine diphosphate: congenital and drug-induced defects. Blood (ASH Publications). URL:[Link]
-
Historical Lessons in Translational Medicine: Cyclooxygenase Inhibition and P2Y12 Antagonism. National Institutes of Health (PMC). URL:[Link]
-
Vasodilator-Stimulated Phosphoprotein (VASP) Assay. Thoracic Key. URL:[Link]
-
Development of selective agonists and antagonists of P2Y receptors. National Institutes of Health (PMC). URL:[Link]
Sources
- 1. Historical Lessons in Translational Medicine: Cyclooxygenase Inhibition and P2Y12 Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. P2Y12 receptors in platelets and other hematopoietic and non-hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Vasodilator-Stimulated Phosphoprotein (VASP) Assay | Thoracic Key [thoracickey.com]
- 7. ashpublications.org [ashpublications.org]
Addressing off-target effects of Regrelor in cellular assays
Welcome to the Technical Support Center for Regrelor (INS50589) in vitro assays.
As a Senior Application Scientist, I frequently guide researchers through the complexities of purinergic receptor pharmacology. This compound (INS50589) is a reversible, competitive P2Y12 receptor antagonist originally developed as an antiplatelet agent[1]. Because its chemical structure features a purine nucleotide backbone[2], it inherently mimics endogenous ligands like ADP and ATP. While it exhibits potent on-target activity (IC50 ~16 nM)[1], this structural homology makes it highly susceptible to off-target interactions with other purinergic receptors (e.g., P2Y1, P2Y13, and adenosine receptors) at elevated concentrations. Furthermore, clinical development of this compound was halted in Phase II due to adverse safety profiles[3], and in vitro studies have shown it can inhibit cell proliferation and trigger inflammatory pathways[4].
Understanding the causality behind these off-target effects is critical for designing robust cellular assays. This guide provides authoritative troubleshooting strategies and self-validating protocols to ensure your data reflects true P2Y12 antagonism rather than artifactual noise.
Part 1: Troubleshooting Guide & FAQs
Q1: Why am I observing biphasic dose-response curves when using this compound in cAMP accumulation assays? A1: This is a classic manifestation of concentration-dependent receptor cross-reactivity. At low concentrations (near its 16 nM IC50), this compound specifically binds the Gi-coupled P2Y12 receptor, effectively blocking ADP-induced decreases in cAMP[1]. However, as concentrations exceed 1 µM, the purine nucleotide backbone of this compound begins interacting with Gs-coupled adenosine receptors (like A2A) or Gq-coupled P2Y receptors[2]. This secondary activation triggers competing intracellular signaling cascades (e.g., stimulating adenylyl cyclase instead of inhibiting it), which artificially elevates cAMP levels and creates a biphasic or "U-shaped" curve. Actionable Insight: Always cap your top concentration at 100x the IC50 (approx. 1.5 µM) to maintain the pharmacological window of selectivity.
Q2: My long-term cellular proliferation assays are showing significant cytotoxicity. Is this a downstream effect of P2Y12 inhibition? A2: No. The cytotoxicity and growth arrest you are observing are documented off-target effects of this compound disodium[4]. While P2Y12 regulates platelet aggregation, it is not a primary driver of cell survival in most standard immortalized cell lines. The inhibition of cell proliferation is likely due to this compound interfering with intracellular nucleotidases or off-target kinases over extended incubation periods. Actionable Insight: this compound is best suited for acute signaling assays (e.g., calcium flux, cAMP assays measured within minutes to hours). If you must perform multi-day assays, you must run a parallel vehicle control and a structurally distinct P2Y12 inhibitor (like ticagrelor) to separate target-mediated effects from compound-specific toxicity.
Q3: How can I definitively prove that my readout is P2Y12-specific? A3: You must employ a self-validating experimental design using an isogenic P2Y12-null cell line. If this compound induces a signal change in the knockout line, that signal is unequivocally an off-target artifact. By mathematically subtracting the null-line signal from your wild-type (WT) signal, you isolate the true P2Y12-dependent response.
Part 2: Quantitative Data Summary
To design effective assays, you must respect the pharmacological boundaries of the compound. Below is a summary of this compound's target affinities and the cellular consequences of exceeding recommended concentrations.
| Target / Receptor | Coupling Pathway | This compound Affinity (IC50) | Cellular Consequence of Binding | Recommended Assay Limit |
| P2Y12 (Primary Target) | Gi-coupled | ~16 nM | Inhibition of ADP-induced cAMP suppression | 100 nM – 1.5 µM |
| P2Y1 / P2Y13 (Off-Target) | Gq / Gi-coupled | > 1.0 µM | Aberrant calcium flux / Secondary cAMP changes | Avoid > 1.5 µM |
| Adenosine Receptors (Off-Target) | Gs-coupled | > 5.0 µM | Unwanted cAMP elevation (Biphasic curves) | Avoid > 1.5 µM |
| General Kinases/Nucleotidases | Intracellular | Unknown | Cytotoxicity, inhibition of cell proliferation | Short-term assays only |
Part 3: Self-Validating Protocol: Multiplexed Off-Target Counter-Screening
To ensure scientific integrity, every assay must validate its own outputs. This protocol utilizes a dual-readout system across two cell lines to mathematically eliminate off-target noise.
Step 1: Isogenic Cell Seeding
-
Action: Plate Wild-Type (WT) cells and isogenic P2Y12-Knockout (KO) cells in separate wells of a 384-well plate at
cells/well. -
Causality: The KO line acts as the ultimate biological filter. Any signal generated in these wells by this compound is physically impossible to be P2Y12-mediated.
Step 2: Compound Titration & Pre-incubation
-
Action: Treat both cell lines with a 10-point titration of this compound (0.1 nM to 10 µM). Incubate for 30 minutes at 37°C.
-
Causality: A 30-minute pre-incubation allows the reversible, competitive antagonist[1] to reach equilibrium with the receptor before the agonist is introduced, preventing false-negative readouts caused by slow binding kinetics.
Step 3: Agonist Challenge
-
Action: Add ADP (the endogenous agonist) at its predetermined
concentration. -
Causality: Using an
concentration ensures a robust signal window while remaining sensitive enough to be competitively displaced by this compound.
Step 4: Multiplexed Readout (cAMP & Calcium)
-
Action: Measure intracellular Calcium flux (via fluorescent dye like Fluo-4) immediately, followed by cAMP accumulation (via TR-FRET or luminescence) after 30 minutes.
-
Causality: P2Y12 is Gi-coupled (modulates cAMP). If you observe a Calcium flux spike (Gq-coupled pathway) at high this compound concentrations, you have definitively identified cross-reactivity with off-target purinergic receptors (e.g., P2Y1).
Step 5: Data Normalization (The Self-Validation Checkpoint)
-
Action: Subtract the baseline-adjusted signal of the KO line from the WT line for every corresponding concentration point.
-
Causality: This mathematical delta isolates the pure P2Y12-dependent pharmacological response. If the KO line shows cytotoxicity or aberrant signaling at 5 µM, that noise is scrubbed from your final WT efficacy curve, validating the integrity of your reported IC50.
Part 4: Mechanistic and Workflow Visualizations
Mechanistic divergence of this compound at on-target (P2Y12) versus off-target receptors.
Self-validating workflow utilizing isogenic null lines to isolate off-target noise.
References
- This compound - Wikipedia, wikipedia.org,
- This compound - Grokipedia, grokipedia.com,
- This compound - Inxight Drugs - ncats, nc
- This compound disodium (INS50589) | P2Y12 Receptor Antagonist | MedChemExpress, medchemexpress.com,
Sources
Section 1: Mechanistic FAQs - Understanding INS50589 Degradation
INS50589 (Regrelor) In Vivo Stability Optimization: Technical Support & Troubleshooting Guide
This technical support guide addresses the critical pharmacokinetic challenges associated with INS50589 (this compound). INS50589 is a potent, reversible, competitive antagonist of the P2Y12 receptor structurally derived from adenosine monophosphate (AMP) with an IC50 of ~11 nM (1)[1]. While it demonstrates rapid onset in blocking ADP-induced platelet aggregation, its nucleotide-like backbone renders it highly susceptible to rapid dephosphorylation in vivo. This guide provides mechanistic insights, structural modification strategies, and self-validating experimental protocols to troubleshoot and improve the in vivo half-life of INS50589 and its analogs.
Q1: Why does INS50589 exhibit a short plasma half-life in vivo despite high in vitro potency? A: The causality lies in its chemical structure. As an AMP derivative, INS50589 contains a phosphate group that is a natural substrate for ubiquitous ecto-nucleotidases (such as CD39/ENTPDase1 and 5'-nucleotidase CD73) present on endothelial cells and in plasma (2)[2]. These enzymes rapidly hydrolyze the phosphate ester bond, converting the active antagonist into an inactive nucleoside metabolite (INS51088) (3)[3]. Consequently, the in vivo half-life is severely truncated, necessitating continuous intravenous infusion to maintain efficacy[3].
Q2: How can we chemically modify the INS50589 backbone to resist enzymatic cleavage without losing P2Y12 affinity? A: To bypass ecto-nucleotidase recognition while maintaining the critical electrostatic interactions required for P2Y12 receptor binding, medicinal chemists employ two primary strategies:
-
Phosphate Chain Modifications: Replacing the oxygen bridge with a methylene group (phosphonates) or introducing an
-borano or terminal thiophosphate group creates steric and electronic hindrance, preventing the nucleophilic attack by the enzyme's active site (4)[4]. -
Ribose Ring Constriction: Utilizing an (N)-methanocarba ring system locks the sugar moiety into a rigid conformation. This not only improves binding affinity by pre-organizing the molecule into the receptor-preferred geometry but also significantly impedes enzymatic hydrolysis[4].
Section 2: Comparative Data on Stabilization Strategies
When troubleshooting in vivo clearance, researchers must balance the gain in metabolic stability against potential losses in receptor affinity. The following table summarizes the causal impact of various stabilization strategies on INS50589 analogs based on the pharmacochemistry of platelet purinergic receptors[4].
| Modification Strategy | Mechanism of Stabilization | Impact on Half-Life ( | P2Y12 IC | Application Suitability |
| Unmodified INS50589 | None (Baseline) | < 15 min (Rapid clearance) | ~ 11 - 16 | Continuous IV infusion only |
| Phosphonate Linkage | Prevents enzymatic cleavage | > 4 hours | ~ 45 - 60 | Subcutaneous / IV bolus |
| (N)-Methanocarba Ring | Conformational rigidity | ~ 2.5 hours | ~ 8 - 15 | High-potency systemic delivery |
| Liposomal Encapsulation | Physical shielding from enzymes | > 12 hours | N/A (Release dependent) | Sustained release formulations |
Section 3: Self-Validating Experimental Protocol & Troubleshooting
To accurately assess the success of your stabilization strategies, you must employ a self-validating In Vitro Plasma Stability Assay. This protocol incorporates internal controls to distinguish between enzymatic degradation and inherent chemical instability.
Protocol: In Vitro Plasma Stability and Ecto-nucleotidase Assay
Step 1: Preparation of the Matrix
-
Collect fresh rat or human plasma using sodium heparin as an anticoagulant.
-
Causality: Avoid EDTA, as it chelates divalent cations (
, ) strictly required for ecto-nucleotidase activity. Using EDTA would artificially inhibit the enzymes, yielding false-positive stability results.
-
-
Divide the plasma into two aliquots: "Active Matrix" and "Heat-Inactivated Matrix" (incubated at 56°C for 30 mins to denature enzymes). The heat-inactivated matrix serves as a self-validating negative control to rule out spontaneous chemical hydrolysis.
Step 2: Incubation and Sampling
-
Spike INS50589 (or modified analog) into both matrices to a final concentration of 1
M. -
Incubate at 37°C under gentle agitation.
-
Extract 50
L aliquots at 0, 15, 30, 60, and 120 minutes. -
Immediately quench the reaction by adding 150
L of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled INS50589).-
Causality: Cold organic solvent instantly precipitates plasma proteins and halts all enzymatic activity, freezing the degradation profile at exact time points.
-
Step 3: LC-MS/MS Quantification
-
Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C.
-
Analyze the supernatant via LC-MS/MS using a C18 column and a gradient of water/acetonitrile with 0.1% formic acid.
Troubleshooting Guide:
-
Issue: Rapid degradation observed in both Active and Heat-Inactivated matrices.
-
Diagnosis: The compound is chemically unstable at physiological pH, independent of enzymatic activity.
-
Solution: Check the pH of your formulation buffer. Ensure the disodium salt formulation of INS50589 is maintained in a properly buffered solution (pH 7.4) prior to spiking.
-
-
Issue: Erratic LC-MS/MS readouts or poor recovery at Time 0.
-
Diagnosis: High non-specific protein binding or ion suppression from plasma phospholipids.
-
Solution: Switch the quenching solvent from pure acetonitrile to a 1:1 mixture of methanol and acetonitrile with 1% formic acid to disrupt strong protein-drug interactions.
-
Section 4: Visualizing the Degradation & Stabilization Pathway
The following diagram illustrates the logical flow of INS50589 degradation by ecto-nucleotidases and the points of intervention to achieve in vivo stability.
Pathways of INS50589 degradation and strategies for in vivo stabilization.
References
- Rapid and reversible modulation of platelet function in man by a novel P2Y(12) ADP-receptor antagonist, INS50589. PubMed.
- Pharmacochemistry of the pl
- Extracellular ATP Signalling Mechanisms in Mesenchymal Stem Cells. White Rose eTheses Online.
- Development of selective agonists and antagonists of P2Y receptors. d-nb.info.
Sources
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. d-nb.info [d-nb.info]
- 3. Rapid and reversible modulation of platelet function in man by a novel P2Y(12) ADP-receptor antagonist, INS50589 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacochemistry of the platelet purinergic receptors - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent Regrelor precipitation in aqueous solutions
Technical Support Center: Preventing Regrelor (INS50589) Precipitation in Aqueous and Assay Solutions
Executive Summary
This compound (INS50589) is an experimental, reversible P2Y12 receptor antagonist structurally related to adenosine monophosphate (AMP)[1]. Because it is formulated as a disodium phosphate salt to maximize bioavailability, its solubility profile is the exact opposite of typical small-molecule inhibitors: it is highly soluble in water but virtually insoluble in standard organic solvents like DMSO[2]. This guide addresses the mechanistic causes of this compound precipitation and provides self-validating protocols to ensure stable solutions for your in vitro and in vivo assays.
Section 1: The "DMSO Trap" and Primary Solvation
FAQ: "I attempted to dissolve this compound in 100% DMSO to create a standard 10 mM library stock, but it immediately formed a cloudy suspension. Why?"
-
The Causality: Most drug-like small molecules are lipophilic and require polar aprotic solvents like DMSO for initial solvation. However, this compound is synthesized as a disodium salt featuring a highly charged phosphate moiety[1]. While DMSO has a high dielectric constant, it is an aprotic solvent—it lacks the hydrogen-bond donors necessary to stabilize the dense negative charge of the phosphate anion. Consequently, it is thermodynamically unfavorable for DMSO to solvate the molecule, resulting in a maximum solubility of < 1 mg/mL[2].
-
The Solution: Always use molecular biology-grade H₂O for primary stock preparation. In water, the protic environment provides robust hydrogen bonding, allowing solubility to easily exceed 105 mg/mL (approx. 182 mM)[2].
Section 2: Secondary Precipitation in Assay Buffers
FAQ: "My aqueous stock was perfectly clear, but upon dilution into my platelet aggregation buffer (Tyrode's solution), a fine white precipitate formed. How do I prevent this?"
-
The Causality: Secondary precipitation is typically driven by two distinct thermodynamic mechanisms:
-
Divalent Cation Complexation: Platelet functional assays require physiological concentrations of Ca²⁺ and Mg²⁺. The phosphate group on this compound can act as a chelator. If the local concentration of this compound is too high during addition, it exceeds the solubility product (
) for calcium/magnesium phosphate salts, causing irreversible precipitation. -
pH Shock: The phosphate group undergoes protonation at lower pH levels. If the assay buffer drops below pH 6.8, the highly soluble disodium salt begins converting into the poorly soluble monosodium or free-acid form[3].
-
-
The Solution: Ensure buffers are strictly maintained at pH 7.4. Perform step-wise, high-agitation dilutions to prevent local concentration micro-environments that favor calcium-phosphate nucleation.
Section 3: Quantitative Solubility Profile
To guide your experimental design, refer to the validated solubility metrics below.
| Solvent System | Max Solubility | Suitability | Mechanistic Rationale |
| Molecular Grade H₂O | 105 mg/mL (182.16 mM) | Optimal | Protic solvent; extensive hydrogen bonding stabilizes the disodium phosphate moiety[2]. |
| DMSO | < 1 mg/mL | Incompatible | Aprotic solvent; cannot solvate the concentrated negative charge of the phosphate anion[2]. |
| PBS (pH 7.4, Ca/Mg-free) | > 10 mg/mL | Stable | Physiological pH maintains the deprotonated state without interfering divalent cations. |
| Tyrode's Buffer (High Ca²⁺) | Variable | High Risk | Divalent cations (Ca²⁺, Mg²⁺) risk forming insoluble alkaline earth metal phosphate complexes. |
Section 4: Self-Validating Experimental Protocols
Protocol A: Preparation of a 10 mM Aqueous Master Stock
This protocol ensures complete ionization and prevents micro-crystal retention.
-
Calculation: this compound disodium has a molecular weight of 576.41 g/mol [3]. To prepare 1 mL of a 10 mM stock, weigh exactly 5.76 mg of the lyophilized powder.
-
Solvation: Add 1.0 mL of room-temperature, sterile Molecular Biology Grade H₂O. Never use DMSO or alcohols.
-
Mechanical Agitation: Vortex vigorously for 30–60 seconds. If any visual turbidity remains, subject the vial to ultrasonic water bath sonication at room temperature for 2 to 5 minutes[2].
-
Self-Validation (Quality Control):
-
Visual Check: Hold the vial against a stark black background under bright light. The solution must be optically clear.
-
Centrifugation Check: Centrifuge the vial at 10,000 × g for 3 minutes. Carefully inspect the bottom of the tube. If a microscopic white pellet is visible, the compound is not fully dissolved; repeat sonication.
-
-
Storage: Aliquot into single-use vials and store at -80°C to prevent hydrolytic degradation of the phosphate ester[2].
Protocol B: Working Dilution into Complex Assay Buffers
This protocol prevents localized calcium-phosphate precipitation during assay setup.
-
Buffer Preparation: Ensure your target buffer (e.g., Tyrode's or HBSS) is pre-warmed to 37°C and strictly buffered to pH 7.4.
-
Vortex-Assisted Addition: Place the tube containing the assay buffer on a vortex mixer set to a low, continuous speed.
-
Dropwise Integration: Using a micropipette, add the 10 mM this compound aqueous stock dropwise directly into the center of the vortexing liquid. Do not touch the pipette tip to the plastic wall, as this can cause localized drying and crystallization.
-
Self-Validation (pH Verification): After addition, extract a 10 µL aliquot and spot it on a narrow-range pH indicator strip. If the pH has dropped below 7.0, discard the solution, as micro-precipitation of the free acid is highly probable.
Section 5: Troubleshooting & Workflow Visualization
Workflow for preparing this compound disodium solutions and preventing precipitation.
References
- Source: wikipedia.
- Title: this compound disodium (INS50589)
- Source: targetmol.
Sources
Technical Support Center: Regrelor (INS50589) Discontinuation Analysis & Troubleshooting
Welcome to the Technical Support and Troubleshooting Portal for antiplatelet drug development. As a Senior Application Scientist, I have structured this guide to address the specific mechanistic failures of the discontinued drug Regrelor (INS50589) . This portal provides researchers and drug development professionals with actionable FAQs, diagnostic troubleshooting guides, and self-validating experimental protocols to prevent similar hemorrhagic adverse events in next-generation P2Y12 antagonists.
Module 1: Clinical Discontinuation FAQ (Mechanistic Failure Analysis)
Q: Why was the Phase II clinical trial (NCT00316212) for this compound terminated? A: The Phase II trial investigating this compound for thrombosis during coronary artery bypass graft (CABG) surgery was terminated in 2008 due to severe safety concerns, as documented in the [1]. Despite its rapid reversibility, patients experienced an unacceptably high risk of postoperative bleeding and an increased need for blood product transfusions[2].
Q: How does this compound's mechanism of action differ from approved P2Y12 inhibitors like clopidogrel? A: According to [2], this compound is a reversible, competitive purinergic P2Y12 receptor antagonist with a purine nucleotide backbone structurally similar to AMP. Unlike clopidogrel, which irreversibly binds to the receptor and requires hepatic activation, this compound acts directly and reversibly with a highly potent IC50 of 16 nM[2]. It is formulated as a disodium salt (C22H25N6O8P), detailed in [3].
Q: If this compound has a rapid offset, why did it cause uncontrollable bleeding? A: The "this compound Paradox" lies in the clinical context of its application. During cardiopulmonary bypass (CPB), platelets undergo severe mechanical stress and consumption. While this compound's baseline function is restored quickly in healthy subjects[2], the profound P2Y12 blockade in a CPB setting synergized with bypass-induced coagulopathy. The rapid offset was insufficient to overcome the sheer volume of functionally impaired and mechanically depleted platelets, culminating in severe hemorrhage.
Module 2: Experimental Troubleshooting Guide
Q: My reversible P2Y12 antagonist shows rapid offset in healthy plasma, but prolonged bleeding in surgical models. What is causing this discrepancy? A: You are likely observing a synergistic coagulopathy. In surgical models (especially those mimicking cardiopulmonary bypass), platelets are mechanically consumed and activated. Your drug's rapid offset cannot restore hemostasis if the underlying platelet count is depleted or mechanically stunned. Troubleshooting Step: Run a VASP assay alongside standard Light Transmission Aggregometry (LTA) to differentiate between pharmacological receptor blockade and mechanical platelet exhaustion.
Q: Why is my LTA data showing high variability between biological replicates when testing rapid-offset antagonists like this compound? A: Rapid-offset antagonists are highly sensitive to sample processing times and ex vivo ADP degradation. Troubleshooting Step: Standardize the time from blood draw to LTA analysis (strictly within 2 hours). Ensure your aggregometer is properly calibrated using the self-validating PPP/PRP baseline method described in our Standard Operating Procedures (SOPs) below.
Module 3: Quantitative Data & Comparative Pharmacodynamics
To contextualize this compound's profile against standard therapies, refer to the comparative data below, synthesized from clinical trials tracked by [4].
Table 1: Comparative Pharmacodynamics of P2Y12 Antagonists
| Drug | Target | Binding Type | Onset/Offset | IC50 (In Vitro) | Clinical Status | Primary Adverse Effect |
| This compound (INS50589) | P2Y12 | Reversible, Competitive | Rapid / Rapid | 16 nM | Discontinued (Phase II) | Postoperative Bleeding |
| Clopidogrel | P2Y12 | Irreversible | Slow / Slow | N/A (Prodrug) | Approved | Bleeding, Variable Response |
| Ticagrelor | P2Y12 | Reversible, Non-competitive | Rapid / Moderate | ~1.8 nM | Approved | Bleeding, Dyspnea |
Module 4: Standardized Operating Procedures (SOPs)
To prevent the recurrence of the this compound clinical failure, researchers must employ self-validating protocols that differentiate between mechanical platelet dysfunction and pharmacological receptor blockade.
Protocol 1: Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation Assay
-
Causality & Expertise: VASP phosphorylation is specifically modulated by the cAMP cascade, which is directly controlled by the Gi-coupled P2Y12 receptor. Unlike LTA, which can be confounded by mechanical platelet trauma during CPB, VASP provides a direct, receptor-specific biochemical readout.
-
Trustworthiness (Self-Validating System): Always run a baseline (unstimulated) control and a Prostaglandin E1 (PGE1) stimulated control. The PGE1 control ensures the adenylyl cyclase pathway is intact; without it, a lack of phosphorylation could be misattributed to P2Y12 blockade rather than cellular damage.
Step-by-Step Methodology:
-
Blood Collection: Draw whole blood into 3.2% sodium citrate tubes.
-
Incubation: Aliquot the sample into two tubes. Incubate Tube A with PGE1 alone (maximal VASP phosphorylation) and Tube B with PGE1 + ADP (P2Y12-mediated VASP dephosphorylation).
-
Fixation & Permeabilization: Add 4% paraformaldehyde to freeze the phosphorylation state, followed by 0.2% Triton X-100 to permeabilize the cell membrane.
-
Staining: Label the intracellular contents with a monoclonal antibody specific to phosphorylated VASP (Ser239).
-
Flow Cytometry Analysis: Measure the mean fluorescence intensity (MFI). Calculate the Platelet Reactivity Index (PRI) as: PRI =[(MFI_PGE1 - MFI_PGE1+ADP) / MFI_PGE1] x 100. A PRI < 50% indicates strong P2Y12 inhibition.
Protocol 2: Light Transmission Aggregometry (LTA)
-
Causality & Expertise: LTA is the gold standard for assessing macroscopic platelet aggregation. It is necessary to correlate the biochemical VASP readout with actual functional clotting capacity to predict bleeding risks accurately.
-
Trustworthiness (Self-Validating System): Use Platelet-Poor Plasma (PPP) as a 100% light transmission baseline and untreated Platelet-Rich Plasma (PRP) as the 0% baseline to calibrate the aggregometer before adding the ADP agonist. This ensures the dynamic range is specific to the patient's current platelet count and plasma turbidity.
Step-by-Step Methodology:
-
Centrifugation: Centrifuge citrated whole blood at 200 x g for 10 minutes at room temperature to obtain PRP.
-
Baseline Establishment: Centrifuge the remaining blood at 1500 x g for 15 minutes to obtain PPP.
-
Calibration: Insert PPP into the aggregometer to set the 100% transmission baseline. Insert PRP to set the 0% transmission baseline.
-
Agonist Addition: Add 20 µM ADP to the PRP cuvette under constant stirring (1000 rpm) at 37°C.
-
Measurement: Record the maximal aggregation percentage (Amax) over 5 minutes. Compare the Amax of this compound-treated samples against vehicle controls to quantify functional inhibition.
Module 5: Pathway Visualization
Fig 1: P2Y12 signaling pathway and this compound-mediated inhibition leading to bleeding.
References
-
This compound - Wikipedia | Source: Wikipedia | URL:[Link]
-
This compound DISODIUM - Inxight Drugs | Source: NCATS | URL:[Link]
-
This compound Disodium - Drug Targets, Indications, Patents | Source: Synapse | URL:[Link]
-
This compound | C22H25N6O8P | CID 11273179 | Source: PubChem | URL:[Link]
Sources
Validation & Comparative
In Vitro Efficacy of Regrelor vs. Ticagrelor: A Comparative Mechanistic Guide
Executive Summary The development of P2Y12 receptor antagonists has been a cornerstone in managing atherothrombotic diseases. While early thienopyridines (e.g., clopidogrel) relied on irreversible binding and hepatic prodrug activation, modern drug development has shifted toward direct-acting, reversible inhibitors. This guide provides an objective, in-depth comparison of two such agents: Regrelor (INS50589) and Ticagrelor (AZD6140) . By analyzing their distinct binding modalities, in vitro efficacy profiles, and the experimental workflows used to validate them, we elucidate why equivalent in vitro potency does not always guarantee clinical success.
Mechanistic Grounding: P2Y12 Receptor Antagonism
The P2Y12 receptor is a G protein-coupled receptor (GPCR) predominantly expressed on the platelet surface. Upon activation by its endogenous agonist, adenosine diphosphate (ADP), the receptor couples to the Gi protein. This coupling inhibits adenylate cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The reduction in cAMP prevents the phosphorylation of vasodilator-stimulated phosphoprotein (VASP), which ultimately promotes sustained platelet aggregation and thrombus formation[1].
Both this compound and Ticagrelor are potent, reversible inhibitors of this pathway, but their molecular mechanisms are fundamentally divergent[2],[1]:
-
This compound (INS50589): A dinucleoside polyphosphate derivative that functions as a competitive antagonist. It directly competes with ADP for the orthosteric binding site on the P2Y12 receptor[2],[3].
-
Ticagrelor (AZD6140): A cyclopentyltriazolopyrimidine (CPTP) that acts as a non-competitive, allosteric antagonist. It binds to a distinct site on the receptor, locking it in an inactive conformation and preventing G-protein-mediated signal transduction regardless of the local ADP concentration[4],[5].
Figure 1: P2Y12 signaling pathway and differential inhibition by this compound and Ticagrelor.
Comparative In Vitro Efficacy
When evaluated in isolated in vitro systems, both compounds demonstrate potent, low-nanomolar efficacy in inhibiting ADP-induced platelet aggregation. However, their distinct chemical structures and binding modalities dictate different pharmacological behaviors under physiological stress.
| Parameter | This compound (INS50589) | Ticagrelor (AZD6140) |
| Target Receptor | P2Y12 | P2Y12 |
| Chemical Class | Purine nucleotide analog | Cyclopentyltriazolopyrimidine (CPTP) |
| Binding Modality | Reversible, Competitive | Reversible, Non-competitive (Allosteric) |
| Binding Site | Orthosteric (ADP site) | Allosteric site |
| In Vitro IC50 (Aggregation) | ~16 nM | ~10 nM |
| Clinical Status | Discontinued (Phase II) | FDA Approved |
Causality in Efficacy: Why does the binding modality matter in vitro? In a highly thrombogenic environment characterized by massive endogenous ADP release (e.g., plaque rupture), a competitive inhibitor like this compound can be displaced from the receptor, potentially reducing its inhibitory efficacy[2]. Conversely, Ticagrelor’s allosteric binding ensures that its inverse agonist activity and inhibitory effect are maintained even in the presence of saturating ADP concentrations, providing a more resilient blockade of platelet activation[6],[1].
Experimental Protocols: Self-Validating In Vitro Workflows
To objectively quantify and compare the efficacy of these two compounds, researchers rely on Light Transmission Aggregometry (LTA) . The following protocol is designed as a self-validating system to ensure data trustworthiness and reproducibility.
Figure 2: Step-by-step Light Transmission Aggregometry (LTA) in vitro workflow.
Step-by-Step LTA Methodology
-
Blood Collection & Pre-analytical Phase: Draw whole venous blood into tubes containing 3.2% sodium citrate.
-
Causality: Sodium citrate chelates extracellular calcium, preventing premature activation of the coagulation cascade while preserving platelet viability for subsequent ADP-induced aggregation.
-
-
Platelet-Rich Plasma (PRP) Isolation: Centrifuge the citrated blood at 200 × g for 15 minutes at room temperature to extract the PRP supernatant. Centrifuge the remaining fraction at 2000 × g for 10 minutes to obtain Platelet-Poor Plasma (PPP).
-
Causality: PRP isolates functionally active platelets in their native plasma matrix. PPP is essential to calibrate the aggregometer to a 100% light transmission baseline (blank).
-
-
Compound Incubation (Self-Validating Controls): Aliquot the PRP and incubate with varying concentrations of this compound (1–100 nM), Ticagrelor (1–100 nM), or vehicle control (0.1% DMSO) for 10 minutes at 37°C.
-
Trustworthiness: To validate the assay's dynamic range, include an irreversible P2Y12 antagonist active metabolite (e.g., Prasugrel active metabolite, R-138727) as a positive control for maximum inhibition[7]. The vehicle control ensures the solvent does not artificially suppress aggregation.
-
-
Agonist Stimulation: Add 20 µM ADP to the incubated PRP aliquots.
-
Causality: The use of a high concentration of ADP (20 µM) is a critical mechanistic differentiator. Because this compound is a competitive antagonist, high agonist concentrations will shift its dose-response curve to the right, increasing its apparent IC50. In contrast, Ticagrelor's allosteric nature means its IC50 remains relatively stable regardless of ADP concentration, validating the distinct mechanistic profiles of the two drugs[6].
-
-
Data Acquisition: Record the maximal amplitude of light transmission over 6 minutes. Plot the dose-response curves using non-linear regression to calculate the precise IC50 values.
Discussion: In Vitro Efficacy vs. Clinical Translation
The comparative analysis of this compound and Ticagrelor serves as a vital case study in drug development. In vitro, both compounds display excellent, reversible P2Y12 antagonism with comparable IC50 values (~16 nM vs. ~10 nM)[2],[1].
However, clinical translation requires balancing efficacy with safety. This compound advanced to Phase II clinical trials but was ultimately discontinued due to safety concerns, specifically an unfavorable bleeding profile and adverse effects[2],[8]. Ticagrelor, on the other hand, successfully leveraged its non-competitive, allosteric binding mechanism to provide predictable, rapid-offset platelet inhibition without the need for hepatic bioactivation[5]. This mechanistic advantage allowed Ticagrelor to achieve a superior therapeutic window, ultimately earning FDA approval as a first-line therapy for acute coronary syndromes[1].
References[2] Title: this compound - Wikipedia | Source: wikipedia.org | URL:https://en.wikipedia.org/wiki/Regrelor[8] Title: this compound DISODIUM - Inxight Drugs - ncats | Source: ncats.io | URL:https://drugs.ncats.io/drug/Q6C8TY6SW1[3] Title: this compound disodium (INS50589) | P2Y12 Receptor Antagonist | MedChemExpress | Source: medchemexpress.com | URL:https://www.medchemexpress.com/regrelor-disodium.html[7] Title: P2Y12 Receptor Inhibitor, Agonist, Antagonist, Activator, Gene | MedChemExpress | Source: medchemexpress.com | URL:https://www.medchemexpress.com/Targets/P2Y%20Receptor/P2Y12%20Receptor.html[4] Title: Oral P2Y12 Inhibitors: Victims or Perpetrators? A Focused Review on Pharmacokinetic, Clinically Relevant Drug Interactions | Source: ecrjournal.com | URL:https://www.ecrjournal.com/articles/oral-p2y12-inhibitors-victims-or-perpetrators-focused-review-pharmacokinetic-clinically[6] Title: Ticagrelor inverse agonist activity at the P2Y12 receptor is non‐reversible versus its endogenous agonist adenosine 5 - PMC | Source: nih.gov | URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7015798/[1] Title: Ticagrelor: The First Reversibly Binding Oral P2Y12 Receptor Antagonist - PMC - NIH | Source: nih.gov | URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2836208/[5] Title: International Expert Consensus on Switching Platelet P2Y12 Receptor–Inhibiting Therapies | Source: ahajournals.org | URL:https://www.ahajournals.org/doi/10.1161/CIRCULATIONAHA.117.031164
Sources
- 1. Ticagrelor: The First Reversibly Binding Oral P2Y12 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Oral P2Y12 Inhibitors and Drug Interactions | ECR Journal [ecrjournal.com]
- 5. ahajournals.org [ahajournals.org]
- 6. Ticagrelor inverse agonist activity at the P2Y12 receptor is non‐reversible versus its endogenous agonist adenosine 5´‐diphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound DISODIUM [drugs.ncats.io]
Head-to-Head Comparison of Reversible P2Y12 Inhibitors: Pharmacodynamics, Kinetics, and Experimental Validation
The evolution of antiplatelet therapy has fundamentally shifted from irreversible thienopyridines (e.g., clopidogrel, prasugrel) to reversible P2Y12 receptor antagonists. Irreversible inhibitors permanently disable the receptor for the lifespan of the platelet (7–10 days), creating significant challenges in acute surgical settings where rapid reversal of hemostasis is required. Reversible inhibitors—namely Ticagrelor, Cangrelor, and Selatogrel—address this limitation by maintaining a concentration-dependent equilibrium with the target receptor, allowing for rapid onset and offset of platelet inhibition 1.
This guide provides an objective, data-driven comparison of these reversible agents, grounded in their mechanistic pathways, and details the self-validating experimental protocols required to quantify their efficacy.
Mechanistic Divergence: Orthosteric vs. Allosteric Modulation
To understand the experimental behavior of these drugs, one must first map the causality of the P2Y12 signaling pathway. The P2Y12 receptor is a G_i-coupled protein. Upon binding its natural ligand, adenosine diphosphate (ADP), the receptor activates the G_i protein, which subsequently inhibits adenylate cyclase (AC). This inhibition leads to decreased cyclic AMP (cAMP) levels, reduced Protein Kinase A (PKA) activity, and the downstream dephosphorylation of vasodilator-stimulated phosphoprotein (VASP). Dephosphorylated VASP facilitates the activation of the GPIIb/IIIa receptor, driving robust, sustained platelet aggregation 1.
Reversible inhibitors block this cascade but utilize distinct binding strategies:
-
Cangrelor & Selatogrel: These agents are ATP analogues that bind competitively to the orthosteric ADP-binding site.
-
Ticagrelor: A cyclopentyl-triazolo-pyrimidine (CPTP) that binds non-competitively to an allosteric site. It locks the receptor in an inactive conformation without displacing ADP, resulting in a highly stable but reversible blockade 2.
P2Y12 signaling cascade and the distinct binding mechanisms of reversible inhibitors.
Quantitative Comparison of Reversible P2Y12 Inhibitors
The choice of inhibitor in drug development or clinical application is heavily dictated by pharmacokinetic (PK) and pharmacodynamic (PD) profiles. The table below synthesizes the core metrics defining these three agents.
| Parameter | Ticagrelor | Cangrelor | Selatogrel |
| Chemical Class | CPTP | ATP Analogue | Pyrimidine derivative |
| Binding Mechanism | Allosteric (Non-competitive) | Orthosteric (Competitive) | Orthosteric (Competitive) |
| Administration Route | Oral | Intravenous (IV) | Subcutaneous (SC) |
| Onset of Action | 1.5 – 2 hours | < 2 minutes | < 15 minutes |
| Plasma Half-Life (t½) | 7 – 8.5 hours | 3 – 6 minutes | 2 – 3 hours |
| Receptor Dissociation (K_off) | 8.7 × 10⁻⁴ s⁻¹ | Rapid | Rapid |
| Metabolic Activation | Not required (Active drug & TAM) | Not required | Not required |
Data supported by comparative pharmacodynamic studies 3, 1, [[2]]().
Experimental Methodologies for Assessing P2Y12 Inhibition
To objectively evaluate the efficacy of these inhibitors, researchers rely on specific pharmacodynamic assays. The choice of assay dictates whether we are measuring isolated receptor signaling (VASP) or physiological phenotypic outcomes (LTA).
Protocol 1: Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation Assay
Rationale & Causality: Global platelet aggregation tests can be confounded by parallel activation pathways (e.g., P2Y1, Thromboxane A2). The VASP assay isolates the P2Y12 pathway. Prostaglandin E1 (PGE1) is used to stimulate AC, driving cAMP production and VASP phosphorylation. When ADP is added, it binds P2Y12, inhibiting AC and causing VASP dephosphorylation. If a reversible P2Y12 inhibitor is present, ADP cannot inhibit AC, and VASP remains highly phosphorylated 1. Self-Validating System: The assay uses the Platelet Reactivity Index (PRI) formula, which normalizes the ADP response against the PGE1 maximum. This internal control negates baseline variations in individual platelet VASP expression.
Step-by-Step Methodology:
-
Sample Collection: Draw whole blood into 3.2% sodium citrate tubes.
-
Incubation (The Tug-of-War): Aliquot blood into two tubes. Incubate Tube A with PGE1 alone (establishing maximum VASP phosphorylation). Incubate Tube B with PGE1 + ADP (establishing P2Y12-mediated suppression).
-
Fixation & Permeabilization: Add paraformaldehyde to freeze the phosphorylation state, followed by a permeabilization agent (e.g., Triton X-100) to allow intracellular antibody penetration.
-
Immunolabeling: Stain with a platelet-specific surface marker (CD61-FITC) and a monoclonal antibody against phosphorylated VASP (VASP-P-PE) [[1]]().
-
Flow Cytometry Analysis: Gate the CD61-positive platelet population. Measure the median fluorescence intensity (MFI) of VASP-P in both Tube A (
) and Tube B ( ). -
Data Calculation: Calculate PRI =
. A lower PRI indicates stronger, more effective P2Y12 inhibition.
Step-by-step workflow of the Flow Cytometry-based VASP Phosphorylation Assay.
Protocol 2: Light Transmission Aggregometry (LTA)
Rationale & Causality: While VASP provides biochemical specificity, LTA remains the historical gold standard for assessing the functional endpoint: physiological platelet aggregation 4. By measuring the optical density of platelet-rich plasma (PRP), LTA directly quantifies the physical clumping of platelets. Reversible inhibitors like ticagrelor prevent the secondary wave of aggregation and promote rapid disaggregation, a distinct kinetic signature compared to irreversible thienopyridines 5. Self-Validating System: The assay uses the patient's own Platelet-Poor Plasma (PPP) as the 100% light transmission baseline. This internal calibration controls for individual variations in plasma turbidity, lipid content, and background absorbance.
Step-by-Step Methodology:
-
Plasma Preparation: Centrifuge citrated whole blood at 150 × g for 10 minutes at room temperature to obtain Platelet-Rich Plasma (PRP). Carefully transfer the PRP. Centrifuge the remaining specimen at 2,000 × g for 10 minutes to obtain Platelet-Poor Plasma (PPP) 5.
-
Calibration: Place PPP in the aggregometer cuvette to set the 100% light transmission (0% optical density) baseline. Set the PRP sample as 0% light transmission.
-
Agonist Addition: Maintain PRP at 37°C under constant stirring (1,000 rpm). Add ADP (typically 10 µM or 20 µM) to induce aggregation 5.
-
Kinetic Recording: Record light transmission continuously for 10 minutes. Observe the primary wave (shape change) and secondary wave (granule release).
-
Data Interpretation: Calculate the maximal aggregation percentage (
) and the Area Under the Curve (AUC). For reversible inhibitors, particular attention should be paid to the rate of disaggregation post-peak [](_).ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
References
-
P2Y12 Receptor Inhibitors in Acute Coronary Syndromes: What Is New on the Horizon? Source: National Institutes of Health (NIH) URL:[Link]
-
Comparison of Light Transmission Aggregometry With Impedance Aggregometry in Patients on Potent P2Y12 Inhibitors Source: National Institutes of Health (NIH) URL:[Link]
-
A head-to-head pharmacodynamic comparison of prasugrel vs. ticagrelor after switching from clopidogrel in patients with coronary artery disease Source: ResearchGate URL:[Link]
-
Advances in Platelet Function Testing—Light Transmission Aggregometry and Beyond Source: MDPI URL:[Link]
-
Ticagrelor binds to human P2Y(12) independently from ADP but antagonizes ADP-induced receptor signaling and platelet aggregation Source: ResearchGate URL:[Link]
-
Area under the curve analysis of platelet light-transmission aggregometry curves in patients on P2Y12 inhibitors Source: Oxford Academic URL:[Link]
Sources
- 1. P2Y12 Receptor Inhibitors in Acute Coronary Syndromes: What Is New on the Horizon? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Advances in Platelet Function Testing—Light Transmission Aggregometry and Beyond | MDPI [mdpi.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Validating the antiplatelet effect of Regrelor using light transmittance aggregometry
Validating the Antiplatelet Efficacy of Regrelor: A Comparative Guide Using Light Transmittance Aggregometry
As a Senior Application Scientist, evaluating novel antiplatelet compounds requires moving beyond basic binding assays to functional, physiological validation. This compound (also known as INS50589) is an experimental, small-molecule antiplatelet drug designed to inhibit platelet aggregation[1][2]. To objectively compare its efficacy against established P2Y12 inhibitors like clopidogrel, prasugrel, and ticagrelor, researchers rely on the analytical gold standard: Light Transmittance Aggregometry (LTA).
This guide provides a comprehensive, self-validating framework for assessing this compound's pharmacodynamics using LTA, grounded in the latest International Society on Thrombosis and Haemostasis (ISTH) guidelines[3].
Mechanistic Rationale: Targeting the P2Y12 Receptor
Platelet activation is a highly coordinated event driven by multiple redundant pathways. Adenosine diphosphate (ADP) is a critical secondary agonist released from platelet dense granules[4]. It binds to two purinergic receptors: P2Y1 (mediating shape change) and P2Y12 (mediating sustained aggregation).
This compound is classified as a reversible, competitive antagonist of the P2Y12 receptor[1]. By directly competing with ADP, this compound prevents the activation of the Gi protein complex, thereby maintaining adenylyl cyclase activity and keeping intracellular cyclic AMP (cAMP) levels high. Elevated cAMP prevents the dephosphorylation of vasodilator-stimulated phosphoprotein (VASP), ultimately blocking the activation of the GPIIb/IIIa receptor complex and halting platelet aggregation.
Fig 1: P2Y12 signaling pathway and this compound's competitive inhibition mechanism.
The Gold Standard: Light Transmittance Aggregometry (LTA)
First introduced by Gustav Born, LTA remains the reference method for measuring platelet function[4][5]. The principle relies on optical clarity: Platelet-Rich Plasma (PRP) is naturally cloudy, allowing little light to pass through. When an agonist (like ADP) is added, platelets aggregate and fall out of suspension. The sample becomes clearer, and the aggregometer records the increase in light transmission as a function of time[4].
Why LTA for this compound? Unlike point-of-care assays, LTA allows researchers to observe both the primary wave (direct response to exogenous ADP) and the secondary wave (response to endogenous granule secretion) of aggregation[4]. Because this compound is a competitive antagonist, LTA allows for precise dose-response mapping (IC50 determination) by titrating the concentration of the ADP agonist against fixed concentrations of the drug.
Comparative Performance Data
When validating this compound, it is essential to benchmark its performance against existing P2Y12 inhibitors. Because clopidogrel and prasugrel are prodrugs requiring hepatic CYP450 metabolism, they cannot be tested directly in in vitro LTA assays using parent compounds; their active metabolites must be synthesized or extracted. This compound and ticagrelor, however, are active molecules that can be directly spiked into PRP[1][6].
| Pharmacological Feature | This compound (INS50589) | Ticagrelor | Clopidogrel | Prasugrel |
| Target Receptor | P2Y12[1] | P2Y12 | P2Y12 | P2Y12 |
| Binding Mechanism | Reversible, Competitive[1] | Reversible, Allosteric | Irreversible | Irreversible |
| Prodrug Status | Active Molecule[1] | Active Molecule | Requires CYP450 | Requires Esterases/CYP450 |
| In Vitro IC50 (ADP-LTA) | ~16 nM[1] | Low Nanomolar | N/A (Inactive in vitro) | N/A (Inactive in vitro) |
| Offset of Action | Rapid (Reversible)[2] | Moderate (Reversible) | Slow (Platelet Lifespan) | Slow (Platelet Lifespan) |
Data Interpretation: this compound demonstrates potent in vitro efficacy with an IC50 of 16 nM for ADP-induced platelet aggregation[1]. Its reversible nature means that baseline platelet function is restored quickly after the drug is washed out or metabolized, which was historically targeted for perioperative settings[1][2].
Standardized Experimental Protocol (ISTH Compliant)
To ensure a self-validating system, the following protocol integrates internal controls and adheres strictly to the SSC-ISTH guidelines to prevent pre-analytical artifacts[3][7].
Step 1: Pre-Analytical Blood Collection
-
Action: Draw whole venous blood into tubes containing 109 mM (3.2%) sodium citrate[7].
-
Causality: Using 3.8% citrate chelates excessive extracellular calcium, which artificially suppresses platelet aggregation and skews IC50 calculations. 3.2% is the strict international standard[7].
Step 2: Plasma Fractionation
-
PRP Isolation: Centrifuge the citrated blood at 200 × g for 10–15 minutes at room temperature with the centrifuge brake off. Carefully pipette the cloudy supernatant (PRP).
-
PPP Isolation: Centrifuge the remaining blood fraction at 2000 × g for 15 minutes to obtain Platelet-Poor Plasma (PPP)[3].
-
Resting Phase: Allow the PRP to rest at room temperature for 15–30 minutes.
-
Causality: Centrifugation induces mechanical shear stress. The resting phase allows platelets to return to a quiescent state, preventing refractory or hyperactive responses during the assay.
Step 3: Quality Control & Platelet Count Verification
-
Action: Measure the platelet count of the PRP. It must fall between 150 and 600 × 10^9/L[3].
-
Causality: ISTH guidelines explicitly state that if the count is within this range, you must not dilute the sample with autologous PPP. Artificial dilution introduces artefactual inhibition of platelet aggregation, compromising the validation of the drug's true effect[3].
Step 4: Incubation & Baseline Calibration
-
Action: Place a cuvette of PPP into the aggregometer to set the 100% light transmission baseline (Blank)[3]. Place the PRP cuvettes into the 37°C heating block.
-
Action: Spike the PRP with vehicle (control) or this compound (e.g., 5 nM to 100 nM). Incubate for 1 to 5 minutes[3].
-
Causality: Using autologous PPP as the blank inherently corrects for patient-specific plasma variations, such as lipemia or icterus. Strict 37°C maintenance is required because hypothermia inhibits the enzymatic processes driving platelet shape change.
Step 5: Agonist Induction & Readout
-
Action: Add ADP to the stirring PRP. Standard validation utilizes 5.0 µM or 20.0 µM ADP to induce a biphasic aggregation wave[4].
-
Action: Record the maximum percentage of light transmittance over 5 to 10 minutes. Calculate the IC50 based on the dose-dependent reduction in maximum aggregation compared to the vehicle control.
Fig 2: Standardized Light Transmittance Aggregometry (LTA) workflow for PRP.
References
- This compound - Wikipedia Source: Wikipedia URL
- Source: National Center for Advancing Translational Sciences (NCATS)
- This compound disodium (INS50589)
- Full article: Light transmission aggregometry for platelet function testing: position paper on current recommendations and French proposals for accreditation Source: Taylor & Francis URL
- Harmonizing light transmission aggregometry in the Netherlands by implementation of the SSC-ISTH guideline Source: PubMed URL
- Source: American Society of Hematology (ASH Publications)
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [drugs.ncats.io]
- 3. tandfonline.com [tandfonline.com]
- 4. ashpublications.org [ashpublications.org]
- 5. unimedizin-mainz.de [unimedizin-mainz.de]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Harmonizing light transmission aggregometry in the Netherlands by implementation of the SSC-ISTH guideline - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of Regrelor's Antithrombotic Efficacy: A Comparative Methodological Guide
As the landscape of antithrombotic therapy evolves, the limitations of first-generation thienopyridines—namely delayed onset, irreversible binding, and high interpatient variability—have driven the development of novel purinergic P2 receptor antagonists [1][1]. Regrelor (INS50589) emerged as a highly potent, reversible, and competitive P2Y12 receptor antagonist [2][2].
For drug development professionals and preclinical researchers, validating the efficacy of such compounds requires robust, self-validating in vivo models that can accurately separate antithrombotic efficacy from hemorrhagic risk. This guide provides an objective comparison of this compound against standard-of-care alternatives (Clopidogrel and Ticagrelor) and details the definitive experimental workflows required for its in vivo validation.
Mechanistic Framework: The P2Y12 Receptor Axis
To design an effective in vivo validation strategy, one must first establish the causality of the drug's molecular target. The P2Y12 receptor is a Gi-coupled protein critical for amplifying platelet activation [3][3]. When adenosine diphosphate (ADP) binds to P2Y12, it inhibits adenylyl cyclase (AC), leading to a drop in cyclic AMP (cAMP) levels. This reduction in cAMP decreases vasodilator-stimulated phosphoprotein (VASP) phosphorylation, ultimately triggering the activation of the GPIIb/IIIa receptor complex and causing platelet aggregation [1][1].
This compound functions as a direct, competitive antagonist, mimicking the structure of AMP to block ADP binding without requiring hepatic biotransformation [2][2]. This contrasts sharply with Clopidogrel, an irreversible prodrug.
Fig 1. Mechanistic pathway of this compound and its competitive antagonism at the P2Y12 receptor.
Comparative Efficacy & Safety Data
When evaluating this compound against Clopidogrel and Ticagrelor, the primary preclinical metrics are the in vitro IC50 for ADP-induced aggregation, the in vivo Time to Occlusion (TTO), and the bleeding time extension. This compound demonstrates an IC50 of approximately 16 nM [2][2], placing its potency on par with Ticagrelor, but with a highly controllable pharmacokinetic profile due to its intravenous administration.
Table 1: Pharmacodynamic and In Vivo Performance Comparison
| Parameter | This compound (INS50589) | Clopidogrel | Ticagrelor |
| Receptor Binding | Reversible, competitive | Irreversible, covalent | Reversible, allosteric |
| Onset of Action | Rapid (Minutes, IV) | Slow (Hours, requires CYP450) | Rapid (Minutes to Hours, Oral) |
| In Vitro IC50 | ~16 nM | > 1 μM (Prodrug form inactive) | ~14 nM |
| In Vivo TTO (FeCl3) | > 60 min (Dose-dependent) | > 60 min | > 60 min |
| Bleeding Risk | Low to Moderate (Rapid offset) | High (Prolonged offset) | Moderate |
In Vivo Validation Workflows
To objectively validate the data in Table 1, researchers must employ orthogonal in vivo models. The Ferric Chloride (FeCl3)-Induced Arterial Thrombosis Model is utilized to measure antithrombotic efficacy, while the Tail Transection Model evaluates the safety profile (hemorrhagic risk).
The FeCl3-Induced Arterial Thrombosis Model
Causality of Experimental Choice: The topical application of FeCl3 induces localized oxidative stress and lipid peroxidation of the endothelial cell membrane. This denudation exposes the subendothelial matrix (collagen and von Willebrand factor), triggering rapid platelet adhesion and massive ADP release. Because this model relies heavily on ADP-driven secondary aggregation, it provides a highly specific environment to validate P2Y12 blockade.
Fig 2. Step-by-step in vivo workflow for the FeCl3-induced arterial thrombosis model.
Step-by-Step Protocol:
-
Animal Preparation & Dosing: Randomize male Sprague-Dawley rats (250-300g). Administer this compound via continuous intravenous (IV) infusion via the femoral vein. Causality: IV administration bypasses first-pass metabolism, ensuring immediate steady-state plasma concentrations necessary for evaluating a rapid-onset agent.
-
Anesthesia & Surgical Isolation: Anesthetize the animal using sodium pentobarbital (50 mg/kg, IP). Surgically expose the right common carotid artery, carefully dissecting it from the vagus nerve.
-
Self-Validation Checkpoint (Baseline Flow): Place a miniature Doppler flow probe around the artery. Validation: Baseline blood flow must stabilize at ≥ 0.8 V (or equivalent mL/min) for at least 10 minutes. Failure to achieve this indicates surgical vasospasm or trauma, mandating the exclusion of the animal to prevent false-positive occlusion times.
-
Thrombosis Induction: Apply a filter paper patch (2x1 mm) saturated with 10% FeCl3 solution to the adventitial surface of the artery for exactly 3 minutes, then remove and wash the area with warm saline.
-
Data Acquisition: Continuously monitor blood flow. The Time to Occlusion (TTO) is defined as the time from FeCl3 application until blood flow drops to 0 V for > 5 consecutive minutes. An effective dose of this compound should prolong TTO to > 60 minutes compared to the vehicle control (~10-15 minutes).
Tail Transection Bleeding Time Model
Causality of Experimental Choice: Antithrombotic efficacy is only clinically viable if it does not induce fatal hemorrhage. The tail transection model isolates primary hemostasis (platelet plug formation) from the coagulation cascade, allowing researchers to calculate the compound's therapeutic index.
Step-by-Step Protocol:
-
Preparation: Following the administration of this compound (at the ED50 dose determined in the FeCl3 model), secure the anesthetized rat in a stereotaxic frame.
-
Transection: Amputate exactly 5 mm from the distal tip of the tail using a surgical scalpel. Causality: A precise 5 mm cut ensures standard transection of the lateral tail veins and the ventral artery, providing a consistent baseline bleeding rate.
-
Measurement: Immediately immerse the tail into a 50 mL conical tube containing physiological saline maintained at 37°C.
-
Self-Validation Checkpoint (Endpoint Verification): Record the time until bleeding completely ceases for at least 1 minute. Validation: If re-bleeding occurs within 30 seconds of the initial stop, the timer must resume. This compound's reversible nature typically results in a significantly shorter bleeding time compared to the irreversible blockade of Clopidogrel.
Conclusion
Validating this compound's in vivo antithrombotic efficacy requires a synthesis of precise pharmacokinetic delivery and highly controlled surgical models. By utilizing the FeCl3 arterial thrombosis model alongside the tail transection assay, researchers can objectively quantify this compound's primary advantage: potent P2Y12 antagonism with a rapid onset and a manageable safety profile.
References
-
Title: Progress in the development of antiplatelet agents: Focus on the targeted molecular pathway from bench to clinic Source: Pharmacology & Therapeutics (PubMed/NIH) URL: [Link]
-
Title: Lipophilic modifications to dinucleoside polyphosphates and nucleotides that confer antagonist properties at the platelet P2Y12 receptor Source: Journal of Medicinal Chemistry (PubMed/NIH) URL: [Link]
-
Title: P2Y12 receptor Source: IUPHAR/BPS Guide to PHARMACOLOGY URL: [Link]
Sources
- 1. Progress in the development of antiplatelet agents: Focus on the targeted molecular pathway from bench to clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lipophilic modifications to dinucleoside polyphosphates and nucleotides that confer antagonist properties at the platelet P2Y12 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. guidetopharmacology.org [guidetopharmacology.org]
Benchmarking Regrelor's performance against current antiplatelet drugs
As a Senior Application Scientist, evaluating an experimental compound like Regrelor (INS50589) requires looking far beyond basic inhibitory concentrations. To truly benchmark an antiplatelet agent, we must deconstruct its receptor kinetics, map its downstream signaling cascade, and design assay environments that expose its true pharmacological profile.
This compound is a potent, reversible, and competitive antagonist of the purinergic P2Y12 receptor. While its clinical development was halted in Phase II due to safety concerns regarding increased bleeding risks [1], it remains a highly valuable pharmacological tool compound. By benchmarking this compound against current clinical gold standards—such as Ticagrelor, Clopidogrel, and Cangrelor—we can extract critical translational insights into receptor dynamics and the delicate balance between efficacy and hemostatic safety.
Mechanistic Profiling & Receptor Dynamics
The P2Y12 receptor is a Gi-coupled G-protein coupled receptor (GPCR) that plays a central role in amplifying platelet activation [3]. When adenosine diphosphate (ADP) binds to the P2Y12 receptor, it liberates the Gi protein subunit, which subsequently inhibits adenylyl cyclase (AC).
The Causality of the Signaling Cascade: This inhibition of AC causes a rapid drop in intracellular cyclic AMP (cAMP). Without sufficient cAMP, Protein Kinase A (PKA) remains inactive, leading to the dephosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP). In its dephosphorylated state, VASP promotes the conformational activation of the GPIIb/IIIa integrin, culminating in robust platelet aggregation.
Understanding the binding modality of antagonists intervening in this pathway is critical. This compound competes directly with ADP at the orthosteric binding site. In stark contrast, Ticagrelor binds allosterically [2]. Because Ticagrelor does not compete with ADP for the same binding pocket, it inhibits receptor signaling non-competitively. Furthermore, Ticagrelor exhibits off-target inhibition of the equilibrative nucleoside transporter 1 (ENT1), raising extracellular adenosine levels—a pleiotropic mechanism that this compound lacks[5].
Fig 1: P2Y12 signaling cascade and differential antagonist intervention points.
Quantitative Benchmarking
To objectively compare these agents, we must look at their binding affinities, onset mechanisms, and reversibility. The table below synthesizes the pharmacological profiles of this compound against the current antiplatelet armamentarium.
| Drug | Chemical Class | Binding Modality | IC50 (ADP-Induced Aggregation) | Metabolism / Activation | Reversibility |
| This compound | Purine Nucleotide | Competitive (Orthosteric) | ~16 nM [1] | Direct-acting | Reversible |
| Ticagrelor | CPTP | Non-competitive (Allosteric) | ~5 - 74 nM [2] | Direct-acting | Reversible |
| Clopidogrel | Thienopyridine | Covalent (Orthosteric) | N/A (Prodrug) | Hepatic CYP450 dependent [4] | Irreversible |
| Cangrelor | ATP Analogue | Competitive (Orthosteric) | ~0.4 nM | Direct-acting (IV only) | Reversible |
Self-Validating Experimental Protocol: P2Y12 Antagonism Assay
To benchmark this compound effectively in the laboratory, relying solely on Light Transmission Aggregometry (LTA) is scientifically insufficient. LTA measures a phenotypic endpoint (aggregation) that can be influenced by crosstalk from other pathways (e.g., P2Y1, TXA2).
The Causality of the Assay Design: We must multiplex LTA with VASP Phosphorylation Flow Cytometry. VASP phosphorylation is exclusively driven by the cAMP/PKA pathway. By stimulating platelets with Prostaglandin E1 (PGE1) to drive cAMP production, and simultaneously adding ADP to suppress it via P2Y12, we isolate the P2Y12 axis. If this compound successfully engages the target, it blocks ADP, allowing PGE1 to maintain high VASP phosphorylation.
Furthermore, to ensure a self-validating system , we use washed platelets rather than Platelet-Rich Plasma (PRP). PRP contains plasma proteins that bind lipophilic drugs, artificially shifting the IC50. Washed platelets isolate the pure receptor-drug interaction. The VASP assay also includes strict internal controls: PGE1 alone must show >90% VASP phosphorylation, and PGE1+ADP (vehicle) must show <20%. If these thresholds are not met, the assay window is invalid, and the run must be rejected.
Step-by-Step Methodology:
-
Platelet Isolation: Draw whole blood into 3.2% sodium citrate tubes. Centrifuge at 200 × g for 15 minutes to obtain PRP. Add prostacyclin (PGI2) to prevent premature activation, then pellet platelets at 800 × g for 10 minutes. Resuspend in modified Tyrode's buffer (pH 7.4) to a final concentration of
platelets/mL. -
Antagonist Pre-Incubation: Aliquot the washed platelets. Add this compound, Ticagrelor, or vehicle (DMSO <0.1%) across a logarithmic concentration gradient (0.1 nM to 10 µM). Incubate at 37°C for 15 minutes.
-
Phenotypic Readout (LTA): Transfer 250 µL of the suspension to an aggregometer cuvette. Stir at 1000 rpm at 37°C. Add 20 µM ADP and record the maximum amplitude of light transmission over 6 minutes to calculate the IC50 for aggregation.
-
Mechanistic Readout (VASP Flow Cytometry):
-
Positive Control Tube: Add PGE1 (1 µM) only.
-
Negative Control Tube: Add PGE1 (1 µM) + ADP (10 µM).
-
Test Tubes: Add PGE1 (1 µM) + ADP (10 µM) to the antagonist-pretreated platelets.
-
Fix cells with paraformaldehyde, permeabilize, and stain with an FITC-conjugated anti-VASP-P (Ser239) antibody. Analyze via flow cytometry to calculate the Platelet Reactivity Index (PRI).
-
Fig 2: Self-validating dual-readout workflow for P2Y12 antagonist benchmarking.
Translational Insights: Why Did this compound Fail?
In vitro, this compound is a highly effective molecule. It achieves rapid, profound platelet inhibition without the delayed onset seen in prodrugs like Clopidogrel [4]. However, drug development is dictated by the therapeutic index—the window between efficacy and toxicity.
This compound's clinical halt was driven by an unacceptable increase in bleeding events [1]. This highlights a critical lesson in P2Y12 pharmacology: competitive orthosteric antagonism at high potencies can lead to near-total hemostatic impairment. Ticagrelor, while also highly potent, succeeded clinically partly due to its unique allosteric nature and its ENT1-mediated adenosine accumulation, which provides cardioprotective vasodilation that offsets some of the sheer antithrombotic aggression seen at the P2Y12 receptor [5]. Today, this compound serves as a vital benchmark in preclinical labs to help researchers calibrate the upper limits of safe P2Y12 inhibition.
References
- This compound - Wikipedia.
- Ticagrelor: The First Reversibly Binding Oral P2Y12 Receptor Antagonist.
- P2Y12 receptor. IUPHAR/BPS Guide to PHARMACOLOGY.
- New P2Y12 Inhibitors.
- Inverse agonism at the P2Y12 receptor and ENT1 transporter blockade contribute to platelet inhibition by ticagrelor.
A Comparative Study of the Safety Profiles of P2Y12 Antagonists
As drug development professionals and clinical researchers, our pursuit of optimal antiplatelet therapy requires a rigorous balancing act: maximizing ischemic protection while minimizing hemorrhagic risk. Dual antiplatelet therapy (DAPT), comprising aspirin and an oral P2Y12 receptor antagonist, remains the cornerstone of treatment for acute coronary syndromes (ACS) and percutaneous coronary intervention (PCI)[1].
However, the evolution from first-generation to third-generation P2Y12 antagonists has introduced complex pharmacodynamic variables. This guide provides an in-depth, objective comparison of the safety profiles of the three primary oral P2Y12 antagonists—Clopidogrel, Prasugrel, and Ticagrelor —supported by pivotal clinical trial data and mechanistic experimental protocols.
Mechanistic Grounding: The P2Y12 Receptor Pathway
To understand the safety profiles of these drugs, we must first examine their molecular targets. The P2Y12 receptor is a G protein-coupled receptor (GPCR) predominantly expressed on platelets. Upon activation by adenosine diphosphate (ADP), the receptor couples with the Gi protein, inhibiting adenylyl cyclase. This reduces cyclic AMP (cAMP) levels, inhibiting Protein Kinase A (PKA), which subsequently leaves the Vasodilator-Stimulated Phosphoprotein (VASP) in a dephosphorylated state. Dephosphorylated VASP promotes actin cytoskeletal reorganization and robust platelet aggregation[2].
P2Y12 antagonists disrupt this pathway, but their pharmacological approaches differ fundamentally:
-
Clopidogrel & Prasugrel (Thienopyridines): These are prodrugs requiring hepatic cytochrome P450 (CYP) metabolism to form active metabolites that irreversibly bind to the P2Y12 receptor[3].
-
Ticagrelor (Cyclopentyltriazolopyrimidine): An active drug that reversibly binds to an allosteric site on the P2Y12 receptor, providing faster onset and offset without the need for metabolic activation[4].
Diagram 1: P2Y12 receptor signaling pathway and the pharmacological intervention points of antagonists.
Comparative Safety Profiles: Bleeding and Off-Target Effects
The enhanced potency of newer-generation P2Y12 inhibitors directly correlates with an increased risk of bleeding. Furthermore, structural differences between these molecules give rise to unique, off-target adverse effects.
Hemorrhagic Risk (TRITON-TIMI 38 & PLATO Trials)
The clinical safety profiles of these agents are heavily defined by two landmark trials:
-
Prasugrel (TRITON-TIMI 38): Prasugrel provides highly consistent platelet inhibition, overcoming the high inter-patient variability seen with Clopidogrel's CYP2C19 metabolism. However, this potency comes at a cost. The trial demonstrated a significant increase in non-CABG-related TIMI major bleeding (2.4% vs. 1.8%; P=0.03)[5]. Crucially, Prasugrel is strictly contraindicated in patients with a prior stroke or transient ischemic attack (TIA) due to a severe increase in intracranial hemorrhage risk[5].
-
Ticagrelor (PLATO): Ticagrelor also demonstrated superior ischemic protection over Clopidogrel. While overall major bleeding rates were similar (due to a high rate of CABG-related bleeding in both arms), Ticagrelor significantly increased the risk of non-CABG major bleeding and intracranial hemorrhage[5].
Ticagrelor-Induced Dyspnea: An Off-Target Mechanism
A unique safety concern exclusive to Ticagrelor is the development of dyspnea, affecting up to 13-38% of patients[4]. As an application scientist, it is critical to understand that this is not a pulmonary or cardiac failure event, but a biochemical phenomenon driven by two distinct mechanisms:
-
Adenosine Pathway: Ticagrelor inhibits the Equilibrative Nucleoside Transporter 1 (ENT-1) on erythrocytes, preventing the cellular reuptake of adenosine. The resulting accumulation of extracellular adenosine hyper-stimulates vagal C-fibers in the bronchial wall via A1 and A2A receptors[4][6].
-
Neuronal P2Y12 Inhibition: Unlike platelets, neurons and glial cells possess nuclei and continuously synthesize P2Y12 receptors. Ticagrelor's reversible, continuous blockade of these neuronal receptors alters signaling in the central chemoreflex system, eliciting the sensation of air hunger[6].
Diagram 2: Dual-mechanism model of Ticagrelor-induced dyspnea via ENT-1 and neuronal P2Y12 inhibition.
Quantitative Safety Summary
| Antagonist | Chemical Class | Binding | Prodrug? | Major Bleeding Risk (vs. Clopidogrel) | Unique Safety Concerns & Contraindications |
| Clopidogrel | Thienopyridine | Irreversible | Yes | Baseline (Standard) | High inter-patient variability; Hypo-response risk. |
| Prasugrel | Thienopyridine | Irreversible | Yes | Higher (TRITON-TIMI 38) | Contraindicated in prior stroke/TIA; Caution in weight <60kg or age ≥75. |
| Ticagrelor | Cyclopentyltriazolopyrimidine | Reversible | No | Higher non-CABG (PLATO) | Dyspnea (13-38%); Bradycardia/Ventricular pauses. |
Experimental Validation: Monitoring P2Y12 Inhibition
To tailor antiplatelet therapy and mitigate bleeding risks, researchers and clinicians must accurately quantify the extent of P2Y12 receptor blockade. While Light Transmission Aggregometry (LTA) is the historical gold standard, it is susceptible to interference from non-P2Y12 activation pathways (e.g., thrombin, collagen).
For rigorous safety profiling, the VASP Phosphorylation Assay is the most specific pharmacodynamic tool available[2][7].
The Causality of the VASP Assay
The assay exploits the opposing forces of Prostaglandin E1 (PGE1) and ADP on the cAMP cascade. PGE1 stimulates adenylyl cyclase, maximizing VASP phosphorylation (VASP-P). ADP normally counteracts this via the P2Y12 receptor, causing VASP dephosphorylation. If a patient is taking a P2Y12 antagonist, ADP cannot bind, and VASP remains highly phosphorylated despite ADP's presence[7].
Trustworthiness via Self-Validation: This protocol is a self-validating system. It does not rely on arbitrary external baselines. Tube 1 (PGE1 alone) establishes the absolute maximum phosphorylation capacity for the individual patient's platelets. Tube 2 (PGE1 + ADP) measures the delta. The Platelet Reactivity Index (PRI) is calculated internally against the patient's own biological maximum, eliminating noise from baseline VASP expression variability.
Step-by-Step Flow Cytometry Protocol
-
Sample Collection: Draw venous whole blood into a 0.109 M trisodium citrate tube. Critical causality step: Avoid physical agitation or cold shock to prevent artifactual platelet activation, which would prematurely alter baseline VASP states[7].
-
Incubation (The Self-Validating Step):
-
Tube 1 (Control): Incubate whole blood with PGE1 alone for 10 minutes at room temperature. This yields maximum VASP-P.
-
Tube 2 (Test): Incubate whole blood with PGE1 + ADP simultaneously.
-
-
Fixation and Permeabilization: Add paraformaldehyde to freeze the phosphorylation state, followed by a permeabilization buffer (e.g., Triton X-100) to allow intracellular antibody access.
-
Immunolabeling: Stain the permeabilized platelets with a primary monoclonal antibody highly specific to Serine 239-phosphorylated VASP (e.g., clone 16C2), followed by a fluorochrome-conjugated secondary antibody[7].
-
Flow Cytometric Analysis: Acquire a minimum of 5,000 platelet events. Gate the platelet population using forward/side scatter and a CD61 marker.
-
Data Synthesis: Calculate the Platelet Reactivity Index (PRI) using the corrected Mean Fluorescence Intensity (MFIc):
Interpretation: A PRI > 50% indicates high on-treatment platelet reactivity (hypo-responder, high ischemic risk). A very low PRI (< 16%) indicates hyper-response (high bleeding risk).
Diagram 3: Experimental workflow of the self-validating VASP Phosphorylation Assay.
Conclusion
The selection of a P2Y12 antagonist requires a precise calculation of the patient's individual risk profile. While Prasugrel and Ticagrelor offer superior, rapid, and consistent platelet inhibition compared to Clopidogrel, their safety profiles demand strict vigilance. Prasugrel's irreversible potency necessitates absolute avoidance in patients with prior cerebrovascular events, while Ticagrelor's unique inhibition of adenosine reuptake introduces dyspnea as a frequent, though non-cardiopulmonary, complication. By leveraging targeted pharmacodynamic assays like VASP phosphorylation, researchers and clinicians can objectively measure receptor blockade, ensuring the delicate balance between efficacy and safety is maintained.
References
-
P2Y12 inhibitors for acute coronary syndromes: current perspectives Source: Dove Medical Press / NIH URL:[Link]
-
P2Y12 Antagonists in Cardiovascular Disease—Finding the Best Balance Between Preventing Ischemic Events and Causing Bleeding Source: Frontiers in Cardiovascular Medicine / NIH URL:[Link]
-
New P2Y12 Inhibitors | Circulation Source: American Heart Association Journals URL:[Link]
-
Ticagrelor-Related Severe Dyspnoea: Mechanisms, Characteristic Features, Differential Diagnosis and Treatment Source: Cardiology Research and Practice / NIH URL:[Link]
-
Assessment of P2Y12 Inhibition by Clopidogrel in Feline Platelets Using Flow Cytometry Quantification of Vasodilator-Stimulated Phosphoprotein Phosphorylation Source: Frontiers in Veterinary Science URL:[Link]
-
Dyspnea Associated with Ticagrelor Source: Hughes Medicine (Internal Medicine Pharmacotherapy) URL:[Link]
-
VASP/P2Y12 Assay Protocol and Methodology Source: BioCytex URL:[Link]
Sources
- 1. P2Y12 Antagonists in Cardiovascular Disease—Finding the Best Balance Between Preventing Ischemic Events and Causing Bleeding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Assessment of P2Y12 Inhibition by Clopidogrel in Feline Platelets Using Flow Cytometry Quantification of Vasodilator-Stimulated Phosphoprotein Phosphorylation [frontiersin.org]
- 3. ahajournals.org [ahajournals.org]
- 4. Ticagrelor-Related Severe Dyspnoea: Mechanisms, Characteristic Features, Differential Diagnosis and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Internal Medicine Pharmacotherapy: Dyspnea Associated with Ticagrelor [hughesmedicine.com]
- 7. biocytex.fr [biocytex.fr]
Safety Operating Guide
Definitive Safety and Operational Guide for Handling Regrelor (INS50589)
As a Senior Application Scientist specializing in high-potency active pharmaceutical ingredients (HPAPIs), I frequently consult on the safe handling of experimental and discontinued therapeutic compounds. Regrelor (also known as INS50589) is a prime example of a compound that demands rigorous operational respect. Originally developed by Merck Sharp and Dohme as an intravenous antiplatelet agent, its clinical trials were halted due to an [1].
Because this compound is a highly potent, reversible, and competitive purinergic P2Y12 receptor antagonist, accidental occupational exposure—whether through inhalation, dermal absorption, or ingestion—can rapidly inhibit platelet aggregation and induce systemic hemorrhage[1]. This guide provides definitive, self-validating protocols for the safe handling, personal protective equipment (PPE) requirements, and disposal of this compound in a laboratory or manufacturing setting.
Part 1: Pharmacological Profile & Hazard Assessment
To design an effective safety protocol, we must first understand the causality behind the compound's hazard profile. This compound effectively blocks the P2Y12 receptor, preventing ADP-induced platelet aggregation with an[1].
Mechanism of action showing this compound's inhibition of the P2Y12 signaling pathway.
Due to this extreme potency, this compound is classified as a highly potent API. Standard laboratory safety measures are insufficient. The compound is typically [2], which can easily form fine, inhalable dust during weighing and transfer operations.
Quantitative Chemical & Safety Data
| Property | Value | Operational & Safety Implication |
| Chemical Formula | C22H25N6O8P (Free acid) | Highly functionalized purine derivative[1]. |
| Molecular Weight | 532.45 g/mol (Acid) / 576.4 g/mol (Disodium) | The disodium salt form presents a high risk of dust aerosolization[2]. |
| Target Receptor | Purinergic P2Y12 | Direct, rapid inhibition of platelet aggregation[1]. |
| Potency (IC50) | 16 nM (in vitro) | Microgram-level occupational exposures can trigger systemic bleeding[1]. |
| Estimated OEB | OEB 4 / 5 | Requires strict primary containment (OEL < 10 µg/m³)[3]. |
Part 2: Engineering Controls (The First Line of Defense)
Before discussing PPE, it is a fundamental principle of industrial hygiene that [3]. The primary defense against this compound exposure is engineering controls.
-
Containment: All open handling of this compound powder must occur within a Ventilated Balance Safety Enclosure (VBSE) or a negative-pressure isolator (glovebox)[4].
-
Airflow: The laboratory must maintain[5] relative to surrounding corridors to prevent the migration of airborne API particles.
Part 3: Procedural Step-by-Step Guidance: PPE & Handling Workflow
The following methodology ensures a self-validating safety system. By layering protective measures, the failure of any single component will not result in operator exposure.
Sequential operational workflow for handling highly potent APIs like this compound.
Phase 1: PPE Donning Protocol
-
Pre-Operation Verification: Confirm that the VBSE or isolator is actively maintaining negative pressure and that HEPA filters are certified.
-
Inner Dermal Protection: Don a pair of inner, extended-cuff nitrile gloves. Nitrile is required due to its superior chemical resistance compared to latex.
-
Body Protection: Don a disposable, chemical-resistant Tyvek coverall. Standard cotton lab coats are prohibited because they absorb powders and trap the API against the skin.
-
Respiratory Protection: Don a Powered Air-Purifying Respirator (PAPR) equipped with a full hood and P100/HEPA filters.
-
Causality: Because this compound's IC50 is 16 nM, inhaling even microscopic, invisible dust particles can cause systemic antiplatelet effects. A PAPR provides a higher assigned protection factor (APF) than an N95 mask and protects the mucous membranes of the eyes[5].
-
-
Outer Dermal Protection: Don a second pair of outer nitrile gloves. Pull the cuffs over the sleeves of the Tyvek suit to create a continuous seal.
Phase 2: Operational Handling
-
Transfer: Place the sealed vial of this compound into the VBSE before opening.
-
Static Mitigation: Use an anti-static gun (ionizer) on the weighing spatulas and the vial. The disodium salt of this compound is prone to static cling, which can cause the powder to unexpectedly jump and aerosolize.
-
Reconstitution: Whenever possible, reconstitute the powder into a liquid solution (e.g., using sterile water or an appropriate biological buffer) inside the original vial. Handling this compound in a liquid state drastically reduces the risk of inhalation exposure.
Phase 3: Spill Mitigation and Disposal Plans
If a spill occurs outside of primary containment, immediate and calculated action is required to prevent facility-wide contamination.
-
Evacuation: Immediately evacuate the immediate area and allow the HVAC system to filter airborne particulates for at least 15 minutes.
-
Wet Wiping (Critical Rule): Never use a broom, brush, or standard vacuum to clean a this compound spill. Dry sweeping will immediately aerosolize the potent API. Instead, cover the spill with absorbent pads and gently apply a solvent (such as 70% Isopropyl Alcohol or water) to wet the powder.
-
Decontamination: Wipe the area gently from the outside in. Repeat the wet-wiping process three times using fresh wipes.
-
Disposal: Place all contaminated wipes, empty this compound vials, and outer PPE into a clearly labeled, leak-proof hazardous waste container.
-
Incineration: this compound waste must be routed for[4] as hazardous pharmaceutical waste. It must never be poured down the drain or disposed of in standard municipal trash.
References
-
Title: this compound - Wikipedia Source: Wikipedia, The Free Encyclopedia URL: [Link]
-
Title: this compound disodium | C22H23N6Na2O8P | CID 11273178 Source: PubChem, National Institutes of Health (NIH) URL: [Link]
-
Title: Occupational Safety and Health Administration - Worker Safety Source: OSHA, U.S. Department of Labor URL: [Link]
-
Title: Assessing Potent Compound Safety Capabilities at CMOs Source: Contract Pharma URL: [Link]
-
Title: Best Practices For Handling Potent APIs Source: Outsourced Pharma URL: [Link]
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound disodium | C22H23N6Na2O8P | CID 11273178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Citation 959018.015/01001 | Occupational Safety and Health Administration osha.gov [osha.gov]
- 4. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 5. contractpharma.com [contractpharma.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
